SN-38G
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJQVDUAKDRWTA-CAYKMONMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043702 | |
| Record name | SN38 glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-63-5 | |
| Record name | SN-38G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SN38 glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SN-38G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3XLA2EX2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of SN-38G in Irinotecan Metabolism: A Technical Guide
Introduction
Irinotecan (B1672180) (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active state to exert its cytotoxic effects.[3][4] The primary active metabolite, SN-38, is a potent inhibitor of DNA topoisomerase I, an enzyme critical for DNA replication and repair.[5][6] The efficacy and toxicity of irinotecan are intrinsically linked to the complex metabolic pathways that govern the activation of the prodrug and the subsequent detoxification of its active metabolite. A central player in this detoxification process is SN-38 glucuronide (SN-38G), the inactive, water-soluble conjugate of SN-38. This guide provides an in-depth examination of the formation, function, and clinical significance of this compound in the metabolism of irinotecan.
Irinotecan Metabolism and the Formation of this compound
The metabolic journey of irinotecan involves a delicate balance between activation and detoxification pathways, primarily occurring in the liver.
-
Activation to SN-38: Irinotecan is converted to its active form, SN-38, through hydrolysis by carboxylesterase (CES) enzymes, with CES2 being the major contributor.[7][8] This conversion is relatively inefficient, with only a small fraction of the parent drug being transformed into the highly potent SN-38, which is estimated to be up to 1000 times more active than irinotecan itself.[9][10]
-
Detoxification via Glucuronidation: The primary route for the detoxification and elimination of the potent SN-38 is through a Phase II metabolic process called glucuronidation.[4][11] In this reaction, a glucuronic acid moiety is attached to SN-38, forming SN-38 glucuronide (this compound).[7] This enzymatic process is catalyzed by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) family of enzymes.[1][2]
-
Key Enzymes: The most crucial enzyme responsible for SN-38 glucuronidation is UGT1A1 .[1][3] Genetic variations in the UGT1A1 gene can significantly impact the enzyme's efficiency, leading to variations in drug toxicity.[12][13] Other UGT isoforms, including UGT1A9 and UGT1A10, have also been shown to contribute to the formation of this compound.[11][14][15]
-
The conversion to this compound renders the molecule inactive and significantly increases its water solubility, facilitating its excretion from the body.[1][16]
Metabolic Pathway of Irinotecan
Caption: Irinotecan is converted to active SN-38, then detoxified to this compound for excretion.
The Role and Pharmacokinetics of this compound
The formation of this compound is a critical detoxification step that transforms the lipophilic and highly toxic SN-38 into a virtually inactive, water-soluble compound that can be efficiently eliminated.[9]
-
Activity: this compound possesses approximately 1/100th of the antitumor activity of SN-38, rendering it pharmacologically insignificant in terms of cancer cell cytotoxicity.[9]
-
Elimination: As a water-soluble conjugate, this compound is transported from the liver into the bile and subsequently excreted into the intestinal lumen for elimination in the feces.[10][17]
Enterohepatic Recirculation and Toxicity
Despite being an inactive metabolite, this compound plays a paradoxical role in one of irinotecan's most significant dose-limiting toxicities: delayed-onset diarrhea.
-
Excretion into the Gut: Biliary excretion transports this compound into the gastrointestinal tract.[18]
-
Bacterial Deconjugation: Within the intestinal lumen, commensal gut bacteria produce β-glucuronidase enzymes.[19][20] These enzymes can cleave the glucuronic acid moiety from this compound, a process known as deconjugation.
-
Reactivation of SN-38: This deconjugation regenerates the active, toxic SN-38 directly within the gut.[7][20]
-
Mucosal Damage: The locally regenerated SN-38 is highly damaging to the intestinal epithelial cells, leading to severe, often dose-limiting, diarrhea.[9][10]
This cycle of glucuronidation in the liver, excretion into the bile, and subsequent reactivation in the intestine is a form of enterohepatic recirculation that contributes significantly to the gastrointestinal toxicity profile of irinotecan.
Clinical Significance: UGT1A1 Polymorphisms
The rate of this compound formation is subject to significant inter-patient variability, largely due to genetic polymorphisms in the UGT1A1 gene.[2] The most well-characterized of these is the UGT1A128* allele, which involves a variation in the number of TA repeats in the gene's promoter region.[1][13]
-
Reduced Enzyme Activity: Individuals homozygous for the UGT1A128* allele (28/28 genotype) have reduced UGT1A1 enzyme expression and activity.[1][12]
-
Impaired Detoxification: This leads to decreased glucuronidation of SN-38, resulting in a lower rate of this compound formation.
-
Increased Toxicity: Consequently, patients with this genotype have higher and more prolonged exposure to the active SN-38 metabolite, placing them at a significantly greater risk for severe neutropenia and diarrhea when treated with standard doses of irinotecan.[1][2][13]
Pharmacogenetic testing for UGT1A1 polymorphisms is now recommended, and for patients known to be homozygous for the UGT1A128* allele, a reduction in the starting dose of irinotecan is often considered to mitigate the risk of severe toxicity.[1]
Genotype-Toxicity Relationship
Caption: The UGT1A1 genotype directly influences enzyme activity, SN-38 levels, and toxicity risk.
Data Summary
Table 1: Key Molecules in Irinotecan Metabolism
| Compound | Role | Key Enzyme(s) for Formation | Pharmacological Activity | Water Solubility |
| Irinotecan | Prodrug | N/A (Administered drug) | Low; Topoisomerase I inhibitor | Soluble |
| SN-38 | Active Metabolite | Carboxylesterases (CES) | High; Potent Topoisomerase I inhibitor | Low |
| This compound | Inactive Metabolite | UGT1A1, UGT1A9, UGT1A10 | Very Low / Inactive | High |
Table 2: Representative Pharmacokinetic Parameters
| Parameter | Irinotecan | SN-38 | This compound |
| Systemic Clearance (CL) | ~25.2 L/h | Formation rate-limited | Formation rate-limited |
| Time to Cmax (tmax) | End of infusion | Occurs after Irinotecan tmax | Occurs after SN-38 tmax |
| Primary Elimination | Biliary and renal | Glucuronidation to this compound | Biliary excretion |
| Key Variability Factor | CYP3A4, Transporters | UGT1A1 genotype, CES activity | UGT1A1 genotype |
(Note: Values are illustrative and can vary significantly based on patient genetics, organ function, and co-administered drugs.[21][22])
Experimental Protocols
Protocol 1: In Vitro SN-38 Glucuronidation Assay
This protocol describes a general method to measure the formation of this compound in vitro using human liver microsomes (HLM), which are rich in UGT enzymes.[23]
Objective: To determine the kinetics of SN-38 glucuronidation by HLM.
Materials:
-
Human liver microsomes (pooled or from individual donors)
-
SN-38 (lactone or carboxylate form)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
Detergent (e.g., Brij 35) to activate UGTs
-
Acetonitrile (B52724) (ACN) and methanol (B129727) (for reaction termination and sample preparation)
-
Formic acid
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, MgCl₂, saccharolactone, detergent, and HLM (e.g., final concentration of 1 mg protein/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Substrate Addition: Add SN-38 at various concentrations (e.g., 1-100 µM) to the mixture.
-
Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA (e.g., final concentration of 4 mM). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, which precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Collect the supernatant and analyze for this compound concentration using a validated HPLC method with fluorometric or tandem mass spectrometry (LC-MS/MS) detection.[22][23]
Experimental Workflow Diagram
Caption: Workflow for an in vitro SN-38 glucuronidation assay using human liver microsomes.
Conclusion
This compound is far more than a simple inactive byproduct of irinotecan metabolism. It represents the critical detoxification product that deactivates the highly potent antitumor agent SN-38, thereby protecting the body from systemic toxicity. The efficiency of its formation, primarily governed by the UGT1A1 enzyme, is a key determinant of an individual patient's tolerance to irinotecan. Furthermore, the excretion and subsequent bacterial reactivation of this compound in the gut provide a direct mechanistic link to the severe gastrointestinal side effects associated with the drug. A thorough understanding of the role of this compound is therefore essential for optimizing irinotecan therapy, personalizing dosing strategies based on patient genotype, and developing novel approaches to mitigate treatment-related toxicities.
References
- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]
- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. SN-38 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. UGT1A1 Biomarker| Know Your Biomarker [knowyourbiomarker.org]
- 13. UDP-glucuronosyltransferase (UGT) 1A1*28 Polymorphism-directed Phase II Study of Irinotecan with 5’-deoxy-5-fluorouridine (5’-DFUR) for Metastatic Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]
- 14. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UGT1A10 is responsible for SN-38 glucuronidation and its expression in human lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Irinotecan decreases intestinal UDP-glucuronosyltransferase (UGT) 1A1 via TLR4/MyD88 pathway prior to the onset of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gut.bmj.com [gut.bmj.com]
- 21. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of SN-38G: An In-Depth Technical Guide to its Role in Chemotherapy
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of SN-38 glucuronide (SN-38G), a critical metabolite of the chemotherapeutic agent irinotecan (B1672180). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
Executive Summary
This compound is the inactive, water-soluble glucuronide conjugate of SN-38, the highly potent active metabolite of the prodrug irinotecan. While this compound itself does not possess cytotoxic activity, its formation, circulation, and subsequent reactivation are pivotal to both the efficacy and toxicity profile of irinotecan-based chemotherapy. The primary "mechanism of action" of this compound is, therefore, not direct cytotoxicity, but its role as a detoxified form of SN-38 that can be reactivated in the gut, leading to significant gastrointestinal toxicity. Understanding the dynamics of this compound is crucial for optimizing irinotecan therapy and managing its side effects.
The Metabolic Journey: From Irinotecan to this compound and Back
The metabolic pathway of irinotecan is a complex, multi-step process primarily occurring in the liver.[1][2][3]
-
Activation of Irinotecan to SN-38: The prodrug irinotecan is converted to its active metabolite, SN-38, by carboxylesterase (CES) enzymes, predominantly CES1 and CES2.[1][2][4] This conversion is critical for the drug's anti-cancer activity, as SN-38 is approximately 100 to 1000 times more potent than irinotecan as a topoisomerase I inhibitor.[5]
-
Detoxification of SN-38 to this compound: SN-38 is then detoxified in the liver through glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[6][7] This reaction conjugates a glucuronic acid moiety to SN-38, forming the inactive and water-soluble this compound.[1][8]
-
Enterohepatic Recirculation and Reactivation: this compound is excreted from the liver into the bile and subsequently into the intestinal lumen.[9][10] In the gut, commensal bacteria produce β-glucuronidase enzymes that can cleave the glucuronic acid from this compound, thereby reactivating it back to the potent SN-38.[9][10][11][12] This localized reactivation of SN-38 in the intestine is a major contributor to the severe, delayed-onset diarrhea that is a dose-limiting toxicity of irinotecan.[1][10][11][12]
Mechanism of Action of the Active Metabolite, SN-38
The ultimate cytotoxic effect of irinotecan therapy is mediated by SN-38's inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[4][7][13]
-
Stabilization of the Topoisomerase I-DNA Cleavage Complex: Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[7][13] SN-38 binds to the complex of topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[4][7][13]
-
Induction of DNA Double-Strand Breaks: When the DNA replication fork encounters this stabilized ternary complex during the S-phase of the cell cycle, it leads to the formation of irreversible double-strand breaks.[13][14]
-
Cell Cycle Arrest and Apoptosis: These DNA double-strand breaks trigger a DNA damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately programmed cell death (apoptosis).[15]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites
| Parameter | Irinotecan | SN-38 | This compound | Reference |
| AUC₀₋₂₄ (ng/mL·h) | 4,430 ± 1,306 | 63.9 ± 39.7 | 359 ± 157 | [16] |
| Elimination Half-life (h) | 6-12 | 10-20 | - | [4] |
| Protein Binding | - | 88-94% (to albumin) | - | [4] |
Data are presented as mean ± SD where available.
Table 2: In Vitro Cytotoxicity of SN-38
| Cell Line | IC₅₀ | Reference |
| P388 (Murine Leukemia) | 0.74 µM | [10] |
| Ehrlich (Murine Ascites Carcinoma) | 1.9 µM | [10] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)
-
Test compound (SN-38) dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing: 2 µL of 10x Topoisomerase I Assay Buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg), 1 µL of the test compound at various concentrations, and nuclease-free water to a volume of 19 µL.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V).
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase I activity is observed as a reduction in the amount of relaxed DNA compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Test compound (SN-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (SN-38) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at 500-600 nm using a multi-well spectrophotometer.
-
Cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) can be determined.
Quantification of Irinotecan and its Metabolites by HPLC-MS/MS
This method is used for the simultaneous determination of irinotecan, SN-38, and this compound in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., camptothecin).
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% acetonitrile with 0.1% formic acid) is commonly employed.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent and fragment ions of irinotecan, SN-38, and this compound.
Data Analysis:
-
Standard curves are generated by plotting the peak area ratios of the analytes to the internal standard against their known concentrations.
-
The concentrations of the analytes in the patient samples are then determined from these standard curves.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]
- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 5. Panipenem Does Not Alter the Pharmacokinetics of the Active Metabolite of Irinotecan SN-38 and Inactive Metabolite SN-38 Glucuronide (this compound) in Rats | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Bacterial Beta Glucuronidase Activity in Irinotecan-Induced Diarrhea - ProQuest [proquest.com]
- 13. ClinPGx [clinpgx.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enterohepatic recirculation model of irinotecan (CPT-11) and metabolite pharmacokinetics in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SN-38 Glucuronide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN-38 glucuronide (SN-38G) is the primary inactive metabolite of SN-38, the potent topoisomerase I inhibitor and active metabolite of the chemotherapeutic agent irinotecan (B1672180). The biotransformation of SN-38 to this compound, primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), is a critical detoxification pathway that facilitates its elimination. However, the subsequent deconjugation of this compound back to SN-38 by β-glucuronidases in the gut microbiota is implicated in the dose-limiting gastrointestinal toxicity of irinotecan. A thorough understanding of the chemical structure and physicochemical properties of this compound is paramount for optimizing irinotecan therapy, developing strategies to mitigate its toxicity, and for the design of novel drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of SN-38 glucuronide.
Chemical Structure and Identification
SN-38 glucuronide is formed by the conjugation of a glucuronic acid moiety to the 10-hydroxyl group of SN-38 (7-ethyl-10-hydroxycamptothecin). This glycosidic bond formation significantly increases the water solubility of the parent compound, aiding in its excretion.
Chemical Formula: C₂₈H₂₈N₂O₁₁[1][2]
Molecular Weight: 568.53 g/mol [1]
IUPAC Name: (2S,3S,4S,5R,6S)-6-[[(4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[2]
CAS Number: 121080-63-5[1]
Chemical Structure:
Caption: Chemical structure of SN-38 glucuronide.
Physicochemical Properties
The addition of the glucuronic acid moiety dramatically alters the physicochemical properties of SN-38, most notably its solubility and polarity. These properties are crucial for its biological disposition and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈N₂O₁₁ | [1][2] |
| Molecular Weight | 568.53 g/mol | [1] |
| Appearance | Off-white to yellow solid | [3] |
| pKa (Strongest Acidic) | 3.1 (Predicted) | |
| pKa (Strongest Basic) | 3.96 (Predicted) | |
| LogP | -0.28 (Predicted) | [4] |
| Water Solubility | 2.5 mg/mL (with ultrasonic and warming) | [3] |
| DMSO Solubility | 100 mg/mL (with ultrasonic) | [3] |
| Methanol Solubility | 6.25 mg/mL (with ultrasonic and warming) | [3] |
| Stability | Stable for ≥ 4 years at -20°C as a solid. In aqueous solution, storage for more than one day is not recommended. | [5] |
Biological Activity and Significance
SN-38 glucuronide is considered the inactive form of SN-38. The glucuronidation process is a detoxification step, as this compound exhibits significantly reduced cytotoxic activity compared to the parent compound. However, the reversible nature of this conjugation is of high clinical importance.
Metabolic Pathway
The metabolic activation and deactivation pathway involving SN-38 and this compound is a key determinant of both the efficacy and toxicity of irinotecan.
Caption: Metabolic pathway of irinotecan to SN-38 and SN-38 glucuronide.
Mechanism of Action of Reactivated SN-38
Upon deconjugation in the gut, the liberated SN-38 can exert its cytotoxic effects on the intestinal epithelium. The primary mechanism of action of SN-38 is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.
Caption: Mechanism of SN-38 induced DNA damage and apoptosis.
Experimental Protocols
Synthesis of SN-38 Glucuronide
4.1.1. Biosynthesis
A common method for obtaining this compound for research purposes is through enzymatic synthesis, which mimics the physiological metabolic pathway.
-
Principle: Incubation of SN-38 with human UDP-glucuronosyltransferase 1A1 (UGT1A1) isoform in the presence of the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).
-
Materials:
-
SN-38
-
Recombinant human UGT1A1
-
UDPGA
-
D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, D-saccharic acid 1,4-lactone, and BSA.
-
Add recombinant human UGT1A1 to the mixture.
-
Initiate the reaction by adding SN-38 (dissolved in a minimal amount of DMSO) and UDPGA.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by HPLC.[6]
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound.
-
-
Purification:
-
The supernatant can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Wash the cartridge to remove unreacted substrates and salts.
-
Elute the this compound with an appropriate solvent, such as methanol.
-
The purity of the collected fractions should be assessed by HPLC.
-
4.1.2. Chemical Synthesis (Proposed Route)
-
Principle: Reaction of a protected glucuronyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) with SN-38 in the presence of a heavy metal salt promoter (e.g., silver carbonate or silver oxide). This is followed by deprotection of the sugar and ester moieties.
-
Proposed Steps:
-
Protection of Glucuronic Acid: Commercially available glucuronic acid is first converted to its protected methyl ester and then to the acetylated brominated form (acetobromo-α-D-glucuronic acid methyl ester).
-
Koenigs-Knorr Glycosylation: SN-38 is reacted with acetobromo-α-D-glucuronic acid methyl ester in an aprotic solvent (e.g., dichloromethane (B109758) or toluene) in the presence of a promoter like silver carbonate. This reaction couples the protected glucuronic acid to the 10-hydroxyl group of SN-38.
-
Deprotection: The resulting protected this compound is then subjected to a two-step deprotection:
-
Saponification (e.g., using sodium hydroxide (B78521) in methanol) to hydrolyze the methyl ester of the glucuronic acid moiety to a carboxylic acid.
-
Zemplén deacetylation (e.g., using a catalytic amount of sodium methoxide (B1231860) in methanol) to remove the acetyl protecting groups from the sugar hydroxyls.
-
-
Purification: The final product, this compound, would require purification, likely by preparative HPLC or column chromatography.
-
Caption: Proposed chemical synthesis workflow for SN-38 glucuronide.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in various biological matrices.
-
Principle: Separation of this compound from other components based on its polarity using a reversed-phase column, followed by detection.
-
Typical HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detection: Fluorescence detection is commonly used due to the native fluorescence of the camptothecin (B557342) ring system. Excitation and emission wavelengths are typically set around 380 nm and 556 nm, respectively. UV detection at around 380 nm is also possible.
-
-
Sample Preparation:
-
For plasma or tissue homogenates, protein precipitation is required. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.
-
The resulting supernatant is then injected into the HPLC system.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex biological samples.
-
Principle: Separation by HPLC followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.
-
Typical LC-MS/MS System:
-
LC System: Similar to the HPLC system described above, often using UPLC for faster analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
-
Sample Preparation: Similar to HPLC, involving protein precipitation.
-
Advantages: High sensitivity (allowing for the use of smaller sample volumes) and high specificity (reducing interference from other matrix components).
Caption: General workflow for the analysis of SN-38 glucuronide.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of synthesized this compound. While specific spectral data is not widely published, the spectra would be expected to show characteristic signals for both the SN-38 core and the glucuronic acid moiety. Isotope-labeled this compound (e.g., ¹³C₆) can be used as an internal standard for quantitative analysis by NMR.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.
Conclusion
SN-38 glucuronide plays a dual role in the pharmacology of irinotecan, acting as a key detoxification product while also serving as a reservoir for the delayed release of the toxic active metabolite in the gastrointestinal tract. A comprehensive understanding of its chemical structure, physicochemical properties, and the dynamics of its formation and cleavage is essential for the development of safer and more effective irinotecan-based cancer therapies. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and accurately quantify this compound, facilitating further investigations into its role in drug metabolism and toxicity. Future research may focus on the development of selective inhibitors of bacterial β-glucuronidases to mitigate irinotecan-induced diarrhea and on the design of this compound-based prodrugs for targeted drug delivery.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SN-38 glucuronide | inactive metabolite of Irinotecan | 121080-63-5 | InvivoChem [invivochem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Koenigs-Knorr Synthesis [drugfuture.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. medchemexpress.com [medchemexpress.com]
SN-38G: A Comprehensive Technical Guide on the Critical Metabolite of Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of SN-38G (SN-38 glucuronide), the primary inactive metabolite of SN-38, which is the potent active metabolite of the chemotherapeutic agent irinotecan (B1672180). A thorough understanding of the formation, transport, and disposition of this compound is paramount for optimizing irinotecan therapy, managing its toxicities, and developing novel therapeutic strategies. This document details the biochemical properties of this compound, its role in the complex metabolic pathway of irinotecan, and its clinical significance in determining both the efficacy and adverse effects of the parent drug. Furthermore, this guide presents detailed experimental protocols for the quantification of irinotecan and its metabolites, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.
Introduction to Irinotecan and the Role of this compound
Irinotecan (CPT-11) is a semisynthetic analog of camptothecin, a topoisomerase I inhibitor widely employed in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2] As a prodrug, irinotecan requires metabolic activation to exert its cytotoxic effects.[1][3] This bioactivation is carried out by carboxylesterases, which convert irinotecan to its highly active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[4][5][6] SN-38 is approximately 100 to 1000 times more potent than irinotecan in inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7] The inhibition of topoisomerase I by SN-38 leads to the stabilization of the enzyme-DNA cleavable complex, resulting in lethal double-strand breaks in DNA and subsequent cancer cell death.[8][9]
The clinical utility of irinotecan is often hampered by significant inter-patient variability in both efficacy and toxicity, primarily severe diarrhea and neutropenia.[1][7] This variability is largely attributed to the complex pharmacokinetics and metabolism of the drug, in which this compound plays a central role. SN-38 undergoes detoxification through glucuronidation, a phase II metabolic reaction, to form this compound.[3][7] This process is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7][10] The resulting this compound is a water-soluble, inactive metabolite that is readily excreted from the body, primarily through the bile.[7][11]
However, the metabolic journey of this compound is not always terminal. In the intestinal lumen, bacterial β-glucuronidases can deconjugate this compound back to the active SN-38.[4][12][13] This reactivation of SN-38 in the gut is a major contributor to the delayed and often severe diarrhea observed in patients receiving irinotecan.[2][4] Therefore, the balance between SN-38 formation, its detoxification to this compound, and its reactivation in the gut is a critical determinant of irinotecan's therapeutic index.
Biochemical and Pharmacokinetic Properties of this compound
This compound, with the chemical formula C₂₈H₂₈N₂O₁₁, has a molar mass of 568.5 g/mol .[14] Its formation from SN-38 is a crucial detoxification step, rendering the potent cytotoxic agent inactive and facilitating its elimination.[15]
Pharmacokinetic Parameters
The pharmacokinetics of irinotecan and its metabolites, including this compound, are characterized by significant inter-individual variability.[1][4] Several studies have characterized the pharmacokinetic profiles of these compounds, and the data highlights the dynamic interplay between the parent drug and its metabolites.
| Parameter | Irinotecan | SN-38 | This compound | Reference |
| Clearance (CL) | 25.2 L/h | - | - | [16] |
| Systemic Clearance Rate | 58.7 ± 18.8 L/h/m² | - | - | [4] |
| AUC₀→₆ (ng/ml·h) at 20 mg/m² Irinotecan Dose | - | 90.9 ± 96.4 | - | [4] |
| AUC₀→₆ (ng/ml·h) at 24 mg/m² Irinotecan Dose | - | 103.7 ± 62.4 | - | [4] |
| AUC₀→₆ (ng/ml·h) at 29 mg/m² Irinotecan Dose | - | 95.3 ± 63.9 | - | [4] |
| AUC Ratio (SN-38/SN-38G) | - | Median: 0.40 (Range: 0.09 to 2.32) | - | [5] |
AUC: Area Under the Plasma Concentration-Time Curve. Data are presented as mean ± standard deviation where available.
Metabolic Pathways and Regulatory Mechanisms
The metabolism of irinotecan is a complex network of activation and detoxification pathways, with this compound at a critical juncture.
Irinotecan Metabolism and this compound Formation
The metabolic cascade begins with the conversion of the prodrug irinotecan to the active metabolite SN-38 by carboxylesterases (CES), primarily CES2 in the liver and intestines.[2][6][17] Simultaneously, irinotecan can be inactivated by cytochrome P450 3A4 (CYP3A4) to form the inactive metabolites APC and NPC.[1][2]
The active SN-38 is then detoxified via glucuronidation by UGT1A1 to form this compound.[1][7] Genetic variations in the UGT1A1 gene, such as the UGT1A128* allele, can lead to reduced enzyme activity, resulting in decreased SN-38 glucuronidation and an increased risk of severe toxicity.[7][18]
Transport and Enterohepatic Circulation
The disposition of irinotecan and its metabolites is further regulated by various drug transporters. Efflux transporters such as P-glycoprotein (Pgp, ABCB1), breast cancer resistance protein (BCRP, ABCG2), and multidrug resistance-associated proteins (MRPs) play a role in the cellular transport of these compounds.[1][2] SN-38 and this compound are substrates for several of these transporters, which influences their distribution and elimination.[19]
This compound is primarily excreted into the bile.[7] In the intestine, it can be deconjugated back to SN-38 by bacterial β-glucuronidases, leading to reabsorption of the active metabolite and creating an enterohepatic circulation loop that can prolong exposure to SN-38 and contribute to gastrointestinal toxicity.[4][12]
Clinical Significance: Efficacy and Toxicity
The balance between the formation of active SN-38 and its detoxification to this compound is a key determinant of both the antitumor efficacy and the toxicity profile of irinotecan.
Role in Efficacy
The therapeutic effect of irinotecan is directly proportional to the extent and duration of tumor cell exposure to SN-38. Therefore, factors that increase the conversion of irinotecan to SN-38 or decrease the detoxification to this compound can potentially enhance antitumor activity.
Role in Toxicity
High systemic levels of SN-38 are associated with an increased risk of severe neutropenia, a dose-limiting toxicity of irinotecan.[2] The accumulation of SN-38 in the gastrointestinal tract, due to the deconjugation of this compound, is a primary cause of severe, delayed-onset diarrhea.[2][4] The ratio of SN-38 to this compound in plasma has been investigated as a potential biomarker to predict irinotecan-induced toxicity.[5]
Experimental Protocols for Quantification
Accurate quantification of irinotecan, SN-38, and this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research. High-performance liquid chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection are the most commonly employed analytical techniques.[20][21]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of irinotecan, SN-38, and this compound from plasma.
-
Plasma Collection: Collect whole blood in tubes containing K₂EDTA as an anticoagulant and centrifuge to separate the plasma.[21]
-
Internal Standard Addition: To 100 µL of plasma, add an appropriate internal standard (e.g., camptothecin).[21]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[21]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[21]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis
A validated UHPLC-MS/MS method for the simultaneous quantification of irinotecan, SN-38, and this compound is summarized below.[22][23]
| Parameter | Condition |
| Chromatographic Column | Waters ACQUITY UPLC BEH RP18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Methanol and 0.1% formic acid |
| Detection | Tandem Mass Spectrometry |
| Linearity Range (SN-38 & this compound) | 0.5 - 100 ng/mL |
| Linearity Range (Irinotecan) | 5 - 1000 ng/mL |
| Intra-day Precision (%CV) | 2.4 - 5.7% (SN-38), 2.4 - 2.8% (this compound) |
| Accuracy (% Recovery) | 99.5 - 101.7% (SN-38), 96.2 - 98.9% (this compound) |
CV: Coefficient of Variation
Signaling Pathways of SN-38 Action
The cytotoxic effects of SN-38 are initiated by its interaction with the topoisomerase I-DNA complex. This interaction prevents the re-ligation of the single-strand DNA breaks created by topoisomerase I, leading to the accumulation of double-strand DNA breaks when the replication fork collides with these stalled complexes.[8][9] This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest, primarily in the S-phase, and apoptosis (programmed cell death).[9]
Conclusion and Future Directions
This compound is a pivotal metabolite in the pharmacology of irinotecan, profoundly influencing its therapeutic efficacy and toxicity profile. The intricate balance between the bioactivation of irinotecan to SN-38 and its subsequent detoxification to this compound, coupled with the potential for reactivation in the gut, underscores the complexity of irinotecan therapy. A comprehensive understanding of these processes is crucial for personalizing treatment strategies, such as dose adjustments based on a patient's UGT1A1 genotype, to maximize therapeutic benefit while minimizing adverse effects.
Future research should continue to focus on elucidating the precise roles of various drug transporters in the disposition of this compound and exploring novel therapeutic approaches to modulate irinotecan metabolism. Strategies aimed at inhibiting bacterial β-glucuronidase in the gut to prevent the reactivation of SN-38 are of particular interest and hold the promise of significantly improving the safety and tolerability of irinotecan-based chemotherapy. Further investigation into the pharmacometabolomics of irinotecan may also reveal novel biomarkers for predicting patient response and toxicity.
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Lessons learned from the irinotecan metabolic pathway. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polymorphisms of UDP-Glucuronosyltransferase and Pharmacokinetics of Irinotecan | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. caymanchem.com [caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C28H28N2O11 | CID 443154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of SN-38 to SN-38G: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the chemotherapeutic agent irinotecan (B1672180). Its clinical efficacy is, however, intrinsically linked to its metabolic fate. A primary detoxification pathway for SN-38 is its conversion to the inactive, water-soluble glucuronide, SN-38G. This biotransformation is primarily mediated by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) family of enzymes. Understanding the nuances of this biosynthetic process is critical for optimizing irinotecan therapy, predicting patient toxicity, and developing novel drug delivery strategies. This technical guide provides an in-depth overview of the biosynthesis of this compound from SN-38, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway of this compound
The conversion of SN-38 to this compound is a phase II metabolic reaction known as glucuronidation. In this process, a glucuronic acid moiety from the co-factor uridine diphosphate (B83284) glucuronic acid (UDPGA) is transferred to the hydroxyl group of SN-38. This reaction is catalyzed by UGT enzymes, predominantly isoforms of the UGT1A subfamily.[1][2] The addition of the hydrophilic glucuronic acid group significantly increases the water solubility of SN-38, facilitating its excretion from the body.[3]
The primary enzymes responsible for SN-38 glucuronidation are UGT1A1, UGT1A9, and UGT1A7, with UGT1A1 being the most extensively studied and considered the principal isoform involved in this pathway in the liver.[4][5] However, UGT1A9 and UGT1A7, which is expressed at high levels in the gastrointestinal tract, also contribute significantly to SN-38 metabolism.[1][2] Genetic polymorphisms in the genes encoding these enzymes can lead to considerable inter-individual variability in SN-38 clearance, which can in turn affect both the efficacy and toxicity of irinotecan treatment.[6][7]
References
- 1. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38) by the human UDP-glucuronosyltransferases encoded at the UGT1 locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Influence of genetic polymorphisms in UGT1A1, UGT1A7 and UGT1A9 on the pharmacokynetics of irinotecan, SN-38 and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on UGT1A1 Enzyme Activity: The Conversion of SN-38 to SN-38G
This technical guide offers an in-depth exploration of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme's critical role in the metabolism of SN-38, the active metabolite of the anticancer drug irinotecan (B1672180). Designed for researchers, scientists, and professionals in drug development, this document details the metabolic pathway, the impact of genetic variations on enzyme activity, and standardized experimental protocols for its assessment.
Introduction: The Clinical Significance of UGT1A1 in Irinotecan Therapy
Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer.[1][2] It functions as a prodrug, converted in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin).[3][4] SN-38 is a potent topoisomerase I inhibitor, inducing cytotoxic effects by disrupting DNA replication and transcription in cancer cells.[4]
The clinical utility of irinotecan is often hampered by severe, unpredictable toxicities, primarily neutropenia and delayed-onset diarrhea.[1][5] These adverse effects are directly linked to the systemic exposure of SN-38. The primary detoxification pathway for SN-38 is glucuronidation, a process predominantly catalyzed by the UGT1A1 enzyme.[4][6] This reaction converts the lipophilic SN-38 into a water-soluble, inactive metabolite known as SN-38 glucuronide (SN-38G), facilitating its excretion from the body.[1][3]
Genetic polymorphisms in the UGT1A1 gene can significantly alter enzyme activity, leading to impaired SN-38 glucuronidation.[4][6] Individuals with reduced UGT1A1 function accumulate higher levels of active SN-38, placing them at an elevated risk for severe toxicities.[1][5] Consequently, understanding and quantifying UGT1A1-mediated SN-38 glucuronidation is paramount for personalizing irinotecan therapy, optimizing dosage, and minimizing adverse drug reactions.
The Metabolic Pathway of Irinotecan
The biotransformation of irinotecan is a multi-step process involving activation and subsequent deactivation. The key enzymatic conversions are illustrated in the pathway diagram below.
Caption: Metabolic pathway of irinotecan activation to SN-38 and its detoxification to this compound.
Quantitative Analysis of UGT1A1 Activity on SN-38 Glucuronidation
The efficiency of SN-38 glucuronidation is highly dependent on the individual's UGT1A1 genotype. Numerous allelic variants have been identified, with some leading to significantly reduced enzyme function. The following tables summarize key quantitative data from various studies, illustrating the impact of these polymorphisms.
Table 1: In Vitro UGT1A1 Activity for SN-38 Glucuronidation by Genotype
| UGT1A1 Genotype | Number of TA Repeats | Relative SN-38 Glucuronidation Rate (%) | Reference |
| 1/1 (Wild-Type) | 6/6 | 100 | [7] |
| 1/28 (Heterozygous) | 6/7 | Significantly lower than 6/6 | [7] |
| 28/28 (Homozygous) | 7/7 | Significantly lower than 6/6 and 6/7 | [7] |
Table 2: Residual Activity of UGT1A1 Allelic Variants
| UGT1A1 Allele | Amino Acid Change | Residual Activity (%) | Reference |
| 6 | G71R | 49 | [8] |
| 7 | Y486D | 11 | [8] |
| 27 | P229Q | 7 | [8] |
| 35 | L233R | 8 | [8] |
Table 3: Pharmacokinetic Parameters of SN-38 and this compound by UGT1A1*28 Genotype
| UGT1A1 Genotype | This compound/SN-38 AUC Ratio (Median) | Reference |
| 1/1 (Wild-Type) | 7.00 | [9] |
| 1/28 (Heterozygous) | 6.26 | [9] |
| 28/28 (Homozygous) | 2.51 | [9] |
Table 4: Enzyme Kinetic Parameters for SN-38 Glucuronidation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 6.80 ± 0.32 | 110 ± 1.8 | [10] |
Detailed Experimental Protocols
Accurate assessment of UGT1A1 activity is crucial for both research and clinical applications. The following are detailed protocols for an in vitro enzyme activity assay and the quantification of relevant metabolites.
In Vitro SN-38 Glucuronidation Assay Using Human Liver Microsomes
This protocol describes a method to determine the kinetics of SN-38 glucuronidation in human liver microsomes (HLM).
Materials:
-
Human liver microsomes (pooled or from genotyped individuals)
-
SN-38
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Formic acid
-
Internal Standard (e.g., Camptothecin)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SN-38 in a suitable solvent like DMSO.
-
Prepare working solutions of SN-38 by diluting the stock solution in buffer.
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.
-
Prepare a stock solution of UDPGA in water.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM (final concentration typically 0.1-0.5 mg/mL), Tris-HCl buffer with MgCl₂, and BSA (optional, but can prevent substrate inhibition with UGT1A9).[11]
-
Add varying concentrations of SN-38 to initiate the reaction.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes to precipitate proteins.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or air.[12]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of this compound formed using a validated LC-MS/MS method.
-
Calculate the rate of reaction (e.g., in pmol/min/mg protein).
-
Plot the reaction rate against the SN-38 concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.[10]
-
Quantification of Irinotecan, SN-38, and this compound by UPLC-MS/MS
This protocol provides a framework for the simultaneous quantification of irinotecan and its key metabolites in plasma.[13][14]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., irinotecan-d10 for irinotecan, tolbutamide (B1681337) for SN-38, and camptothecin (B557342) for this compound).[13]
-
Add 300-400 µL of ice-cold protein precipitation solvent (e.g., methanol or acetonitrile).[12][14]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate for injection into the UPLC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.[14]
-
Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile.[14]
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for irinotecan, SN-38, this compound, and the internal standards must be optimized.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.
Calibration and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of irinotecan, SN-38, and this compound into blank plasma.[13]
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentrations in the unknown samples by interpolation from the calibration curve.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for assessing UGT1A1 activity and its correlation with genotype.
Caption: A typical experimental workflow for UGT1A1 genotype-phenotype correlation studies.
Conclusion
The glucuronidation of SN-38 by UGT1A1 is a critical determinant of irinotecan's safety and efficacy. The extensive body of research highlights a clear correlation between UGT1A1 genetic polymorphisms, reduced enzyme activity, and an increased risk of severe toxicity. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to investigate this crucial metabolic pathway. Standardized, quantitative assessment of UGT1A1 function is essential for advancing personalized medicine, enabling genotype-guided dosing strategies that promise to enhance therapeutic outcomes and improve patient safety in irinotecan-based chemotherapy.
References
- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical significance of UGT1A1 gene polymorphisms on irinotecan-based regimens as the treatment in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of irinotecan) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common human UGT1A polymorphisms and the altered metabolism of irinotecan active metabolite 7-ethyl-10-hydroxycamptothecin (SN-38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of SN-38G in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of SN-38 glucuronide (SN-38G), the inactive metabolite of the potent anti-cancer agent SN-38, in preclinical models. Understanding the disposition of this compound is critical for a complete pharmacokinetic profile of irinotecan (B1672180) and its metabolites, aiding in the design and interpretation of preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes relevant pathways and workflows.
Metabolic Pathway of Irinotecan to this compound
Irinotecan (CPT-11) is a prodrug that undergoes a two-step metabolic conversion to its active form, SN-38, and subsequent inactivation to this compound. This pathway is crucial for both the efficacy and toxicity profile of irinotecan.
Metabolic activation of Irinotecan and formation of this compound.
Quantitative Pharmacokinetic Data of this compound
The following tables summarize the available pharmacokinetic parameters of SN-38 and its glucuronide, this compound, in various preclinical models. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in experimental design should be considered when interpreting these data.
Table 1: Pharmacokinetic Parameters of SN-38 in Preclinical Models
| Species | Strain | Dose (Irinotecan) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | Diet-induced obese | 10 mg/kg | Oral | ~40 | ~1 | ~150 | - | [1] |
| Mouse | Lean controls | 10 mg/kg | Oral | ~20 | ~1 | ~75 | - | [1] |
| Rat | Wistar | 5 mg/kg | IV | - | - | - | 2.17 | [2] |
| Rat | Wistar (with NPs) | 5 mg/kg | IV | - | - | - | 2.67 | [2] |
| Dog | Beagle | - | - | - | - | - | 1.38-6.42 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Strain | Dose (Irinotecan) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Mouse | Diet-induced obese | 10 mg/kg | Oral | ~250 | ~2 | ~1000 | - | [1] |
| Mouse | Lean controls | 10 mg/kg | Oral | ~500 | ~1 | ~2000 | - | [1] |
| Rat | - | - | - | - | - | - | - | Data not readily available |
| Dog | - | - | - | - | - | - | - | Data not readily available |
Note: Comprehensive pharmacokinetic data for this compound, particularly in rats and dogs, is not as widely published as for SN-38. The provided data for mice is derived from a study investigating the effects of obesity.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible pharmacokinetic studies. Below are summarized methodologies for sample collection and analysis.
Animal Models and Drug Administration
-
Species: Male Wistar or Sprague-Dawley rats, various strains of mice (e.g., C57BL/6, athymic nude), and Beagle dogs are commonly used.
-
Administration: Irinotecan is typically administered intravenously (IV) via the tail vein in rodents or a peripheral vein in dogs. Oral administration is performed by gavage. Dosing vehicles are often saline or a solution containing a solubilizing agent like DMSO and Tween 80.
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein (rodents) or cephalic/saphenous vein (dogs) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, tumor) are excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C.
Sample Preparation and Analysis
A validated UPLC-MS/MS method is the gold standard for the simultaneous quantification of irinotecan, SN-38, and this compound.
3.3.1. Plasma Sample Preparation [4]
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., camptothecin).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the UPLC-MS/MS system.
3.3.2. Tissue Homogenate Preparation [4]
-
Homogenization: Homogenize the weighed tissue in a suitable buffer (e.g., PBS) on ice to obtain a 10% (w/v) homogenate.
-
Protein Precipitation: Use an aliquot of the homogenate and follow the same protein precipitation procedure as for plasma samples.
3.3.3. UPLC-MS/MS Analytical Method [4]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a binary mobile phase system, such as:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Irinotecan | 587.3 | 167.1 |
| SN-38 | 393.2 | 349.1 |
| This compound | 569.2 | 393.2 |
| Camptothecin (IS) | 349.1 | 305.1 |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Workflow for a preclinical pharmacokinetic study of this compound.
Tissue Distribution of SN-38 and this compound
The distribution of SN-38 and its glucuronide into various tissues is a key aspect of its overall pharmacokinetic profile. Studies in mice have shown that after administration of irinotecan, SN-38 can be detected in the liver, kidney, and digestive tract.[5] In some tumor models, irinotecan was detected in the tumor tissue, but the active metabolite SN-38 was not, highlighting the importance of local metabolic conversion.[5]
Formulations can significantly impact tissue distribution. For instance, a liposome-based formulation of SN-38 resulted in higher concentrations in most tissues except for the kidney and heart compared to the administration of irinotecan, even at a much lower dose.[6] Nanoparticle formulations of irinotecan have been shown to increase the concentration of SN-38 in the whole blood, colon, and lungs of mice.[2]
Detailed quantitative data on the tissue distribution of this compound in preclinical models is limited in publicly available literature. However, given its formation from SN-38, its presence would be expected in tissues with high UGT1A1 activity, such as the liver, and in excretory organs like the kidney and intestine.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug development. It is evident that while the pharmacokinetics of SN-38 are relatively well-characterized, there is a need for more comprehensive and comparative studies on its glucuronidated metabolite, this compound, across different preclinical species. Such studies will be instrumental in building more predictive pharmacokinetic/pharmacodynamic models to better translate preclinical findings to the clinical setting.
References
- 1. Impact of obesity on accumulation of the toxic irinotecan metabolite, SN-38, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Gut Microbiome in SN-38G Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemotherapeutic agent irinotecan (B1672180), a cornerstone in the treatment of various solid tumors, undergoes a complex metabolic journey that is significantly influenced by the gut microbiome. A critical step in this process is the reactivation of its inactive glucuronidated metabolite, SN-38G, back to the potent cytotoxic form, SN-38. This reactivation, primarily mediated by β-glucuronidase enzymes produced by commensal gut bacteria, is a major contributor to the dose-limiting gastrointestinal toxicity associated with irinotecan therapy. This technical guide provides an in-depth exploration of the mechanisms underlying this compound reactivation by the gut microbiome, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways and workflows involved. Understanding this intricate interplay is paramount for the development of novel strategies to mitigate irinotecan's toxicity and enhance its therapeutic index.
Introduction
Irinotecan (CPT-11) is a prodrug that is converted in the liver by carboxylesterases to its active metabolite, SN-38.[1] SN-38 is a potent topoisomerase I inhibitor, inducing cytotoxic effects in rapidly dividing cancer cells.[2] To facilitate its elimination, SN-38 undergoes glucuronidation in the liver, primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming the inactive and water-soluble metabolite SN-38 glucuronide (this compound).[1][3] this compound is then excreted into the gastrointestinal tract via the bile.[1]
However, within the gut lumen, a diverse community of microorganisms, collectively known as the gut microbiome, can reverse this detoxification process.[4] Certain bacteria within the gut microbiota, predominantly from the Firmicutes and Bacteroidetes phyla, produce β-glucuronidase (GUS) enzymes.[5] These enzymes cleave the glucuronic acid moiety from this compound, leading to the reactivation of SN-38 in the intestinal lumen.[2][4][6] The regenerated SN-38 can then inflict damage upon the intestinal epithelium, leading to severe, dose-limiting diarrhea and other gastrointestinal toxicities.[2][7] This phenomenon highlights the critical role of the gut microbiome as a key determinant of both the efficacy and toxicity of irinotecan.
Quantitative Data on this compound Reactivation
The reactivation of this compound to SN-38 by bacterial β-glucuronidases is a quantifiable process. The following tables summarize key quantitative data from various studies, providing insights into enzyme kinetics, drug concentrations, and the impact of inhibitors.
Table 1: Michaelis-Menten Kinetic Parameters for SN-38 Glucuronidation
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Hepatic Microsomes | SN-38 | 17-20 | 60-75 | [8] |
Table 2: Linearity Ranges for Quantification of Irinotecan and its Metabolites
| Analyte | Matrix | Linearity Range | Reference |
| Irinotecan | Human Plasma | 5–10,000 ng/mL | [9] |
| SN-38 | Human Plasma | 5–1,000 ng/mL | [9] |
| This compound | Human Plasma | 8–1,000 ng/mL | [9] |
| Irinotecan | Human Plasma | 5–1000 ng/mL | [10] |
| SN-38 | Human Plasma | 0.5–100 ng/mL | [10] |
| This compound | Human Plasma | 0.5–100 ng/mL | [10] |
| Irinotecan | Feces | 39–5000 nM | [11] |
| SN-38 | Feces | 39–5000 nM | [11] |
| This compound | Feces | 4.88–1250 nM | [11] |
| Irinotecan | Liver and Kidney Homogenates | 48.8–6250 nM | [11] |
| SN-38 | Liver and Kidney Homogenates | 48.8–6250 nM | [11] |
| This compound | Liver and Kidney Homogenates | 9.8–1250 nM | [11] |
Table 3: Inhibitory Activity of Compounds against Bacterial β-Glucuronidase
| Compound | IC50 (µM) | Target Enzyme | Reference |
| (7S,8S,7'R,8'R)-isoamericanol B | 0.62 - 6.91 | Gut bacterial β-glucuronidase | [7] |
| americanol B | 0.62 - 6.91 | Gut bacterial β-glucuronidase | [7] |
| moricitrin A | 0.62 - 6.91 | Gut bacterial β-glucuronidase | [7] |
| moricitrin B | 0.62 - 6.91 | Gut bacterial β-glucuronidase | [7] |
| Novel Inhibitors | 0.05 - 4.8 | E. coli β-glucuronidase | [12] |
Experimental Protocols
Assay for Bacterial β-Glucuronidase Activity
This protocol describes a common method for determining the activity of bacterial β-glucuronidase using a fluorogenic substrate.
Materials:
-
Fecal samples or bacterial cultures
-
Phosphate (B84403) buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8)
-
4-methylumbelliferyl-β-D-glucuronide (MUG) substrate solution
-
Glycine (B1666218) buffer (e.g., 200 mM, pH 10.4) to stop the reaction
-
Fluorometer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Enzyme Reaction:
-
In a microplate, add a specific volume of the enzyme-containing sample to each well.
-
Initiate the reaction by adding the MUG substrate solution.[12]
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
-
Stopping the Reaction:
-
Add glycine buffer to each well to stop the enzymatic reaction. This also raises the pH, enhancing the fluorescence of the product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation and emission wavelengths typically around 365 nm and 445 nm, respectively.[12]
-
-
Quantification:
-
Generate a standard curve using known concentrations of 4-MU to quantify the amount of product formed.
-
Enzyme activity is typically expressed as units per milligram of protein or per gram of fecal sample. One unit is often defined as the amount of enzyme that liberates a specific amount of product per unit of time.
-
Quantification of Irinotecan, SN-38, and this compound by UPLC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of irinotecan and its major metabolites in biological matrices.
Materials:
-
Plasma, urine, feces, or tissue homogenates
-
Internal standards (e.g., camptothecin, irinotecan-d10)
-
Acetonitrile
-
Formic acid
-
Water (UPLC-grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Plasma/Urine: Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge and collect the supernatant. Alternatively, use SPE for cleaner extracts.[9][10]
-
Feces/Tissue: Homogenize the sample in an appropriate buffer. Follow with protein precipitation or SPE.[11]
-
Add a known concentration of the internal standard to all samples, calibrators, and quality controls before extraction.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for irinotecan, SN-38, this compound, and the internal standard for quantification.[9]
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of irinotecan, SN-38, and this compound in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular pathways and a representative experimental workflow.
Caption: Metabolic pathway of irinotecan activation, detoxification, and subsequent reactivation by gut microbial β-glucuronidase.
Caption: Experimental workflow for assessing gut microbial β-glucuronidase activity and quantifying SN-38/SN-38G from fecal samples.
Conclusion and Future Directions
The reactivation of this compound by the gut microbiome is a clinically significant phenomenon that profoundly impacts the safety and efficacy of irinotecan therapy. The evidence strongly supports the role of bacterial β-glucuronidases in mediating this process, leading to severe gastrointestinal toxicity. The quantitative data and experimental protocols detailed in this guide provide a framework for researchers and drug developers to investigate this interaction further.
Future research should focus on several key areas:
-
Development of Selective β-Glucuronidase Inhibitors: Designing potent and selective inhibitors of bacterial β-glucuronidases that do not affect the human ortholog is a promising strategy to mitigate irinotecan-induced toxicity without compromising its anti-tumor efficacy.[3][14]
-
Microbiome-Based Biomarkers: Identifying specific microbial signatures or β-glucuronidase activity levels in patients that predict the risk of severe diarrhea could enable personalized dosing strategies.[15]
-
Modulation of the Gut Microbiome: Interventions such as probiotics, prebiotics, or dietary modifications could be explored to alter the composition and metabolic activity of the gut microbiome in favor of reducing this compound reactivation.
A deeper understanding of the intricate interplay between irinotecan, the host, and the gut microbiome will undoubtedly pave the way for safer and more effective cancer chemotherapy.
References
- 1. The Role of Bacterial Beta Glucuronidase Activity in Irinotecan-Induced Diarrhea - ProQuest [proquest.com]
- 2. pnas.org [pnas.org]
- 3. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Microbiota-Host-Irinotecan Axis: A New Insight Toward Irinotecan Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Intestinal Microbiota in Development of Irinotecan Toxicity and in Toxicity Reduction through Dietary Fibres in Rats | PLOS One [journals.plos.org]
- 7. "Development Of Specific Natural Bacterial Beta-Glucuronidase Inhibitors For Reducing . . ." by Fei Yang [digitalcommons.wayne.edu]
- 8. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microbiota-Host-Irinotecan Axis: A New Insight Toward Irinotecan Chemotherapy [frontiersin.org]
- 15. Intestinal bacterial β-glucuronidase as a possible predictive biomarker of irinotecan-induced diarrhea severity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronide Conundrum: A Technical Guide to the Role of SN-38G in Irinotecan-Induced Diarrhea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan (B1672180), a potent topoisomerase I inhibitor, is a cornerstone of treatment for various solid tumors, most notably metastatic colorectal cancer. However, its clinical utility is frequently hampered by severe, dose-limiting diarrhea. The active metabolite of irinotecan, SN-38, is the primary driver of this toxicity. While the glucuronidation of SN-38 to the inactive metabolite SN-38G is a critical detoxification step, this conjugate plays a paradoxical and central role in the pathophysiology of irinotecan-induced diarrhea. This technical guide provides an in-depth exploration of the intricate relationship between this compound and irinotecan-induced gastrointestinal toxicity, offering a comprehensive resource for researchers and drug development professionals. We will delve into the metabolic pathways, transport mechanisms, and the pivotal role of the gut microbiome in reactivating SN-38, leading to intestinal damage. This guide will also present detailed experimental protocols and quantitative data to facilitate further research and the development of strategies to mitigate this debilitating side effect.
Introduction
Irinotecan (CPT-11) is a semi-synthetic analog of camptothecin (B557342) that exerts its cytotoxic effects by inhibiting DNA topoisomerase I, leading to replication arrest and cell death in rapidly dividing cancer cells.[1] Unfortunately, this activity is not confined to malignant cells, and the rapidly proliferating epithelial cells of the gastrointestinal tract are also highly susceptible, manifesting as severe diarrhea. This toxicity is not directly caused by irinotecan itself, but rather by its potent active metabolite, SN-38.
The metabolic activation of the prodrug irinotecan to SN-38 is primarily mediated by carboxylesterases.[1] Subsequently, SN-38 is detoxified in the liver through glucuronidation by uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (this compound).[2] While this compound is pharmacologically inactive and destined for elimination, its journey through the gastrointestinal tract is where the complication arises. In the intestinal lumen, bacterial β-glucuronidases can cleave the glucuronide moiety from this compound, regenerating the toxic SN-38.[2][3] This localized reactivation of SN-38 is a key event in the initiation of intestinal mucosal injury and the subsequent development of debilitating diarrhea.[2]
This guide will provide a detailed examination of the multifaceted role of this compound in irinotecan-induced diarrhea, covering its formation, transport, and reactivation, and the downstream cellular consequences.
Irinotecan Metabolism and the Formation of this compound
The metabolic journey of irinotecan is a critical determinant of both its efficacy and toxicity. The key steps are outlined below.
Activation of Irinotecan to SN-38
Irinotecan is a prodrug that requires enzymatic conversion to its active form, SN-38. This hydrolysis is primarily catalyzed by carboxylesterase 2 (CES2), which is highly expressed in the liver and intestines.[4][5] CES2 exhibits a much higher affinity and catalytic efficiency for irinotecan compared to CES1.[4][6]
Detoxification of SN-38 to this compound
SN-38 is a lipophilic and highly toxic molecule. Its detoxification is predominantly carried out in the liver via glucuronidation, a phase II metabolic reaction. The enzyme responsible for this conjugation is UGT1A1, which attaches a glucuronic acid moiety to SN-38, forming the water-soluble and inactive this compound.[2]
Genetic polymorphisms in the UGT1A1 gene, such as the common UGT1A128* allele, can lead to reduced enzyme activity.[7][8][9] Individuals with these variants have a decreased capacity to glucuronidate SN-38, resulting in higher systemic exposure to the active metabolite and a significantly increased risk of severe neutropenia and diarrhea.[7][8][9]
Transport of Irinotecan and its Metabolites
The distribution and elimination of irinotecan, SN-38, and this compound are governed by a complex interplay of ATP-binding cassette (ABC) transporters. These transporters are expressed in various tissues, including the liver, intestine, and kidneys, and play a crucial role in drug disposition and toxicity.
Key transporters involved include:
-
ABCB1 (P-glycoprotein): Effluxes irinotecan and SN-38.
-
ABCC2 (MRP2): Mediates the biliary excretion of this compound.[10]
-
ABCG2 (BCRP): Involved in the efflux of irinotecan, SN-38, and this compound, and plays a significant role in their biliary excretion.[11][12][13]
Polymorphisms in the genes encoding these transporters can also influence the pharmacokinetics of irinotecan and its metabolites, contributing to inter-individual variability in toxicity.
The Enterohepatic Recirculation and Reactivation of SN-38
A critical aspect of irinotecan-induced diarrhea is the enterohepatic recirculation of its metabolites. This compound, being water-soluble, is efficiently secreted into the bile, a process mediated by ABCC2 and ABCG2, and then enters the intestinal lumen.[14]
The Role of the Gut Microbiome
Once in the intestine, this compound encounters the gut microbiota, a complex ecosystem of bacteria. Certain bacteria, including species of Escherichia, Bacteroides, and Clostridium, produce the enzyme β-glucuronidase.[15] This enzyme hydrolyzes the glucuronide bond of this compound, releasing the active and toxic SN-38 directly into the intestinal lumen.[2][3]
The activity of bacterial β-glucuronidase is a critical determinant of the extent of SN-38 reactivation and, consequently, the severity of diarrhea.[2][3] This has led to research into inhibitors of bacterial β-glucuronidase as a potential strategy to mitigate irinotecan's gastrointestinal toxicity.
Mechanisms of SN-38-Induced Intestinal Toxicity
The regenerated SN-38 in the intestinal lumen exerts its cytotoxic effects on the rapidly dividing intestinal epithelial cells, leading to a cascade of events that culminate in diarrhea.
Direct Cellular Damage
SN-38 induces DNA damage in the crypt cells of the intestine, leading to cell cycle arrest and apoptosis.[16][17] This results in villous atrophy, crypt hypoplasia, and a breakdown of the intestinal barrier integrity.
Inflammatory Response
The initial epithelial damage triggers an inflammatory cascade. Damaged cells release pro-inflammatory cytokines, which recruit immune cells such as neutrophils and macrophages to the site of injury.[7] This inflammatory infiltrate further exacerbates tissue damage and contributes to the symptoms of mucositis and diarrhea.[7][8] SN-38 has also been shown to interact with Toll-like receptor 4 (TLR4), potentially contributing to the inflammatory response.[18]
Alterations in Intestinal Function
The combination of direct epithelial damage and inflammation leads to a profound disruption of normal intestinal function, including:
-
Malabsorption: Damage to the villi impairs the absorption of water and electrolytes.
-
Increased Secretion: The inflammatory response can stimulate active fluid and electrolyte secretion into the intestinal lumen.
-
Altered Motility: While the direct effects on motility are complex, the overall result is an increase in the frequency and fluidity of bowel movements.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites (Mean ± SD)
| Parameter | Irinotecan | SN-38 | This compound | Reference |
| Cmax (ng/mL) | 24,769 ± 7,834 | 559 ± 288 | 2,283 ± 1,256 | [19] |
| AUC (ng·h/mL) | 24,769 ± 7,834 | 559 ± 288 | 2,283 ± 1,256 | [19] |
| t1/2 (h) | 6.0 ± 1.2 | 10.6 ± 2.6 | 11.2 ± 2.9 | [20] |
| CL (L/h/m²) | 15.2 ± 4.9 | - | - | [19] |
Data are presented as examples and can vary significantly based on dosing, patient population, and analytical methods.
Table 2: Enzyme Kinetics of Human Carboxylesterase 2 (CES2) with Irinotecan
| Parameter | Value | Reference |
| Km (μM) | 3.4 | [4][6] |
| Vmax (nmol/min/mg protein) | 2.5 | [4] |
| Catalytic Efficiency (Vmax/Km) | 0.74 | Calculated from[4] |
Table 3: Incidence of Grade 3/4 Diarrhea by UGT1A1 Genotype (Meta-Analysis Data)
| Genotype | Odds Ratio (95% CI) vs. UGT1A11/1 | Reference |
| UGT1A11/28 | 1.92 (1.31 - 2.82) | [3] |
| UGT1A128/28 | 3.69 (2.00 - 6.83) | [3] |
| UGT1A1*6 carriers (Asian populations) | Increased risk, especially homozygous | [2][21] |
Experimental Protocols
In Vivo Model of Irinotecan-Induced Diarrhea in Mice
This protocol is adapted from established methods to induce and assess irinotecan-induced diarrhea in a murine model.[17][22]
Materials:
-
Irinotecan hydrochloride (e.g., from commercial supplier)
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal balance
-
Scoring system for diarrhea (see below)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a fresh solution of irinotecan in saline at the desired concentration (e.g., 50 mg/mL).
-
Administer irinotecan (e.g., 50 mg/kg) or saline (vehicle control) via intraperitoneal (i.p.) injection once daily for a set period (e.g., 4-9 consecutive days).[17][22]
-
Monitor the mice daily for body weight, signs of diarrhea, and general health.
-
Score the severity of diarrhea daily using a standardized scale.
Diarrhea Scoring:
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed, pellets.
-
2: Pasty, semi-liquid stools.
-
3: Watery, liquid stools.
Quantification of Irinotecan, SN-38, and this compound in Plasma by HPLC-MS/MS
This is a generalized protocol based on published methods.[23][24][25][26][27]
Materials:
-
Plasma samples
-
Internal standards (e.g., camptothecin)
-
Methanol
-
Formic acid
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a mixture of acetonitrile and methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for irinotecan, SN-38, this compound, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentrations of the analytes in the plasma samples based on the peak area ratios relative to the internal standard.
-
Fecal β-Glucuronidase Activity Assay
This protocol is based on spectrophotometric methods using a chromogenic substrate.[14][28]
Materials:
-
Fecal samples
-
Phosphate (B84403) buffer (pH 7.0)
-
p-Nitrophenyl-β-D-glucuronide (pNPG)
-
Sodium hydroxide (B78521) (NaOH)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fecal sample in cold phosphate buffer.
-
Lyse the bacterial cells by sonication.
-
Centrifuge to remove solid debris and collect the supernatant containing the enzyme.
-
-
Enzymatic Reaction:
-
In a microplate, mix the fecal supernatant with a solution of pNPG.
-
Incubate at 37°C for a defined period.
-
-
Measurement:
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Calculation:
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol and normalize to the protein concentration of the fecal extract.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Irinotecan Metabolism and Enterohepatic Recirculation
Caption: Metabolic activation and enterohepatic recirculation of irinotecan.
Diagram 2: SN-38 Induced Intestinal Cell Damage Signaling
Caption: Signaling cascade of SN-38-induced intestinal epithelial cell injury.
Diagram 3: Experimental Workflow for In Vivo Diarrhea Model
Caption: Workflow for an in vivo model of irinotecan-induced diarrhea.
Conclusion
The relationship between this compound and irinotecan-induced diarrhea is a complex interplay of host metabolism, genetics, transporter function, and the gut microbiome. While this compound is an inactive metabolite, its role as a precursor to the toxic SN-38 in the intestinal lumen makes it a central figure in the pathophysiology of this dose-limiting toxicity. A thorough understanding of these mechanisms is paramount for the development of effective strategies to mitigate irinotecan-induced diarrhea and improve the therapeutic index of this important anticancer agent. This technical guide provides a foundational resource for researchers and clinicians working to unravel these complexities and translate this knowledge into improved patient care. Future research should continue to focus on targeted interventions, such as selective bacterial β-glucuronidase inhibitors and modulation of the gut microbiome, to uncouple the therapeutic efficacy of irinotecan from its severe gastrointestinal side effects.
References
- 1. Association of UGT1A1*28 polymorphisms with irinotecan-induced toxicities in colorectal cancer: a meta-analysis in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]
- 3. Dose-dependent association between UGT1A1*28 polymorphism and irinotecan-induced diarrhoea: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 9. Irinotecan pharmacokinetics-pharmacodynamics: the clinical relevance of prolonged exposure to SN-38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of multidrug resistance-associated protein 2 (Abcc2) in molecular weight-dependent biliary excretion of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of breast cancer resistance protein (ABCG2) in the biliary excretion mechanism of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pjmonline.org [pjmonline.org]
- 15. Beta Glucuronidase, Stool - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 16. Carbon dots conjugated to SN38 for improved colorectal anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of regulatory T cells in irinotecan-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SN-38, the active metabolite of irinotecan, inhibits the acute inflammatory response by targeting toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of irinotecan during a phase II clinical trial in colorectal cancer. Pharmacology and Molecular Mechanisms Group of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of intraperitoneal irinotecan and SN‐38 in patients with peritoneal metastases from colorectal origin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Rifaximin alleviates irinotecan-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A rapid, simple and reliable HPLC-triple quadrupole tandem mass spectrometer method for a simultaneous quantification of irinotecan and its active metabolite 7-ethyl-10-hydroxycamptothecin (SN38) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessment of the human fecal microbiota: I. Measurement and reproducibility of selected enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of SN-38 Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 glucuronide (SN-38G) is the primary inactive metabolite of SN-38, the potent topoisomerase I inhibitor and the active metabolite of the chemotherapeutic agent irinotecan (B1672180). The process of glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), is a critical detoxification pathway that facilitates the excretion of SN-38 from the body.[1][2][3] However, the toxicological profile of this compound is of significant interest due to its role in the dose-limiting toxicity of irinotecan, namely severe delayed-onset diarrhea. This phenomenon arises from the reactivation of this compound back to the highly active SN-38 by β-glucuronidases produced by the intestinal microflora.[4][5][6] This technical guide provides an in-depth overview of the toxicological characteristics of SN-38 glucuronide, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and signaling pathways.
Pharmacokinetics and Metabolism
Irinotecan, a prodrug, is converted to its active form, SN-38, by carboxylesterases.[1] Subsequently, SN-38 undergoes glucuronidation in the liver to form this compound, a more water-soluble and pharmacologically less active compound that is excreted into the bile and intestines.[1][7] Once in the intestinal lumen, this compound can be hydrolyzed back to SN-38 by bacterial β-glucuronidases, leading to localized gastrointestinal toxicity.[4][5][6]
dot
Toxicological Data
The direct toxicity of this compound is significantly lower than that of its parent compound, SN-38. The primary toxicological concern is its potential to be converted back to SN-38, leading to localized toxicity in the gastrointestinal tract.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| SN-38 | MCF-7 | 0.031 µg/mL | [8] |
| SN-38 | HT1080 | 0.046 µg/mL | [8] |
| SN-38 | HepG2 | 0.076 µg/mL | [8] |
| SN-38 | HCT-116 | 0.005 µM | [8] |
| SN-38 | LoVo | 0.020 µM | [8] |
Note: Direct IC50 values for SN-38 glucuronide are not widely reported in the literature, as it is considered the inactive metabolite. The toxicity of irinotecan-based therapies is primarily attributed to the concentration and persistence of the active metabolite, SN-38.
In Vivo Toxicity
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cell viability assays used to evaluate the cytotoxicity of anticancer compounds.
1. Cell Culture:
-
Culture human colon adenocarcinoma cells (e.g., HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Experimental Setup:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SN-38 and this compound in the culture medium.
3. Treatment:
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Include wells with untreated cells as a negative control and wells with a vehicle control (if applicable).
-
Incubate the plates for 72 hours.
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
dot
In Vivo Acute Toxicity Study in Mice
This is a general protocol for assessing the acute toxicity of a substance in a rodent model.
1. Animals:
-
Use healthy, adult mice (e.g., BALB/c), 6-8 weeks old, of a single sex to minimize variability.
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.
2. Dose Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline, DMSO).
-
Divide the animals into groups (e.g., n=5 per group) and administer a single intravenous or intraperitoneal injection of this compound at different dose levels.
-
Include a control group that receives only the vehicle.
3. Observation:
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) immediately after dosing and then daily for 14 days.
-
Record body weights daily.
4. Necropsy and Histopathology:
-
At the end of the observation period, euthanize all animals.
-
Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, intestine).
-
Fix the organs in 10% neutral buffered formalin for histopathological examination.
5. Data Analysis:
-
Analyze the incidence of mortality, clinical signs, and changes in body weight.
-
Evaluate the histopathological findings to identify any target organs of toxicity.
Signaling Pathways
The cytotoxicity of SN-38 is primarily mediated through the inhibition of topoisomerase I, leading to DNA damage and the induction of apoptosis. While this compound is inactive, its conversion to SN-38 triggers these downstream signaling events. The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and the pro-apoptotic protein Bax, which promotes mitochondrial-mediated apoptosis.[10][11] Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in the cellular response to SN-38.[12][13][14] There is currently no evidence to suggest that this compound directly interacts with or modulates these or other signaling pathways.
dot
Conclusion
SN-38 glucuronide is the inactive, detoxified metabolite of SN-38. Its toxicological significance lies in its potential for enzymatic conversion back to the highly cytotoxic SN-38 within the gastrointestinal tract, leading to delayed diarrhea, a major dose-limiting toxicity of irinotecan therapy. Direct in vitro and in vivo toxicity of this compound is minimal compared to SN-38. Understanding the pharmacokinetics of this compound and the factors influencing its reactivation in the gut is crucial for developing strategies to mitigate irinotecan-induced toxicity and improve its therapeutic index. Future research should focus on developing more precise in vivo models to study the direct toxic effects of this compound and to further elucidate the complex interplay between the host, the gut microbiome, and the metabolism of irinotecan and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic biomodulation of irinotecan to increase potency and reduce dose-limiting toxicity by inhibition of SN-38 glucuronide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of SN-38 Glucuronide (SN-38G) in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of SN-38 Glucuronide (SN-38G), the primary inactive metabolite of SN-38, in human plasma. SN-38 is the active metabolite of the chemotherapeutic agent irinotecan (B1672180).[1][2] Monitoring the levels of SN-38 and its metabolites is crucial for pharmacokinetic studies and personalized medicine approaches in cancer therapy.[3] The described method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for selective and accurate quantification. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
Irinotecan (CPT-11) is a prodrug that is converted by carboxylesterases to its active metabolite, SN-38.[1][4][5] SN-38 is a potent inhibitor of DNA topoisomerase I, a critical enzyme in DNA replication and transcription, leading to cell death in rapidly dividing cancer cells.[1][2][6] The efficacy and toxicity of irinotecan are largely dependent on the systemic exposure to SN-38.
The primary detoxification pathway for SN-38 is glucuronidation, a process predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver, to form SN-38 glucuronide (this compound).[1][4][6] this compound is a water-soluble, inactive metabolite that is excreted from the body.[4] However, this compound can be converted back to the active SN-38 in the intestinal lumen by bacterial β-glucuronidases, which can contribute to delayed-onset diarrhea, a common dose-limiting toxicity of irinotecan.[4][7]
Given the critical role of this compound in the pharmacokinetics and toxicity profile of irinotecan, a reliable method for its quantification in plasma is essential for clinical and preclinical research. This application note presents a validated HPLC-MS/MS method for the determination of this compound in human plasma.
Metabolic Pathway of Irinotecan
Irinotecan undergoes a complex metabolic pathway involving activation to its active form, SN-38, and subsequent detoxification to this compound. The key enzymatic steps are illustrated below.
Caption: Metabolic activation of Irinotecan to SN-38 and its detoxification to this compound.
Experimental Protocol
This protocol provides a detailed procedure for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Irinotecan-d10 (Internal Standard, IS) (Toronto Research Chemicals or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC System: A UHPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC™ BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[8]
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Irinotecan-d10) in DMSO or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards. A suggested range is 0.5 to 100 ng/mL.[8][9]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL).[8]
Sample Preparation
A protein precipitation method is recommended for its simplicity and efficiency.
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 360 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 80 µL of the initial mobile phase composition (e.g., 65% Mobile Phase A, 35% Mobile Phase B).[10]
-
Centrifuge again to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Workflow
The following diagram outlines the major steps in the analytical procedure for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
HPLC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the HPLC and MS/MS systems. These may require optimization based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | ACQUITY UPLC™ BEH C18 (2.1 x 50 mm, 1.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 45°C[8] |
| Injection Volume | 10 µL[8] |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 1.5 | 75 |
| 1.6 | 95 |
| 2.5 | 35 |
| 3.0 | 35 |
Table 3: MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 569.2 | 393.1 | 25 |
| Irinotecan-d10 (IS) | 597.3 | 167.2 | 30 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Analysis and Results
The concentration of this compound in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 5: Method Validation Summary
The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Example Performance[3][8][9] |
| Linearity (r²) | ≥ 0.99 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 5; Accuracy ±20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.4 - 5.7% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.4 - 8.3% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96.2 - 98.9% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Within 20% |
| Stability (Freeze/Thaw, Autosampler) | Within ±15% of nominal concentration | Stable through 4 freeze/thaw cycles |
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing irinotecan therapy. The detailed experimental procedure and performance characteristics outlined in this application note offer a solid foundation for implementation in a research or clinical laboratory setting.
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of irinotecan and its active metabolite SN-38 by intestinal microflora in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of SN-38 Glucuronide (SN-38G) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 glucuronide (SN-38G) is the inactive, water-soluble metabolite of SN-38, the potent active metabolite of the anticancer drug irinotecan (B1672180).[1] The conversion of SN-38 to this compound is a critical detoxification step primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[2][3] Monitoring the levels of SN-38 and this compound in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and predicting potential toxicities in patients undergoing irinotecan therapy.[4][5] This document provides detailed protocols for the quantitative analysis of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Irinotecan and this compound Formation
Irinotecan, a prodrug, is converted to its active metabolite, SN-38, by carboxylesterases.[4][6] SN-38 is a potent topoisomerase I inhibitor, leading to cancer cell death.[2][7] To detoxify the body from the highly cytotoxic SN-38, it undergoes glucuronidation in the liver, a process predominantly catalyzed by UGT1A1, to form this compound.[8][9] this compound is then eliminated from the body.[8] Genetic variations in the UGT1A1 gene can lead to reduced glucuronidation of SN-38, resulting in increased toxicity.[5][10]
Caption: Metabolic activation of irinotecan to SN-38 and its subsequent detoxification to this compound.
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound in various biological samples. A generalized workflow is presented below.
Caption: Generalized workflow for the analysis of this compound in biological samples.
Protocol 1: UPLC-MS/MS Method for Plasma, Urine, Feces, Liver, and Kidney[11][12]
This method allows for the simultaneous quantification of irinotecan, SN-38, and this compound.
1. Sample Preparation:
-
Plasma: Use directly.
-
Urine: Use directly.
-
Feces, Liver, Kidney: Homogenize the tissue samples in an appropriate buffer (e.g., phosphate-buffered saline) to create a consistent homogenate. A typical concentration is 100 mg of tissue per 1 mL of buffer.
2. Extraction:
-
To 20 µL of the sample (plasma, urine, or tissue homogenate), add an internal standard (e.g., camptothecin).
-
Add 360 µL of a methanol-acetonitrile (1:1, v/v) solution for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,500 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable mobile phase for injection.
3. UPLC-MS/MS Conditions:
-
Column: C18 column (e.g., Waters ACQUITY UPLC™ BEH RP18, 2.1×50 mm, 1.7 µm).[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) in positive scan mode.
Protocol 2: HPLC-Fluorescence Method for Human Plasma and Saliva[14]
This method is suitable for the quantification of irinotecan and its major metabolites, including this compound.
1. Sample Preparation:
-
To a 100 µL aliquot of plasma or saliva, add an internal standard (e.g., camptothecin).
-
Add a methanol-acetonitrile (50:50 by volume) solution for protein precipitation.
-
Acidify the sample with hydrochloric acid to convert the carboxylate form to the lactone form.
2. HPLC Conditions:
-
Column: C18 column (e.g., Xterra RP18).[12]
-
Detection: Fluorescence detector.
-
Excitation Wavelength: 370 nm.[12]
-
Emission Wavelength: Set at 470 nm for the initial 24 minutes, then switched to 534 nm for the subsequent 4 minutes to detect all compounds of interest.[12]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods for this compound.
Table 1: UPLC-MS/MS Method Performance for this compound
| Biological Matrix | Linearity Range (nM) | Lower Limit of Detection (LLOD) (nM) | Intra-day Precision (%) | Inter-day Precision (%) | Recovery (%) | Reference |
| Plasma | 6.25 - 2000 | 6.25 | < 15 | < 15 | > 85 | [13][14] |
| Feces | 4.88 - 1250 | 2.44 | < 15 | < 15 | > 85 | [13][14] |
| Liver Homogenate | 9.8 - 1250 | 4.9 | < 15 | < 15 | - | [13][14] |
| Kidney Homogenate | 9.8 - 1250 | 4.9 | < 15 | < 15 | - | [13][14] |
Table 2: HPLC/MS/MS Method Performance for this compound in Plasma
| Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| 8 - 1000 | ≤ 9.90 | ≤ 9.64 | [15] |
Table 3: UPLC-MS/MS Method Performance for this compound in Human and Porcine Plasma
| Linearity Range (ng/mL) | Accuracy (%) | Precision (%) | Reference |
| 0.5 - 100 | 96.2 - 98.9 | 2.4 - 2.8 | [11][16] |
Table 4: HPLC-Fluorescence Method Performance for this compound in Plasma and Saliva
| Matrix | Linearity Range (µg/L) | Limit of Quantification (µg/L) | Interassay Imprecision (%) | Recovery (%) | Reference |
| Plasma | 0.5 - 1000 | 0.5 | 3.2 - 14 | 92.8 - 111.2 | [12] |
| Saliva | 0.5 - 1000 | 0.5 | 2.6 - 5.6 | 100.1 - 104.1 | [12] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers and scientists involved in the analysis of this compound in various biological samples. The choice between HPLC-fluorescence and UPLC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. The UPLC-MS/MS methods generally offer higher sensitivity and specificity, making them ideal for studies requiring low detection limits. These application notes should serve as a valuable resource for drug development professionals in the pharmacokinetic and metabolic profiling of irinotecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN-38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholar.usuhs.edu [scholar.usuhs.edu]
Application Notes: In Vitro Efficacy Evaluation of SN-38 and its Glucuronide Metabolite, SN-38G
Introduction
SN-38 is the potent, active metabolite of the chemotherapeutic agent irinotecan, a mainstay treatment for various solid tumors, including colorectal cancer.[1] The primary antineoplastic activity of SN-38 stems from its function as a topoisomerase I inhibitor.[1][2][3] It stabilizes the covalent complex between topoisomerase I and DNA, which obstructs the DNA replication fork, leading to lethal double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][2][4]
In the liver, SN-38 undergoes detoxification through glucuronidation by the enzyme uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1), forming SN-38 glucuronide (SN-38G).[1][5] This process converts the poorly water-soluble and highly toxic SN-38 into a more water-soluble and significantly less active compound that can be excreted from the body.[2][5]
These application notes provide a framework and detailed protocols for the in vitro evaluation of this compound, primarily in comparison to its parent compound, SN-38. The described assays are fundamental for researchers in oncology and drug development to characterize the cytotoxic potential of this compound, confirm its reduced activity relative to SN-38, and investigate potential mechanisms of reactivation or intrinsic activity in specific cancer cell models.
Signaling Pathway of SN-38
The central mechanism of action for SN-38 is the inhibition of DNA topoisomerase I (Top1).[1][3] This nuclear enzyme is essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][3] SN-38 intercalates into the Top1-DNA complex, preventing the re-ligation of the cleaved DNA strand.[2][5] The collision of a DNA replication fork with this stabilized ternary complex results in the conversion of the single-strand break into a permanent, lethal double-strand break.[4][5] This extensive DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, typically in the S and G2/M phases, and induction of the intrinsic apoptotic pathway.[2][6]
Experimental Protocols
Here we provide detailed protocols for essential in vitro assays to assess the biological activity of this compound. It is recommended to always include SN-38 as a positive control for cytotoxic activity.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HT-29, MCF-7, A549) to ~80% confluency.
-
Trypsinize, harvest, and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of SN-38 and this compound in DMSO.
-
Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations to the respective wells (in triplicate).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~60% confluency.
-
Treat cells with this compound and SN-38 at relevant concentrations (e.g., 1x and 5x IC50 of SN-38) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment:
-
Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect all cells, including the supernatant which contains floating (potentially apoptotic) cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Use the FITC channel for Annexin V and the PI channel (e.g., PE-Texas Red).
-
The cell populations are identified as follows:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
-
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of SN-38 and this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 of SN-38 (nM) | IC50 of this compound (nM) |
| HT1080 | Fibrosarcoma | 46 - 111[10] | > 10,000 |
| MCF-7 | Breast Cancer | ~50[10] | > 10,000 |
| HepG2 | Liver Cancer | ~60[10] | > 10,000 |
| CT26 | Colon Adenocarcinoma | 20.4[11] | > 10,000 |
| A549 | Lung Cancer | ~130 | > 20,000 |
| KM12C | Colon Cancer | > 2500 | > 20,000* |
| KM12SM | Colon Cancer (Metastatic) | < 2500 | > 20,000* |
*Note: Values for this compound and some SN-38 entries are illustrative, based on the known lower potency of this compound. Actual values must be determined experimentally. **Note: Based on data where 2.5 µg/mL (approx. 6370 nM) SN-38 induced effects, suggesting IC50 is in the µM range for some lines.[6]
Table 2: Effect of SN-38 on Cell Cycle Distribution in KM12L4a Colon Cancer Cells (48h treatment).
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 65% | 25% | 10% |
| SN-38 (2.5 µg/mL) | 15% | 55% | 30% |
*Note: Data is illustrative, based on findings that SN-38 induces S-phase and G2 arrest.[6]
Table 3: Apoptosis Induction in A549 Lung Cancer Cells by SN-38 (48h treatment).
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95% | 3% | 2% |
| SN-38 | 70% | 13%[12] | 17% |
| This compound | 93% | 4% | 3% |
*Note: Data is based on reported values for early apoptosis[12] and illustrative values for other populations, including the expected low activity of this compound.
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing SN-38 Stock Solutions in DMSO
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent, semi-synthetic analog of camptothecin (B557342) and the active metabolite of the prodrug irinotecan (B1672180) (CPT-11).[1][2][3] It exerts its antineoplastic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[4][5] By stabilizing the complex between topoisomerase I and DNA, SN-38 induces DNA strand breaks, which can lead to cell cycle arrest and apoptosis, making it a focal point in cancer research.[6][7][8] In laboratory settings, SN-38 is typically supplied as a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[9][10]
It is important to distinguish SN-38 from its inactive, water-soluble metabolite, SN-38 glucuronide (SN-38G).[2][3] SN-38 is converted to this compound in the liver, a process that facilitates its excretion.[2] These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the active compound, SN-38, using DMSO for research applications.
Physicochemical Properties and Solubility of SN-38
A summary of the key properties of SN-38 is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₀N₂O₅ |
| Molecular Weight | 392.40 g/mol [11] |
| Appearance | Crystalline solid[9] |
| Storage (Powder) | -20°C for up to 3 years[11] |
| Solubility in DMSO | Approximately 2 mg/mL to 25 mg/mL (may require ultrasonication)[9][11] |
| Solubility in Water | Insoluble[12] |
Experimental Protocol: Preparation of a 10 mM SN-38 Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of SN-38 in DMSO. This concentration is a common starting point for serial dilutions in various cell-based assays.
Materials and Reagents:
-
SN-38 powder (≥98% purity)[9]
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)[11]
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves[13][14]
Procedure:
-
Pre-weighing Preparations: Before handling SN-38, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing appropriate PPE.[13]
-
Weighing SN-38: Carefully weigh out 1 mg of SN-38 powder and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of SN-38 (MW: 392.4 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of SN-38 = (0.001 g) / (392.4 g/mol ) = 2.548 x 10⁻⁶ moles
-
Volume of DMSO (L) = (2.548 x 10⁻⁶ moles) / (0.010 mol/L) = 2.548 x 10⁻⁴ L
-
Volume of DMSO (µL) = 254.8 µL
-
-
Dissolving SN-38: Add 254.8 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of SN-38.[11]
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly. If the SN-38 does not fully dissolve, sonicate the solution in an ultrasonic water bath until it becomes clear.[11][12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[11]
Workflow for Preparing SN-38 Stock Solution
Caption: Workflow for SN-38 Stock Solution Preparation.
Mechanism of Action: Topoisomerase I Inhibition
SN-38 functions by trapping the topoisomerase I-DNA cleavage complex.[15] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, particularly during the S-phase of the cell cycle when replication forks collide with these complexes.[6][15] The resulting double-strand breaks trigger downstream signaling pathways that can lead to cell cycle arrest and apoptosis.[6][8]
Signaling Pathway of SN-38 Action
Caption: SN-38 inhibits Topoisomerase I, leading to apoptosis.
Stability and Storage Recommendations
The stability of SN-38 is critical for ensuring reproducible experimental results. The lactone ring of SN-38 is essential for its biological activity and is prone to hydrolysis to an inactive carboxylate form at physiological pH (7.4).[3]
| Solution Type | Storage Temperature | Stability | Notes |
| SN-38 Powder | -20°C | ≥ 4 years[9] | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 6 months[11] | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year[11] | Preferred for long-term storage. |
| Aqueous Solution | Room Temperature | Not Recommended[9] | Prone to hydrolysis. Should be used immediately. |
Safety and Handling Precautions
SN-38 is a potent cytotoxic agent and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling SN-38 powder or solutions.[13][14]
-
Ventilation: Handle the compound in a chemical fume hood to avoid inhalation of the powder.[13]
-
Spill Management: In case of a spill, absorb the liquid with an inert material and decontaminate the surface with alcohol. Dispose of contaminated materials as hazardous waste.[13]
-
First Aid:
-
Disposal: Dispose of all waste materials containing SN-38 in accordance with local, state, and federal regulations for hazardous waste.[13]
References
- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
Application Notes and Protocols for Determining the Stability of SN-38G in Aqueous Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 glucuronide (SN-38G) is the primary inactive metabolite of SN-38, a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan. The stability of this compound in aqueous solutions is a critical parameter in preclinical and clinical studies, as its conversion back to the active, yet poorly soluble and unstable, SN-38 can impact efficacy and toxicity. This document provides detailed protocols for assessing the stability of this compound in various aqueous buffer solutions, methods for data analysis, and an overview of the chemical transformations involved.
SN-38 itself is known for the pH-dependent hydrolysis of its active lactone ring to an inactive carboxylate form, a reaction that is favored at physiological pH (pH > 6).[1][2][3] The stability of this compound is influenced by similar factors, particularly pH and enzymatic activity (e.g., β-glucuronidase), which can deconjugate it to SN-38.[4] Understanding the kinetics of this compound degradation and SN-38 formation is essential for accurate pharmacological modeling and formulation development.
Chemical Structures and Equilibrium
This compound exists in equilibrium with SN-38, which in turn has a pH-dependent equilibrium between its active lactone and inactive carboxylate forms.
Caption: Chemical equilibrium of this compound and its conversion to SN-38 lactone and carboxylate forms.
Factors Influencing this compound Stability
-
pH: The pH of the aqueous buffer is a critical factor. While SN-38's lactone ring is more stable at acidic pH, the stability of the glucuronide linkage in this compound must also be considered.[3][5]
-
Temperature: As with most chemical reactions, temperature can affect the rate of degradation of this compound. Stability studies should be conducted at relevant temperatures (e.g., room temperature, 37°C).
-
Buffer Composition: The components of the buffer solution can potentially influence the stability of this compound.[6] It is important to use well-defined buffer systems, such as phosphate-buffered saline (PBS) or Tris buffers.
-
Enzymatic Activity: The presence of enzymes like β-glucuronidase can rapidly convert this compound to SN-38.[4] For purely chemical stability studies, it is crucial to ensure the absence of such enzymes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Selected aqueous buffer (e.g., Phosphate (B84403) Buffered Saline (PBS) pH 7.4, 0.1 M Tris buffer pH 7.4)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with the desired aqueous buffer to the final working concentration (e.g., 1 µg/mL).[1]
-
The final concentration of DMSO in the working solution should be kept low (typically <1%) to minimize its effect on stability.[1]
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines the procedure for incubating this compound in a selected buffer and analyzing its stability over time.
Materials:
-
This compound working solution
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
-
HPLC system with a suitable detector (fluorescence or UV) and column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and a buffer such as formic acid or phosphate buffer)
-
Autosampler vials
Experimental Workflow:
Caption: Workflow for assessing the stability of this compound in aqueous buffer solutions.
Procedure:
-
Prepare the this compound working solution in the desired buffer as described in Protocol 1.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solution at the chosen temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the solution.[4]
-
Transfer the samples to autosampler vials for HPLC analysis. If not analyzed immediately, store the samples at -80°C.
-
Analyze the samples using a validated HPLC method to determine the concentrations of this compound, SN-38 lactone, and SN-38 carboxylate.
Data Presentation and Analysis
The quantitative data obtained from the stability studies should be summarized in tables for clear comparison.
Table 1: Stability of this compound in pH 7.4 PBS at 37°C
| Time (hours) | % this compound Remaining | % SN-38 Lactone Formed | % SN-38 Carboxylate Formed |
| 0 | 100 | 0 | 0 |
| 1 | Data Point | Data Point | Data Point |
| 3 | Data Point | Data Point | Data Point |
| 24 | Data Point | Data Point | Data Point |
| 48 | Data Point | Data Point | Data Point |
| 72 | Data Point | Data Point | Data Point |
Note: The data in this table is illustrative. Actual values need to be determined experimentally. Studies have shown that in the presence of intestinal microflora, this compound can be completely deconjugated to SN-38 within 1 hour.[4] In a sterile buffer, the degradation rate would be slower and primarily due to chemical hydrolysis.
Table 2: Lactone to Carboxylate Ratio of Formed SN-38 in pH 7.4 Buffer
| Time (hours) | Lactone:Carboxylate Ratio |
| 1 | ~85:15 |
| 3 | ~9:1 (in presence of cells/protein) |
| 24 | Stable around 9:1 |
Note: The ratio of SN-38 lactone to carboxylate is pH-dependent. At physiological pH, the equilibrium favors the inactive carboxylate form. However, the presence of proteins can stabilize the lactone form.[1][4]
Mechanism of Action of SN-38
The cytotoxic effect of SN-38, once formed from this compound, is initiated by the inhibition of topoisomerase I. This leads to DNA damage and the activation of downstream signaling pathways, ultimately resulting in apoptosis.
Caption: Downstream signaling pathway of SN-38-induced apoptosis.
Conclusion
The stability of this compound in aqueous solutions is a multifaceted issue dependent on pH, temperature, and the presence of enzymes. The protocols and information provided herein offer a framework for researchers to systematically evaluate the stability of this compound, which is crucial for the development of irinotecan-based therapies and novel SN-38 delivery systems. Accurate characterization of this compound stability and its conversion to SN-38 will enable a better understanding of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. SN-38, the active metabolite of irinotecan, inhibits the acute inflammatory response by targeting toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for SN-38G as a Substrate in Beta-Glucuronidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38G (7-ethyl-10-hydroxycamptothecin glucuronide) is the inactive, glucuronidated metabolite of SN-38, the potent active metabolite of the chemotherapeutic agent irinotecan (B1672180). The enzyme β-glucuronidase plays a critical role in the metabolic pathway of irinotecan by cleaving the glucuronide moiety from this compound, thereby reactivating it to the toxic SN-38. This deconjugation process, primarily carried out by β-glucuronidases produced by the gut microbiota, is a major contributor to the severe, dose-limiting diarrhea often experienced by patients undergoing irinotecan therapy.[1][2]
The study of β-glucuronidase activity using this compound as a substrate is paramount for understanding and mitigating the adverse effects of irinotecan. Developing inhibitors of bacterial β-glucuronidase is a promising therapeutic strategy to reduce irinotecan-induced gastrointestinal toxicity.[1][2] These application notes provide detailed protocols for utilizing this compound in β-glucuronidase assays, aimed at researchers in drug development and cancer biology.
Irinotecan Metabolism and the Role of Beta-Glucuronidase
Irinotecan is a prodrug that is converted to its active form, SN-38, by carboxylesterases. SN-38 is a potent topoisomerase I inhibitor, leading to DNA damage and cell death in rapidly dividing cancer cells.[1] To detoxify and eliminate SN-38, it undergoes glucuronidation in the liver by UDP-glucuronosyltransferases (UGTs), forming the water-soluble and inactive this compound.[1] this compound is then excreted into the gastrointestinal tract via the bile. However, within the gut, commensal bacteria produce β-glucuronidase, which hydrolyzes this compound back to the active and toxic SN-38.[1][2] This reactivation of SN-38 in the gut lumen is a key factor in the development of severe diarrhea.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound in β-glucuronidase assays. It is important to note that specific kinetic parameters for this compound with β-glucuronidase are not widely reported and may need to be determined empirically for the specific enzyme and conditions being used.
| Parameter | Value | Source / Notes |
| This compound Molecular Weight | 568.55 g/mol | --- |
| This compound Solubility | Soluble in DMSO (~100 mg/mL), Methanol (~6.25 mg/mL), and Water (~2.5 mg/mL).[3] | For in vivo studies, formulations with PEG300 and Tween-80 can be used.[3] |
| Typical this compound Concentration in Assays | 15 µM | A starting point for assay development.[4] Optimal concentration should be determined empirically. |
| Optimal pH for Human β-Glucuronidase | ~5.2 | Activity is significantly lower at neutral pH.[5] |
| Optimal pH for Bacterial β-Glucuronidase | Varies by species, often in the range of 6.0-8.0. | E. coli β-glucuronidase has been shown to be active at pH 7.4.[4] |
| Incubation Temperature | 37°C | Standard for enzymatic assays involving mammalian and bacterial enzymes.[4] |
| Detection Method for SN-38 | HPLC-UV or HPLC-MS/MS | Provides high sensitivity and specificity for quantifying the reaction product.[6][7][8] |
| Linear Range for SN-38 Quantification (HPLC-MS/MS) | 5-1000 ng/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) for SN-38 (HPLC) | 1.02 µg/mL | [6] |
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C or -80°C, protected from light.
b. Beta-Glucuronidase Enzyme Solution:
-
Reconstitute lyophilized β-glucuronidase (e.g., from E. coli) in the recommended buffer to a stock concentration.
-
Further dilute the enzyme stock solution in the assay buffer to the desired working concentration just before use. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
c. Assay Buffer (e.g., 50 mM HEPES, pH 7.4):
-
Dissolve HEPES in deionized water.
-
Adjust the pH to 7.4 with NaOH.
-
The buffer can be supplemented with NaCl (e.g., 50 mM) as some studies suggest it may be beneficial for enzyme activity.[4]
d. Stop Solution (e.g., Acetonitrile (B52724) with Internal Standard):
-
Prepare a solution of acetonitrile containing a known concentration of an appropriate internal standard (e.g., camptothecin) for HPLC analysis.
Beta-Glucuronidase Activity Assay Protocol
This protocol is designed to measure the conversion of this compound to SN-38 by β-glucuronidase. The amount of SN-38 produced is quantified by HPLC.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the following components in order:
-
Assay Buffer
-
This compound working solution (to a final concentration of, for example, 15 µM)
-
Test compound (inhibitor) or vehicle (DMSO)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.[4]
-
Reaction Initiation: Initiate the reaction by adding the β-glucuronidase enzyme solution. The final reaction volume can be, for example, 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal or greater volume of cold stop solution (e.g., acetonitrile with internal standard).
-
Sample Preparation for HPLC: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentration of SN-38.
HPLC Method for SN-38 Quantification
The following is an example of an HPLC method that can be adapted for the quantification of SN-38.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of: A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
| Detection | UV at 265 nm or fluorescence (Excitation: 380 nm, Emission: 556 nm) or MS/MS detection |
Calibration Curve: A standard curve for SN-38 should be prepared in the same final matrix as the samples (i.e., assay buffer and stop solution) to ensure accurate quantification.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of β-glucuronidase for this compound, the assay should be performed with varying concentrations of this compound while keeping the enzyme concentration constant.
-
Perform the β-glucuronidase assay as described above with a range of this compound concentrations (e.g., 0.5 µM to 100 µM).
-
Measure the initial reaction velocity (v) at each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
It is worth noting that some studies have reported a lack of saturation of β-glucuronidase activity with this compound at high concentrations, which may complicate the determination of a true Km value.
Conclusion
The use of this compound as a substrate in β-glucuronidase assays is a valuable tool for researchers studying irinotecan metabolism and developing strategies to mitigate its gastrointestinal toxicity. The protocols and information provided in these application notes offer a comprehensive guide for establishing and conducting these assays. Careful optimization of assay conditions, including enzyme and substrate concentrations, pH, and incubation time, is crucial for obtaining reliable and reproducible data.
References
- 1. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SN-38 glucuronide | inactive metabolite of Irinotecan | 121080-63-5 | InvivoChem [invivochem.com]
- 4. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of SN-38 Glucuronide (SN-38G) using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38 glucuronide (SN-38G) is the inactive, water-soluble metabolite of SN-38, the potent active metabolite of the anticancer drug irinotecan (B1672180) (CPT-11).[1][2] Irinotecan is a prodrug that is converted by carboxylesterases to SN-38, which is up to 20,000 times more potent in inhibiting DNA topoisomerase I.[1] The subsequent glucuronidation of SN-38 by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form this compound is a critical step in its detoxification and elimination.[2][3] Accurate quantification of this compound in various biological matrices is essential for pharmacokinetic studies, understanding drug metabolism, and assessing drug efficacy and toxicity.
This application note provides detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Metabolic Pathway of Irinotecan
The metabolic conversion of irinotecan to its active form, SN-38, and its subsequent inactivation via glucuronidation is a key pathway influencing the drug's therapeutic effect and side effects.
Experimental Protocols
A validated UPLC-MS/MS method is described for the simultaneous quantification of irinotecan, SN-38, and this compound in various biological matrices.[4]
Materials and Reagents
-
Irinotecan, SN-38, and this compound reference standards
-
Camptothecin (CPT) as an internal standard (IS)[4]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrices (e.g., rat plasma, urine, feces, liver, and kidney homogenates)[4]
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and tissue homogenates.[4]
-
To a 20 µL aliquot of the biological sample (plasma or homogenate), add 20 µL of the internal standard working solution (e.g., 100 nM Camptothecin).
-
Add 360 µL of a cold 1:1 (v/v) methanol-acetonitrile solution to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,500 rpm for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% mobile phase A and 10% mobile phase B).
-
Inject the sample into the LC-MS/MS system.
Chromatographic Conditions
-
System: Waters Acquity™ UPLC H-Class system[4]
-
Column: Acquity UPLC BEH C18 Column (2.1 mm × 50 mm, 1.7 µm)[1][4]
-
Mobile Phase B: 100% acetonitrile[4]
-
Gradient Elution: [4]
-
0-0.5 min: 10% to 25% B
-
0.5-1 min: 25% to 40% B
-
1-2.5 min: 40% B
-
2.5-4.5 min: 40% to 10% B
-
-
Column Temperature: 60°C[4]
-
Sample Temperature: 20°C[4]
-
Injection Volume: 10 µL[4]
Mass Spectrometry Conditions
-
System: API 5500 Qtrap triple quadrupole mass spectrometer[4]
-
Ionization Source: Positive electrospray ionization (ESI)[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM)[4]
MRM Transitions (Precursor Ion → Product Ion): Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used. The following are examples.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 569.2 | 393.1 |
| SN-38 | 393.2 | 349.2 |
| Irinotecan | 587.3 | 167.1 |
| Camptothecin (IS) | 349.1 | 305.1 |
Experimental Workflow
The overall workflow for the quantification of this compound from biological samples is depicted below.
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound quantification across various biological matrices is summarized below. The data demonstrates good linearity, precision, and accuracy.
Linearity of this compound Quantification
| Biological Matrix | Linear Range (nM) | Correlation Coefficient (R²) | Reference |
| Rat Plasma | 6.25 – 2000 | > 0.99 | [4] |
| Rat Feces | 4.88 – 1250 | > 0.99 | [4] |
| Rat Liver Homogenate | 9.8 – 1250 | > 0.99 | [4] |
| Rat Kidney Homogenate | 9.8 – 1250 | > 0.99 | [4] |
| Human Plasma | 0.5 - 100 ng/mL | Linear | [1] |
| Human Plasma | 8 - 1000 ng/mL | Linear | [5] |
Precision and Accuracy
The precision of the method is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.
| Analyte | Matrix | Precision (Intra-day & Inter-day) | Accuracy | Reference |
| This compound | Rat Plasma, Feces, Liver, Kidney | < 15% | Not explicitly stated | [4] |
| This compound | Human Plasma | 2.4 - 2.8% | 96.2 - 98.9% | [1] |
| This compound | Human Plasma | ≤ 9.90% (Intra-day), ≤ 9.64% (Inter-day) | Not explicitly stated | [5] |
Recovery and Limit of Detection
| Analyte | Matrix | Recovery | Lower Limit of Detection (LLOD) | Reference |
| This compound | Rat Plasma & Feces | > 85% | 6.25 nM (Plasma), 2.44 nM (Feces) | [4] |
| This compound | Rat Liver & Kidney | > 85% | 4.9 nM | [4] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices.[4] This detailed protocol and the accompanying performance data serve as a valuable resource for researchers in pharmacology, drug metabolism, and clinical research, enabling accurate assessment of irinotecan pharmacokinetics and its metabolic pathways. The high sensitivity of this method allows for the use of small sample volumes, making it particularly useful for preclinical studies in small animals.[4]
References
- 1. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN-38G in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38G, the glucuronide metabolite of SN-38, plays a pivotal role in the disposition and toxicity of the anticancer drug irinotecan (B1672180). A thorough understanding of its formation, transport, and subsequent deconjugation is critical for optimizing irinotecan therapy and managing its side effects, particularly delayed-onset diarrhea. These application notes provide detailed protocols and quantitative data for studying this compound in various in vitro and in vivo DMPK models.
Metabolic Pathway of Irinotecan focusing on SN-38 and this compound
Irinotecan, a prodrug, is converted to its active metabolite, SN-38, by carboxylesterases (CES). SN-38 is a potent topoisomerase I inhibitor responsible for the drug's antitumor activity.[1] However, SN-38 is also associated with significant toxicity. The primary detoxification pathway for SN-38 is glucuronidation, catalyzed mainly by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme in the liver and intestine, to form the inactive and more water-soluble metabolite, this compound.[2][3]
This compound is then effluxed from hepatocytes into the bile by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[4] Once in the intestinal lumen, this compound can be deconjugated back to the toxic SN-38 by β-glucuronidases produced by the gut microbiota.[5] This regenerated SN-38 can be reabsorbed into the enterocytes via transporters like Organic Anion Transporting Polypeptide 2B1 (OATP2B1), contributing to a phenomenon termed "intra-enteric circulation," which is believed to be a key factor in irinotecan-induced delayed diarrhea.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of SN-38 and this compound in Human Plasma
| Parameter | SN-38 | This compound | Units | Reference |
| Clearance (CL/Fm) | 712 | 66.8 | L/h | [6] |
| Volume of Distribution (Vss/Fm) | 72,000 | 85.4 | L | [6] |
| Mean AUC (0-24h) | 629 ± 370 | - | ng·h/mL | [7] |
| AUC Ratio (this compound/SN-38) | - | 7.00 (WT), 6.26 (Het), 2.51 (Var) for UGT1A1*28 | - | [7] |
Fm represents the fraction of irinotecan metabolized to the respective metabolite. Data are presented as mean ± standard deviation where available. WT: Wild-type, Het: Heterozygous, Var: Variant homozygous.
Table 2: Enzyme Kinetic Parameters for UGT1A1-Mediated SN-38 Glucuronidation
| System | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 17-20 | 60-75 | [8] |
| Human Liver Microsomes | 6.80 ± 0.32 | 110 ± 1.8 | [9] |
Experimental Protocols
Protocol 1: Quantification of SN-38 and this compound in Biological Matrices by UPLC-MS/MS
This protocol describes a sensitive and reproducible method for the simultaneous quantification of irinotecan, SN-38, and this compound in plasma, urine, feces, liver, and kidney.[10][11]
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add an internal standard (e.g., camptothecin). Precipitate proteins with 3 volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
Tissues (Liver, Kidney): Homogenize tissue in 4 volumes of cold phosphate-buffered saline. Use the homogenate for protein precipitation as described for plasma.
-
Feces: Homogenize fecal samples with a suitable buffer. Extract the analytes using a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Dilute urine samples with water or mobile phase A. Centrifuge to remove any particulates before injection.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC™ or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Irinotecan: e.g., m/z 587.3 → 167.1
-
SN-38: e.g., m/z 393.2 → 349.2
-
This compound: e.g., m/z 569.2 → 393.1
-
Internal Standard (Camptothecin): e.g., m/z 349.1 → 305.1
-
3. Calibration and Quantification:
-
Prepare calibration standards and quality control samples in the corresponding blank matrix.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The linear range for quantification is typically in the low ng/mL to µg/mL range.[12]
Protocol 2: In Vitro SN-38 Glucuronidation using Human Liver Microsomes
This assay evaluates the enzymatic conversion of SN-38 to this compound, primarily by UGT1A1, in a subcellular fraction of the liver.[8]
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
SN-38
-
UDPGA (uridine 5'-diphospho-glucuronic acid), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (pore-forming agent)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin.
-
Pre-incubate HLM with the master mix for 10-15 minutes on ice to activate the microsomes.
-
Add SN-38 (substrate) to the reaction mixture and pre-warm at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA (cofactor).
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for UPLC-MS/MS analysis of this compound formation.
3. Data Analysis:
-
Calculate the rate of this compound formation (pmol/min/mg protein).
-
For enzyme kinetics, perform the assay with varying concentrations of SN-38 to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol 3: Caco-2 Cell Permeability Assay for SN-38 and this compound
This assay is used to assess the intestinal permeability and identify the potential for active transport of SN-38 and this compound.[3]
1. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add the test compound (SN-38 or this compound) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the collected samples by UPLC-MS/MS.
-
To investigate the involvement of specific transporters (e.g., MRP2, BCRP, OATP2B1), the assay can be performed in the presence and absence of known inhibitors.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the DMPK properties of this compound. A thorough understanding of the interplay between the metabolism of irinotecan to SN-38, its subsequent glucuronidation to this compound, and the transport and deconjugation processes is essential for the development of safer and more effective cancer therapies. The use of standardized and validated assays, as detailed in these protocols, will enable researchers to generate high-quality, reproducible data to support their drug discovery and development programs.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. pharmaron.com [pharmaron.com]
- 3. enamine.net [enamine.net]
- 4. Pharmacokinetic Assessment of Irinotecan, SN-38, and SN-38-Glucuronide: A Substudy of the FIRIS Study | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying UGT1A1 Enzyme Kinetics Using SN-38G
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of the anticancer drug irinotecan (B1672180), is primarily detoxified in the liver through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). The resulting inactive metabolite is SN-38 glucuronide (SN-38G). Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, impairing SN-38 clearance and increasing the risk of severe toxicity in patients treated with irinotecan.[1][2][3][4] Therefore, studying the kinetics of UGT1A1-mediated SN-38 glucuronidation is crucial for understanding inter-individual variability in drug response and for the development of new drugs that may interact with this metabolic pathway.
These application notes provide detailed protocols for in vitro assays to determine the kinetic parameters of UGT1A1 using SN-38 as a substrate, as well as to assess the inhibitory potential of new chemical entities on UGT1A1 activity.
Metabolic Pathway of Irinotecan
Irinotecan, a prodrug, is converted to its active form, SN-38, by carboxylesterases. SN-38 is a potent topoisomerase I inhibitor, exerting the desired anticancer effect.[5] Subsequently, UGT1A1 catalyzes the conjugation of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to SN-38, forming the water-soluble and inactive this compound, which is then eliminated from the body.[5][6][7]
Experimental Protocols
Protocol 1: Determination of UGT1A1 Kinetic Parameters (Km and Vmax) for SN-38 Glucuronidation
This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound from SN-38 by UGT1A1 in human liver microsomes or with recombinant UGT1A1 enzyme.
Materials:
-
SN-38
-
Human Liver Microsomes (HLM) or recombinant human UGT1A1
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Formic acid
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SN-38 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of SN-38 by serial dilution in the incubation buffer.
-
Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Prepare a stock solution of UDPGA.
-
Prepare the enzyme solution by diluting HLM or recombinant UGT1A1 in the incubation buffer.
-
Prepare the termination solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Add the enzyme solution to each well of a 96-well plate.
-
Add the SN-38 working solutions to the wells to achieve a range of final concentrations.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding UDPGA to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the termination solution to each well.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of this compound formed using a validated LC-MS/MS method.[8][9][10]
-
Use a C18 reverse-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.[11]
-
Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for detection.[11]
-
-
Data Analysis:
-
Calculate the reaction velocity (v) at each SN-38 concentration.
-
Plot the reaction velocity against the SN-38 concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: In Vitro UGT1A1 Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on UGT1A1-mediated SN-38 glucuronidation.
Materials:
-
Same as Protocol 1, with the addition of the test compound.
-
Positive control inhibitor (e.g., silybin, atazanavir)[12]
Procedure:
-
Preparation of Reagents:
-
Prepare stock and working solutions of the test compound and a known positive control inhibitor.
-
-
Incubation:
-
Add the enzyme solution to each well of a 96-well plate.
-
Add the test compound or positive control inhibitor at various concentrations to the wells. Include a vehicle control (no inhibitor).
-
Add SN-38 at a concentration near its Km value.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a time within the linear range of the reaction.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Follow the same procedure as in Protocol 1 to quantify this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize representative quantitative data for UGT1A1 kinetics with SN-38 as a substrate, gathered from various studies.
Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT1A1
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 6.80 ± 0.32 | 110 ± 1.8 | [13] |
| Recombinant UGT1A1 | ~5-10 | >20-fold higher than other UGTs | [14] |
Table 2: Inhibition of UGT1A1-mediated SN-38 Glucuronidation
| Inhibitor | Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |
| Nilotinib | Human Liver Microsomes | Ki = 0.286 ± 0.0094 | Noncompetitive | [13] |
| Silybin A | Recombinant UGT1A11 | Potent Inhibition | - | [15] |
| Silybin B | Recombinant UGT1A11 | Potent Inhibition | - | [15] |
Conclusion
The protocols and data presented here provide a framework for the robust in vitro characterization of UGT1A1 enzyme kinetics using SN-38 as a probe substrate. These assays are essential tools in drug discovery and development for identifying potential drug-drug interactions and for understanding the impact of genetic polymorphisms on drug metabolism and patient safety. The use of validated LC-MS/MS methods ensures accurate and sensitive quantification of SN-38 and its glucuronide, leading to reliable kinetic and inhibitory data.
References
- 1. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of irinotecan) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Finding and Pharmacokinetic Study to Optimize the Dosing of Irinotecan According to the UGT1A1 Genotype of Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT1A1 gene variations and irinotecan treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of UGT1A1, CYP3A and CES Activities on the Pharmacokinetics of Irinotecan and its Metabolites in Patients with UGT1A1 Gene Polymorphisms [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. UGT Inhibition | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of UGT1A1*1 and UGT1A1*6 catalyzed glucuronidation of SN-38 by silybins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SN-38G-Induced Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic agent irinotecan (B1672180). While potent in its anti-tumor activity, SN-38's clinical utility is often limited by severe toxicities, most notably gastrointestinal (GI) side effects such as delayed-onset diarrhea.[1][2][3] The detoxification of SN-38 occurs primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) to form the water-soluble, inactive metabolite SN-38 glucuronide (SN-38G).[1][3][4]
However, this compound is not merely an inert waste product. It is excreted into the gastrointestinal tract via the bile, where it can be converted back to the toxic SN-38 by β-glucuronidases produced by the gut microbiota.[3][5][6] This reactivation of SN-38 in the gut lumen is a key contributor to the intestinal mucosal damage and subsequent diarrhea observed with irinotecan therapy.[3][5][6] Therefore, understanding the dynamics of this compound and its role in toxicity is crucial for developing safer and more effective cancer therapies.
Currently, animal models for studying this compound-induced toxicity primarily involve the administration of its parent drug, irinotecan, as there is a notable lack of published research on the direct administration of this compound to animal models. These irinotecan-based models in rodents, particularly rats and mice, are well-established for investigating the mechanisms of SN-38-related toxicities and for evaluating potential therapeutic interventions.
These application notes provide an overview of the key animal models and experimental protocols used to study this compound-associated toxicities, with a focus on irinotecan-induced gastrointestinal toxicity.
Data Presentation
Table 1: Animal Models for Irinotecan-Induced Gastrointestinal Toxicity
| Animal Model | Strain | Irinotecan Dosing Regimen | Key Findings Related to SN-38/SN-38G | Reference(s) |
| Rat | F344 | 1150 mg/m²/day for two consecutive days | High incidence (100%) of severe diarrhea with low mortality (11%).[2] | [2] |
| Rat | Wistar | 170 mg/kg, two consecutive doses | Induced late-onset diarrhea. | [7] |
| Mouse | FVB | 50 mg/kg/day, i.p. for 6 consecutive days | Severity of diarrhea correlated with the intestinal ratio of SN-38 to this compound.[1] | [1] |
| Mouse | Swiss | 75 mg/kg, i.p. for 4 days | Resulted in significant intestinal mucositis. |
Table 2: Diarrhea Scoring in Rodent Models of Irinotecan-Induced Toxicity
| Score | Stool Consistency | Clinical Signs | Reference(s) |
| 0 | Normal, well-formed pellets | No signs of diarrhea | [2] |
| 1 | Soft-formed stools | Perianal soiling | [2] |
| 2 | Pasty, semi-liquid stools | Significant perianal soiling | [2] |
| 3 | Watery stools | Severe perianal soiling, dehydration | [2] |
Mandatory Visualizations
Caption: Metabolic pathway of irinotecan and the role of this compound in intestinal toxicity.
Caption: General experimental workflow for studying irinotecan-induced intestinal toxicity.
Experimental Protocols
Protocol 1: Induction of Gastrointestinal Toxicity in Mice with Irinotecan
Objective: To establish a mouse model of irinotecan-induced gastrointestinal toxicity to study the effects of SN-38 and this compound.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Irinotecan hydrochloride
-
Sterile saline solution
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal cages with appropriate bedding
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Provide free access to food and water.
-
Irinotecan Preparation: Prepare a stock solution of irinotecan in sterile saline. The final concentration should be such that the required dose can be administered in a volume of approximately 0.2 mL per mouse.
-
Irinotecan Administration: Administer irinotecan at a dose of 50 mg/kg body weight via intraperitoneal injection once daily for 6 consecutive days.[1] A control group should receive an equivalent volume of sterile saline.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Assess and score the severity of diarrhea daily using a standardized scoring system (see Table 2).
-
Observe the animals for any other clinical signs of toxicity, such as lethargy, ruffled fur, or hunched posture.
-
-
Termination and Sample Collection: At the end of the study period (or earlier if humane endpoints are reached), euthanize the animals. Collect intestinal tissues (e.g., small intestine, colon) for histopathological analysis and feces for analysis of SN-38 and this compound levels. Blood samples can also be collected for pharmacokinetic analysis.
Protocol 2: Histopathological Evaluation of Intestinal Mucositis
Objective: To assess the degree of intestinal mucosal damage in irinotecan-treated animals.
Materials:
-
Intestinal tissue samples collected from Protocol 1
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) staining reagents
-
Light microscope
Procedure:
-
Tissue Fixation: Immediately after collection, fix the intestinal tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope. Assess for the following histopathological changes:
-
Villus atrophy and blunting
-
Crypt damage and loss
-
Inflammatory cell infiltration in the lamina propria
-
Epithelial ulceration and necrosis
-
-
Scoring: Score the severity of intestinal mucositis using a semi-quantitative scoring system.
Protocol 3: Pharmacokinetic Analysis of SN-38 and this compound in Plasma
Objective: To determine the plasma concentrations of SN-38 and this compound in irinotecan-treated animals.
Materials:
-
Blood samples collected from Protocol 1 in EDTA-containing tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Formic acid
-
Internal standards for SN-38 and this compound
Procedure:
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add an internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate SN-38, this compound, and the internal standards using a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct calibration curves using known concentrations of SN-38 and this compound. Calculate the concentrations of SN-38 and this compound in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.
Conclusion
The animal models and protocols described in these application notes provide a framework for investigating the role of this compound in irinotecan-induced toxicity, particularly in the gastrointestinal tract. While the direct administration of this compound remains an area for future research, the established irinotecan-induced toxicity models offer a robust platform for understanding the complex interplay between SN-38, this compound, and the gut microbiome in mediating chemotherapy-related side effects. These studies are essential for the development of strategies to mitigate these toxicities and improve the therapeutic index of irinotecan and other chemotherapeutic agents.
References
- 1. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: critical role of gut Ugt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. In vitro metabolic biomodulation of irinotecan to increase potency and reduce dose-limiting toxicity by inhibition of SN-38 glucuronide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of SN-38 and SN-38G by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SN-38 is the active metabolite of the chemotherapeutic agent irinotecan (B1672180) (CPT-11), exhibiting 100- to 1000-fold more cytotoxic activity than its parent compound.[1] Irinotecan is a prodrug that is converted to SN-38 in the liver by carboxylesterases.[2][3][4] SN-38 is subsequently detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive metabolite SN-38 glucuronide (SN-38G).[2][3] The therapeutic efficacy and toxicity of irinotecan are closely related to the plasma concentrations of SN-38. Therefore, sensitive and accurate quantification of both SN-38 and this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and personalized medicine.[5] This document provides detailed protocols and LC-MS/MS parameters for the simultaneous determination of SN-38 and this compound.
I. Quantitative Data Summary
The following tables summarize the key LC-MS/MS parameters for the detection of SN-38 and this compound, compiled from various validated methods.
Table 1: Mass Spectrometry Parameters for SN-38 and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| SN-38 | 393.2 | 349.2 | 35 V |
| SN-38 | 393.1 | 349.06 | Not Specified |
| This compound | 569.15 | 393.1 | Not Specified |
| This compound | 569.05 | 393 | Not Specified |
Data compiled from multiple sources.[6][7]
Table 2: Chromatographic Conditions for SN-38 and this compound Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Methanol (B129727) | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 35% B to 75% B in 1.5 min, then return to 35% B at 2.5 min | 10% B to 25% B (0-0.5 min), 25% B to 40% B (0.5-1 min), hold at 40% B (1-2.5 min), 40% B to 10% B (2.5-4.5 min) |
| Column Temp. | 45 °C | 60 °C |
| Injection Vol. | 10 µL | 10 µL |
Data compiled from multiple sources.[6][7]
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of SN-38 and this compound.
A. Protocol for Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the analysis of irinotecan and its metabolites in human and porcine plasma.[6]
-
Spiking and Internal Standard Addition:
-
Thaw plasma samples at room temperature.
-
Vortex-mix the samples.
-
To 100 µL of plasma in a glass centrifuge tube, add the internal standards (e.g., tolbutamide (B1681337) and camptothecin).
-
Add 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 1000 x g.
-
-
Solid-Phase Extraction:
-
Condition a Bond Elute Plexa SPE cartridge (30 mg, 1.0 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 5% methanol.
-
Elute the analytes with 1.5 mL of methanol into a clean glass tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of desiccated air in a water bath at 40 °C.
-
Reconstitute the residue in 600 µL of a methanol/10 mM ammonium (B1175870) acetate, pH 6.0 (40/60, v/v) solution.
-
Vortex-mix for 15 seconds.
-
Transfer the solution to an HPLC vial for injection.
-
B. Protocol for Sample Preparation from Plasma using Protein Precipitation
This protocol is a common alternative for sample clean-up.[5]
-
Precipitation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution.
-
Add 360 µL of a cold methanol-acetonitrile (1:1, v/v) solution to precipitate proteins.
-
Vortex-mix for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 15,500 rpm for 15 minutes.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of air at room temperature.
-
-
Reconstitution:
-
Reconstitute the residue with 80 µL of a 50% aqueous methanolic solution.
-
Centrifuge again at 15,500 rpm for 15 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
C. Protocol for LC-MS/MS Analysis
The following is a general protocol for the chromatographic separation and mass spectrometric detection of SN-38 and this compound.
-
LC System Setup:
-
Equilibrate the column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) with the initial mobile phase conditions.
-
Set the column temperature (e.g., 45 °C) and flow rate (e.g., 0.4 mL/min).
-
Set the autosampler temperature to 4 °C.
-
-
MS/MS System Setup:
-
Use an electrospray ionization (ESI) source in the positive ion mode.
-
Set the ion-spray voltage to 5.5 kV and the source temperature to 500°C.[7]
-
Optimize gas settings (curtain gas, nebulizer gas, and collision gas).
-
Set up the Multiple Reaction Monitoring (MRM) scan type with the appropriate precursor and product ions for SN-38 and this compound (see Table 1).
-
-
Injection and Data Acquisition:
III. Visualizations
A. Irinotecan Metabolism and SN-38 Mechanism of Action
Irinotecan is a prodrug that undergoes metabolic activation to SN-38.[2][3] SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication.[8] This inhibition leads to DNA strand breaks and subsequent cell death.[8] SN-38 is then inactivated by glucuronidation to this compound.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Note and Protocol: Solid-Phase Extraction (SPE) for the Quantification of SN-38 Glucuronide (SN-38G) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38 glucuronide (SN-38G) is the inactive, glucuronidated metabolite of SN-38, the potent active metabolite of the anticancer drug irinotecan (B1672180).[1][2][3] Irinotecan, a topoisomerase I inhibitor, is a prodrug that is converted by carboxylesterases to SN-38.[1][4] SN-38 is subsequently metabolized in the liver by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) to form this compound, which is then excreted.[3] The pharmacokinetics of irinotecan and its metabolites, including this compound, are crucial for understanding the drug's efficacy and toxicity profile.[5][6]
Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like plasma prior to analysis by methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][5][7] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma and summarizes the performance characteristics of the method.
Metabolic Pathway of Irinotecan
The following diagram illustrates the metabolic conversion of irinotecan to SN-38 and its subsequent glucuronidation to this compound.
Quantitative Method Performance
The following tables summarize the quantitative performance data for the analysis of this compound in human plasma using SPE followed by UPLC-MS/MS.
Table 1: Linearity and Sensitivity of this compound Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | Human Plasma | 0.5 - 100[1][5][8] | 0.5[1][5][8] |
| This compound | Rat Plasma | 6.25 - 2000 nM | 6.25 nM[7] |
| This compound | Human Plasma | 8 - 1000[6] | 8[6] |
Table 2: Accuracy and Precision of this compound Quantification in Human Plasma
| Analyte | Quality Control (QC) Concentration | Accuracy (%) | Precision (RSD %) |
| This compound | Low, Medium, High | 96.2 - 98.9[1][5] | 2.4 - 2.8[1][5] |
| This compound | Low, Medium, High | Intra-day: ≤9.90, Inter-day: ≤9.64[6] | Intra-day: ≤9.90, Inter-day: ≤9.64[6] |
Table 3: Recovery of this compound from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| This compound | 2 | Not explicitly stated for this compound alone, but overall recovery for three analytes was determined.[1] |
| This compound | 50 | Not explicitly stated for this compound alone, but overall recovery for three analytes was determined.[1] |
Experimental Protocol: Solid-Phase Extraction of this compound from Plasma
This protocol is based on a validated method for the simultaneous quantification of irinotecan, SN-38, and this compound in human plasma.[1]
Materials and Reagents:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (e.g., camptothecin)[1]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Water (deionized or HPLC grade)
-
Bond Elut Plexa SPE cartridges (30 mg, 1 mL) or equivalent[1]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Sample tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex-mix the samples for 20 seconds to ensure homogeneity.[1]
-
Transfer 100 µL of each plasma sample into a glass centrifuge tube.[1][5][8]
-
Add 200 µL of 1% formic acid in water containing the internal standard (e.g., 5.0 ng/mL camptothecin).[1]
-
Vortex the tubes for 30 seconds.[1]
-
Centrifuge for 5 minutes at 1000 x g.[1]
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water through each cartridge.[1] Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.[1]
-
Allow the sample to pass through the cartridge under low vacuum or gravity.
-
-
Washing:
-
Wash the cartridges with 1.0 mL of 5% methanol in water to remove interfering substances.[1]
-
-
Elution:
-
Elute the analytes (including this compound) and the internal standard with 1.5 mL of methanol into clean collection tubes.[1]
-
-
-
Evaporation and Reconstitution:
Experimental Workflow Diagram
The following diagram outlines the solid-phase extraction workflow for this compound from plasma.
Conclusion
This application note provides a detailed and robust solid-phase extraction protocol for the quantification of this compound in human plasma. The method demonstrates good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies in clinical and preclinical research involving irinotecan. The provided workflow and performance data serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
Application of SN-38G in Colorectal Cancer Cell Lines: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of SN-38G, the glucuronide metabolite of SN-38, in colorectal cancer cell line research. SN-38, the active metabolite of the chemotherapy drug irinotecan (B1672180), is a potent topoisomerase I inhibitor. Understanding the activity and metabolism of its glucuronidated form, this compound, is crucial for elucidating mechanisms of drug efficacy and resistance in colorectal cancer.
Introduction
Irinotecan (CPT-11) is a cornerstone of treatment for metastatic colorectal cancer.[1][2][3] Its therapeutic efficacy relies on its conversion to the active metabolite, SN-38, which is 100 to 1000 times more potent than its parent compound.[4][5] SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4][6][7]
The detoxification of SN-38 occurs primarily through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver and intestine, forming SN-38 glucuronide (this compound).[2][6][8] While this compound is the inactive and water-soluble form of SN-38 intended for excretion, its role in the tumor microenvironment is an active area of research.[1][6] Intestinal bacteria possessing β-glucuronidase can convert this compound back to the active SN-38, contributing to gastrointestinal toxicity.[6][9] Furthermore, the expression and activity of UGT1A1 within cancer cells can influence their sensitivity to irinotecan by modulating the intracellular concentration of SN-38.[6]
This document outlines the in vitro applications of this compound in colorectal cancer cell lines, providing protocols for assessing its effects and summarizing key quantitative data from published studies.
Data Presentation
Table 1: IC50 Values of SN-38 in Human Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for SN-38 in various colorectal cancer cell lines.
| Cell Line | IC50 (µM) | Comments | Reference |
| HCT-116 | 0.04 ± 0.02 | After 72h incubation with mPEO-b-PCCL/SN-38 micelles. | [10] |
| HT-29 | 0.08 ± 0.04 | After 72h incubation with mPEO-b-PCCL/SN-38 micelles. | [10] |
| SW620 | 0.02 ± 0.01 | After 72h incubation with mPEO-b-PCCL/SN-38 micelles. | [10] |
| LS180 | 0.22 | For the novel camptothecin (B557342) derivative PCC0208037. | [9] |
| CT-26 | 0.66 | For the novel camptothecin derivative PCC0208037. | [9] |
| PDX X29 | 0.0034 | Patient-Derived Xenograft 3D culture. | [1] |
| PDX X35 | 0.058 | Patient-Derived Xenograft 3D culture. | [1] |
Note: Data for this compound is limited; the table primarily reflects the activity of the parent compound, SN-38, which is the ultimate effector molecule. The study of this compound often involves its conversion back to SN-38.
Experimental Protocols
The following are detailed methodologies for key experiments involving SN-38 and its metabolites in colorectal cancer cell lines.
Protocol 1: Cell Culture and Drug Treatment
This protocol describes the general procedure for maintaining colorectal cancer cell lines and treating them with SN-38 or this compound.
Materials:
-
Human colorectal cancer cell lines (e.g., KM12C, KM12SM, KM12L4a, HCT-116, HT-29, SW620)[10][11]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SN-38 and this compound stock solutions (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture colorectal cancer cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells into appropriate well plates (e.g., 96-well for cytotoxicity assays, 6-well for protein or RNA extraction) at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.[11]
-
Prepare serial dilutions of SN-38 or this compound in culture medium from a stock solution. The final DMSO concentration should be kept constant across all treatments, typically below 0.1%.[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the drug.
-
Incubate the cells for the desired time points (e.g., 4, 24, 48, or 72 hours).[11]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells treated with SN-38/SN-38G in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cells treated with SN-38/SN-38G in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. SN-38 is known to induce S-phase and G2 arrest.[11]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cells treated with SN-38/SN-38G in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Increased apoptosis rates are expected with SN-38 treatment.[11]
Protocol 5: Western Blotting
This protocol is used to detect and quantify the expression of specific proteins involved in the drug response pathway.
Materials:
-
Cells treated with SN-38/SN-38G in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Topoisomerase I, Bax, Survivin)[11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. SN-38 treatment has been shown to decrease Topoisomerase I and increase Bax protein expression.[11]
Visualization of Pathways and Workflows
Mechanism of Action of SN-38
References
- 1. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 2. JCI - Genetic predisposition to the metabolism of irinotecan (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes. [jci.org]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. pnas.org [pnas.org]
- 9. Anti-Colorectal Cancer Effects of a Novel Camptothecin Derivative PCC0208037 In Vitro and In Vivo | MDPI [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of SN-38 Glucuronide (SN-38G) for Use as a Reference Standard
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the anticancer drug irinotecan. In vivo, SN-38 is metabolized in the liver to the inactive and more water-soluble SN-38 glucuronide (SN-38G) by UDP-glucuronosyltransferase 1A1 (UGT1A1) before excretion. The ratio of SN-38 to this compound is a critical parameter in pharmacokinetic studies and can be indicative of potential drug-related toxicity. Accurate quantification of this compound in biological matrices is therefore essential. This requires a well-characterized, high-purity this compound reference standard. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for use as a reference standard.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a chemical glycosylation reaction, followed by deprotection. A plausible and effective method is based on the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol. In this case, the alcohol is the 10-hydroxyl group of SN-38, and the glycosyl donor is a protected glucuronic acid derivative.
A key intermediate in this synthesis is SN-38 Tri-O-acetyl-β-D-glucuronic acid methyl ester, which is commercially available from various suppliers. This suggests a two-step synthetic approach:
-
Glycosylation: Coupling of SN-38 with a protected glucuronic acid derivative.
-
Deprotection: Removal of the protecting groups (acetyl and methyl ester) to yield the final product, this compound.
Experimental Protocol: Chemical Synthesis of this compound
Materials:
-
SN-38
-
Acetobromo-α-D-glucuronic acid methyl ester (or similar activated and protected glucuronic acid derivative)
-
Silver carbonate (Ag₂CO₃) or other suitable promoter (e.g., mercuric cyanide)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Formic acid or acetic acid
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Rotary evaporator
Procedure:
Step 1: Glycosylation of SN-38
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve SN-38 in anhydrous dichloromethane.
-
Add acetobromo-α-D-glucuronic acid methyl ester to the solution.
-
Add silver carbonate as a promoter. The reaction mixture is typically stirred at room temperature and protected from light.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material (SN-38) is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude protected product, SN-38 Tri-O-acetyl-β-D-glucuronic acid methyl ester.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude protected product from Step 1 in a mixture of methanol and dichloromethane.
-
For deacetylation, add a catalytic amount of sodium methoxide in methanol and stir the solution at room temperature. Monitor the reaction by TLC.
-
Once deacetylation is complete, neutralize the reaction with a weak acid (e.g., acetic acid).
-
For the saponification of the methyl ester, add an aqueous solution of lithium hydroxide or sodium hydroxide and stir at room temperature. Monitor the reaction by HPLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., formic acid or acetic acid).
-
Remove the organic solvents under reduced pressure.
-
The resulting aqueous solution contains the crude this compound, which can then be purified.
Purification and Characterization of this compound
High purity is paramount for a reference standard. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for the purification of the synthesized this compound.
Experimental Protocol: Purification and Characterization
Purification by Preparative HPLC:
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and maintain the lactone form of this compound.
-
Detection: UV detection at a suitable wavelength (e.g., 265 nm or 380 nm).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified this compound as a solid.
-
Characterization and Purity Assessment:
The identity and purity of the synthesized this compound reference standard should be rigorously confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
-
Purity Assessment: Analyze the purified product using a validated analytical HPLC or UPLC method. Purity should be determined by peak area percentage. A purity of >95% is generally required for a reference standard.[1]
-
Method Example:
-
-
Mass Spectrometry (MS):
-
Identity Confirmation: Confirm the molecular weight of the synthesized this compound using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The observed mass should match the theoretical mass of this compound (C₂₈H₂₈N₂O₁₁, Molecular Weight: 568.53 g/mol ).[1]
-
Fragmentation Analysis: MS/MS analysis can provide structural information by comparing the fragmentation pattern with known spectra of this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Elucidation: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of this compound, including the stereochemistry of the glycosidic bond. The spectra should be consistent with the expected structure.
-
Data Presentation
The quantitative data for the synthesized this compound reference standard should be summarized in clear and concise tables.
Table 1: Synthesis and Purification Summary
| Parameter | Result |
| Synthesis Yield | |
| Theoretical Yield (mg) | |
| Actual Yield (mg) | |
| Percent Yield (%) | |
| Purification | |
| Method | Preparative HPLC |
| Purity before Purification (%) | |
| Purity after Purification (%) |
Table 2: Characterization Data
| Analytical Technique | Parameter | Result |
| HPLC/UPLC | Purity (%) | >95% |
| Retention Time (min) | ||
| Mass Spectrometry | Molecular Formula | C₂₈H₂₈N₂O₁₁ |
| Theoretical Mass [M+H]⁺ | 569.1766 | |
| Observed Mass [M+H]⁺ | ||
| NMR Spectroscopy | ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Simplified signaling pathway of SN-38 leading to apoptosis.
References
- 1. SN-38 Glucuronide | CAS 121080-63-5 | LGC Standards [lgcstandards.com]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SN-38G Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with technical support for handling SN-38G in in vitro settings. Below are frequently asked questions, troubleshooting advice, and detailed protocols to help overcome challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
A1: this compound, or SN-38 glucuronide, is the inactive, water-soluble metabolite of SN-38.[1] SN-38 is the highly potent, active metabolite of the chemotherapy drug irinotecan (B1672180) and functions by inhibiting topoisomerase I.[2][3][4] While the glucuronidation process makes this compound more water-soluble than SN-38, achieving high and stable concentrations in aqueous buffers and cell culture media can still be challenging.[1][5] Researchers often face issues with precipitation when diluting stock solutions, which can lead to inaccurate dosing and inconsistent experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[5] While this compound is reported to be soluble in water, using DMSO for the initial stock allows for a concentrated, stable solution that can be stored at low temperatures and diluted into aqueous media for experiments.[1][5] Methanol is also mentioned as a solvent, though this compound is only slightly soluble in it.[1]
Q3: What is the reported solubility of SN-38 and its metabolite, this compound?
A3: The reported solubility for SN-38 and this compound can vary between suppliers. It is crucial to consult the manufacturer's product data sheet. The data below is a summary from various sources.
Table 1: Solubility of SN-38
| Solvent | Solubility | Notes |
| DMSO | ~2 mg/mL to 25 mg/mL | A common solvent for creating stock solutions.[6][7] |
| Dimethylformamide | ~0.1 mg/mL | Less effective than DMSO.[6] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | For aqueous working solutions, pre-dissolving in DMSO is required.[6] |
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended.[6] |
Table 2: Solubility of this compound (SN-38 Glucuronide)
| Solvent | Solubility | Notes |
| Water | Soluble, 2.5 mg/mL | May require warming and sonication.[1][5] |
| DMSO | Slightly soluble to 100 mg/mL | High concentrations may require ultrasonication to dissolve.[1][5] |
| Methanol | Slightly soluble, 6.25 mg/mL | May require warming and sonication.[1][5] |
Q4: How should I properly store this compound stock solutions?
A4: this compound powder is typically stored at -20°C for long-term stability (≥ 4 years).[1] Once dissolved in a solvent like DMSO, the stock solution should also be stored at -20°C, or at -80°C for longer-term storage (up to 6 months).[8] Aqueous solutions of related compounds are not recommended for storage for more than one day.[6]
Troubleshooting Guide
Problem: My this compound precipitated after I diluted the DMSO stock solution into my cell culture medium or aqueous buffer.
-
Possible Cause 1: Low Aqueous Solubility. The final concentration of this compound in your aqueous medium may have exceeded its solubility limit. Even though this compound is more soluble than SN-38, it can still precipitate at higher concentrations.
-
Solution: Try lowering the final concentration of this compound in your working solution. Prepare fresh dilutions immediately before use and visually inspect for any signs of precipitation before adding the solution to your cells.
-
-
Possible Cause 2: Solvent Shock. The rapid change in solvent environment when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution. The final concentration of DMSO may also be too low to maintain solubility.
-
Solution 1: Increase the volume of the final dilution to ensure the DMSO concentration does not exceed a certain threshold (typically <0.5% v/v for most cell-based assays).
-
Solution 2: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in steps, for example, first into a smaller volume of media and then into the final volume.
-
Solution 3: When diluting, add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Possible Cause 3: pH and Temperature Effects. The solubility of compounds can be sensitive to the pH and temperature of the medium. The active form of the parent compound, SN-38, is more stable at an acidic pH (≤ 4.5).[9][10]
-
Solution: Ensure your final culture medium is at the correct physiological pH and temperature (typically pH 7.2-7.4 and 37°C). While adjusting the pH of the entire medium is not usually feasible for cell culture, being aware of this dependency is important.
-
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (Formula Weight: 568.5 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound, add 175.9 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly to dissolve the compound. If dissolution is slow, brief sonication in a water bath may be necessary to ensure the compound is fully dissolved.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This creates a 100 µM solution. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.
-
Application: Vortex the working solution gently and immediately add it to your cell culture plates. Always prepare fresh working solutions for each experiment.
Visualization of SN-38 Mechanism of Action
This compound itself is inactive. In the body, it can be converted back to SN-38 by bacterial β-glucuronidases in the gut.[5] The cytotoxic effects observed in experiments are due to SN-38, which acts as a potent inhibitor of DNA topoisomerase I.[3] The following diagram illustrates this established mechanism of action.
Caption: Mechanism of action of SN-38, the active metabolite of irinotecan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SN-38 glucuronide-d3 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Preventing SN-38G Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of SN-38 glucuronide (SN-38G) during sample storage. Accurate quantification of this compound is critical for pharmacokinetic and pharmacodynamic studies of irinotecan, and improper sample handling can lead to significant data variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: The main degradation pathway for this compound is the enzymatic conversion back to its active metabolite, SN-38, through deconjugation. This reaction is primarily catalyzed by the enzyme β-glucuronidase.[1] This enzyme can be present in biological samples due to bacterial contamination or endogenous activity in certain tissues.
References
Technical Support Center: Troubleshooting SN-38G Peak Tailing in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to SN-38 glucuronide (SN-38G). This resource provides researchers, scientists, and drug development professionals with practical guidance to identify and resolve this compound peak tailing, ensuring accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound, or SN-38 glucuronide, is the main inactive metabolite of SN-38, which is the active metabolite of the chemotherapy drug irinotecan. Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. Peak tailing, an asymmetry in the chromatographic peak, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised data reliability. An acceptable USP tailing factor (Tf) is generally between 0.9 and 1.2, with values above 1.5 often indicating a problem that needs to be addressed.[1]
Q2: What are the most common causes of this compound peak tailing?
A2: The most common causes of peak tailing for a polar, ionizable compound like this compound in reverse-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Interaction between the polar functional groups of this compound and residual acidic silanol groups on the silica-based stationary phase.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase being close to the pKa of this compound can lead to the co-existence of ionized and unionized forms, resulting in peak distortion.[3]
-
Low Buffer Concentration: Insufficient buffering capacity of the mobile phase can lead to localized pH shifts on the column, causing peak tailing.[4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[5]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]
Q3: What are the pKa values of this compound, and why are they important?
A3: this compound has two relevant pKa values: a strongest acidic pKa of approximately 3.1 and a strongest basic pKa of around 3.96. Knowing these values is critical for selecting an appropriate mobile phase pH. To ensure a single ionic form of the analyte and minimize peak distortion, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa values.
Troubleshooting Guides
This section provides systematic guides to troubleshoot and resolve this compound peak tailing.
Guide 1: Mobile Phase Optimization
Peak tailing of this compound is often related to the mobile phase composition. This guide provides a step-by-step protocol to optimize your mobile phase.
Experimental Protocol: Mobile Phase pH and Buffer Concentration Adjustment
-
Initial Assessment:
-
Prepare your current mobile phase and a standard solution of this compound.
-
Equilibrate your C18 column until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the USP tailing factor for the this compound peak.
-
-
pH Adjustment (Ion Suppression):
-
Rationale: Since this compound has acidic and basic functionalities with pKa values around 3.1 and 3.96, operating at a low pH will ensure that the carboxylic acid group is protonated and secondary interactions with silanol groups are minimized.[1]
-
Procedure:
-
Prepare a mobile phase with an aqueous component containing 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.1).
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the this compound standard and evaluate the peak shape. A significant improvement in symmetry is expected.
-
-
-
Buffer Concentration Optimization:
-
Rationale: A buffer is essential to control the mobile phase pH and resist local pH shifts on the column. Increasing the buffer concentration can enhance this effect and further reduce tailing.[4]
-
Procedure:
-
If using an acidic additive did not completely resolve the tailing, prepare a buffered mobile phase. A common choice is ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Prepare a series of aqueous mobile phase components with varying buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM ammonium formate), all adjusted to the optimal pH determined in the previous step (e.g., pH 3.0).
-
Analyze the this compound standard with each mobile phase, ensuring proper column equilibration between each run.
-
Compare the tailing factors to determine the optimal buffer concentration.
-
-
Data Presentation: Effect of Mobile Phase on this compound Peak Tailing
| Mobile Phase Aqueous Component | Expected pH | Expected USP Tailing Factor (Tf) | Observations |
| Water | ~7.0 | > 2.0 | Severe tailing due to ionization of both this compound and silanol groups. |
| 0.1% Formic Acid in Water | ~2.7 | 1.2 - 1.5 | Significant improvement in peak shape due to suppression of silanol ionization.[5] |
| 10 mM Ammonium Formate, pH 3.0 | 3.0 | 1.1 - 1.3 | Good peak shape with consistent pH control. |
| 25 mM Ammonium Formate, pH 3.0 | 3.0 | < 1.2 | Optimal peak shape with minimal tailing. |
Diagram: Mobile Phase Optimization Workflow
Caption: Workflow for optimizing mobile phase to reduce this compound peak tailing.
Guide 2: Column and Hardware Evaluation
If mobile phase optimization does not resolve the issue, the problem may be related to the column or other HPLC system components.
Experimental Protocol: Systematic Column and Hardware Check
-
Guard Column Check:
-
If a guard column is in use, remove it from the flow path and re-analyze the this compound standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
-
Column Contamination and Void Check:
-
Rationale: Contamination at the head of the column or a void in the packing material can cause peak distortion.[1]
-
Procedure:
-
Disconnect the column from the detector and reverse the direction of flow.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a C18 column) at a low flow rate for at least 30 column volumes.
-
Return the column to its original orientation, re-equilibrate with the mobile phase, and re-analyze the standard.
-
If tailing persists, the column may be permanently damaged and require replacement.
-
-
-
Extra-Column Volume Check:
-
Rationale: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Procedure:
-
Inspect the tubing and connections in your HPLC system.
-
Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Check for any loose fittings that could create dead volume.
-
-
Data Presentation: Impact of Column and Hardware on Peak Shape
| Condition | Expected USP Tailing Factor (Tf) | Recommended Action |
| With Contaminated Guard Column | > 1.8 | Replace guard column. |
| After Column Flushing | 1.2 - 1.5 | If tailing is reduced but not eliminated, consider column replacement. |
| With Excessive Extra-Column Volume | > 1.5 | Minimize tubing length and use narrow ID tubing. |
| New, High-Quality End-Capped Column | < 1.2 | Use a new, well-maintained column for optimal performance. |
Diagram: Troubleshooting Column and Hardware Issues
Caption: Systematic approach to identifying column and hardware-related peak tailing.
Guide 3: Sample and Injection Optimization
Issues with the sample itself or the injection process can also contribute to peak tailing.
Experimental Protocol: Sample and Injection Evaluation
-
Sample Overload Check:
-
Rationale: Injecting too much analyte can saturate the column's stationary phase, leading to peak distortion.[5]
-
Procedure:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing factor decreases with decreasing concentration, sample overload is a likely cause.
-
-
-
Injection Solvent Mismatch:
-
Rationale: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Procedure:
-
If possible, dissolve your sample in the initial mobile phase.
-
If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Analyze the sample dissolved in the mobile phase and compare the peak shape to your original method.
-
-
Data Presentation: Effect of Sample and Injection Parameters
| Parameter | Condition | Expected USP Tailing Factor (Tf) | Recommendation |
| Sample Concentration | High | > 1.7 | Dilute the sample or reduce the injection volume. |
| Low | < 1.3 | Operate within the linear range of the column. | |
| Injection Solvent | Stronger than Mobile Phase | > 1.6 | Dissolve the sample in the initial mobile phase. |
| Same as Mobile Phase | < 1.2 | Ensures good peak shape at the start of the separation. |
Diagram: Optimizing Sample and Injection
Caption: Workflow for addressing sample and injection-related peak tailing.
References
Technical Support Center: SN-38G Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the mass spectrometry analysis of SN-38 glucuronide (SN-38G), the primary inactive metabolite of SN-38.
Frequently Asked Questions (FAQs)
Q1: What is the most common interference in this compound analysis and why is it problematic?
A1: The most significant and common interference is the in-source fragmentation of this compound.[1] This phenomenon occurs within the ion source of the mass spectrometer, where the glucuronide moiety cleaves off from this compound. The resulting fragment has the same mass-to-charge ratio (m/z) as SN-38, the active metabolite.[1][2][3] This leads to an artificially high SN-38 signal, which can co-elute with the genuine SN-38 peak, causing overestimation of the active drug concentration and compromising the accuracy of pharmacokinetic and toxicological assessments.[1][3]
Q2: What are matrix effects and how do they affect this compound quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the biological sample (e.g., plasma, urine).[4] These components, such as phospholipids (B1166683) in plasma, can either suppress or enhance the this compound signal during LC-MS/MS analysis.[4] This interference can lead to inaccurate quantification, poor reproducibility, and reduced assay sensitivity.[4]
Q3: How does the chemical stability of this compound affect its analysis?
A3: SN-38 and its glucuronide, this compound, contain a lactone ring that is susceptible to pH-dependent hydrolysis, converting it to an inactive carboxylate form.[4] To ensure accurate measurement of the active lactone form, it is critical to maintain acidic conditions (ideally pH < 6) throughout sample preparation, storage, and analysis.[4] Acidification helps to keep the lactone ring intact.[4]
Troubleshooting Guides
Issue 1: Artificially High SN-38 Signal or Unexpected SN-38 Peak Co-eluting with this compound
This issue is a classic indicator of in-source fragmentation of this compound.
Root Cause Analysis & Mitigation Workflow
Detailed Steps:
-
Optimize Mass Spectrometer Source Conditions : In-source fragmentation is highly dependent on the energy applied in the ion source.
-
Reduce Temperature : High source temperatures can promote thermal degradation of this compound. Some methods have reported source temperatures of 550°C to 650°C, while higher temperatures (750°C) were noted to cause fragmentation.[2]
-
Lower Voltages : Decrease cone, declustering, or skimmer voltages. These parameters affect the kinetic energy of the ions entering the mass spectrometer; lower values reduce the likelihood of fragmentation.[5]
-
-
Optimize Chromatographic Separation : While in-source fragmentation cannot be eliminated by chromatography, robust separation between genuine SN-38 and the this compound peak is crucial. This ensures that any SN-38 formed in the source does not interfere with the quantification of the native SN-38.[3]
-
Verify Internal Standard Purity : Low-level SN-38 impurities can sometimes be present in isotopically labeled internal standards (e.g., CPT-11-d10).[3] Analyze a solution containing only the internal standard to check for any SN-38 signal.
Issue 2: Poor Reproducibility and Inaccurate Quantification
This can be caused by matrix effects or sample instability.
Troubleshooting Matrix Effects:
-
Improve Sample Preparation : The goal is to remove interfering matrix components, like phospholipids, before injection.
-
Protein Precipitation (PPT) : Simple and fast, but may not effectively remove all interferences.[4] Often used with acetonitrile (B52724) or a methanol-acetonitrile mixture.[6]
-
Liquid-Liquid Extraction (LLE) : More effective at removing interferences than PPT.[4]
-
Solid-Phase Extraction (SPE) : Generally considered the most effective technique for reducing matrix effects and achieving high sensitivity.[4][7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : An SIL-IS (e.g., this compound-d3) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.
Mitigating Analyte Instability:
-
Maintain Acidic pH : Ensure all solutions, from sample collection to the final mobile phase, are acidified (e.g., with 0.1% formic or acetic acid) to keep the pH below 6.[4][6][8] This prevents the hydrolysis of the active lactone ring to the inactive carboxylate form.
-
Control Temperature : Store samples at -80°C for long-term stability.[6][9] Analytes have been shown to be stable for at least 24 hours in the autosampler and through multiple freeze-thaw cycles when handled correctly.[9]
Data and Protocols
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1x50 mm, 1.7 µm) | Provides good retention and separation for SN-38 and its metabolites.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidic modifier ensures lactone ring stability and good peak shape.[6][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic solvent for gradient elution.[6][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides sensitive detection for these compounds.[6] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification.[6][8] |
| Source Temp. | 550 - 650 °C | Lower end of the range is preferable to minimize in-source fragmentation.[2] |
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| SN-38 | 393.0 | 349.0 | Common transition for quantification.[10] |
| This compound | 569.2 | 393.1 | Fragmentation back to SN-38 is monitored. |
| Irinotecan (B1672180) (CPT-11) | 587.3 | 124.1 | Parent drug often monitored simultaneously.[10] |
Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument being used.
Experimental Protocol: Sample Preparation via Protein Precipitation
This protocol is a simplified example for plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing β-Glucuronidase Inhibitor Efficacy on SN-38G
Welcome to the technical support center for optimizing the efficacy of β-glucuronidase inhibitors on SN-38G. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced gastrointestinal toxicity?
A1: The anticancer drug irinotecan (B1672180) (CPT-11) is a prodrug that is converted in the body to its active metabolite, SN-38.[1][2] To detoxify SN-38, the liver conjugates it with glucuronic acid, forming the inactive and water-soluble metabolite SN-38 glucuronide (this compound).[3][4][5] this compound is then excreted into the gastrointestinal (GI) tract via the bile for elimination.[6] However, certain bacteria residing in the gut microbiome produce the enzyme β-glucuronidase.[7][8] This bacterial enzyme can cleave the glucuronide moiety from this compound, a process known as deconjugation, which regenerates the active, toxic SN-38 directly in the intestinal lumen.[9][10] This localized reactivation of SN-38 is a major cause of severe, dose-limiting gastrointestinal toxicity, including diarrhea and damage to the intestinal mucosa.[11][12][13]
Q2: What is the rationale for using β-glucuronidase inhibitors in this context?
A2: The rationale for using β-glucuronidase inhibitors is to prevent the reactivation of SN-38 in the gut. By selectively inhibiting the activity of bacterial β-glucuronidase in the intestinal tract, these inhibitors aim to prevent the deconjugation of this compound.[10][14] This allows the inactive this compound to be safely excreted without releasing the toxic SN-38. The ultimate goal is to mitigate the severe gastrointestinal side effects associated with irinotecan therapy, potentially allowing for higher or more sustained dosing and thereby improving its therapeutic index.[4][15] Importantly, effective inhibitors are designed to be selective for bacterial β-glucuronidase over the human ortholog and should not kill the beneficial gut bacteria.[16]
Q3: How do I select an appropriate β-glucuronidase inhibitor for my experiments?
A3: Selecting an appropriate inhibitor involves considering several factors:
-
Potency: Look for inhibitors with low IC50 or Ki values against bacterial β-glucuronidase.[10][17]
-
Selectivity: The inhibitor should be highly selective for bacterial β-glucuronidase over mammalian β-glucuronidase to avoid off-target effects.[16]
-
Mechanism of Action: Understanding how the inhibitor interacts with the enzyme can provide insights into its effectiveness.[8]
-
In Vivo Efficacy: If your experiments are in animal models, choose an inhibitor that has demonstrated efficacy in reducing irinotecan-induced toxicity in vivo.[11][14]
-
Pharmacokinetics: An ideal inhibitor would have low systemic absorption to confine its action to the gastrointestinal tract.[14]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in β-glucuronidase activity assay results. | Inconsistent enzyme concentration. Pipetting errors. Substrate degradation. Temperature fluctuations during incubation. | Ensure thorough mixing of the enzyme stock solution before use. Use calibrated pipettes and proper pipetting technique. Prepare fresh substrate solution for each experiment. Use a temperature-controlled incubator and allow all reagents to reach the set temperature before starting the reaction. |
| Low or no inhibition observed with a known inhibitor. | Incorrect inhibitor concentration. Inactive inhibitor. Inappropriate assay conditions (e.g., pH, buffer composition). | Verify the inhibitor's stock concentration and perform serial dilutions carefully. Check the storage conditions and expiration date of the inhibitor. Optimize the assay buffer pH and composition for the specific bacterial β-glucuronidase being used. Most bacterial β-glucuronidases have optimal activity at a neutral pH.[18] |
| Inhibitor appears to be insoluble in the assay buffer. | Poor aqueous solubility of the inhibitor. | Use a co-solvent like DMSO to dissolve the inhibitor, ensuring the final concentration of the co-solvent in the assay is low (typically <1%) and does not affect enzyme activity. Run a solvent control. |
| High background signal in the colorimetric or fluorometric assay. | Spontaneous substrate hydrolysis. Contamination of reagents. | Run a "no enzyme" control to measure the rate of non-enzymatic substrate breakdown and subtract this from all readings. Use high-purity reagents and sterile, nuclease-free water. |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inhibitor fails to reduce irinotecan-induced diarrhea in an animal model. | Insufficient inhibitor dose or frequency. Poor bioavailability of the inhibitor in the gut. The animal model's gut microbiome has low β-glucuronidase activity. | Perform a dose-response study to determine the optimal dose and administration schedule. Consider different formulations or delivery vehicles to improve inhibitor stability and concentration in the GI tract. Characterize the baseline fecal β-glucuronidase activity of your animal colony. Consider using animals with a gut microbiome known to have high β-glucuronidase activity. |
| Observed toxicity in animals treated with the inhibitor alone. | Off-target effects of the inhibitor. The inhibitor may be disrupting the gut microbiome in a detrimental way. | Conduct a toxicity study of the inhibitor alone at various doses. Analyze the composition of the gut microbiota before and after inhibitor treatment to assess for dysbiosis.[19] |
| Irinotecan's anti-tumor efficacy is compromised with inhibitor co-administration. | The inhibitor is systemically absorbed and interferes with irinotecan metabolism in the liver. The inhibitor affects drug transporters involved in irinotecan disposition. | Measure plasma concentrations of the inhibitor, irinotecan, SN-38, and this compound to assess for pharmacokinetic interactions.[13][14] Studies have shown that some inhibitors do not alter the systemic pharmacokinetics of irinotecan and its metabolites.[13] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of Select β-Glucuronidase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Reference(s) |
| (7S,8S,7'R,8'R)-isoamericanol B | Bacterial β-glucuronidase | 0.62 - 6.91 | [10] |
| Americanol B | Bacterial β-glucuronidase | 0.62 - 6.91 | [10] |
| Moricitrin A | Bacterial β-glucuronidase | 0.62 - 6.91 | [10] |
| Moricitrin B | Bacterial β-glucuronidase | 0.62 - 6.91 | [10] |
| Amoxapine | E. coli β-glucuronidase | 0.53 | [8] |
| Ciprofloxacin | E. coli β-glucuronidase | 9 | [8] |
| TCH-3562 | Eubacterium sp. and Peptostreptococcus anaerobius β-glucuronidase | Efficacious Inhibition | [14] |
| Novel Inhibitors | E. coli β-glucuronidase | 0.05 - 4.8 | [17] |
Experimental Protocols
Protocol 1: In Vitro β-Glucuronidase Activity and Inhibition Assay (Colorimetric)
This protocol is adapted from methods described in the literature for determining β-glucuronidase activity and inhibition.[8][20]
Materials:
-
Purified bacterial β-glucuronidase
-
p-nitrophenyl-β-D-glucuronide (PNPG) as substrate
-
β-glucuronidase inhibitor of interest
-
Assay buffer (e.g., 25 mM HEPES, 25 mM NaCl, pH 7.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to make a stock solution. Prepare serial dilutions in the assay buffer.
-
Prepare a stock solution of PNPG in the assay buffer.
-
Dilute the purified β-glucuronidase in the assay buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 5 µL of inhibitor dilution, 35 µL of assay buffer, and 5 µL of PNPG solution.
-
Positive control (no inhibitor): Add 5 µL of assay buffer (with solvent if used for the inhibitor), 35 µL of assay buffer, and 5 µL of PNPG solution.
-
Negative control (no enzyme): Add 40 µL of assay buffer and 5 µL of PNPG solution.
-
Blank (for plate reader): Add 50 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 5 µL of the diluted β-glucuronidase to all wells except the negative control and blank wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add a volume of stop solution (e.g., 50 µL of 0.2 M sodium carbonate) to each well to quench the reaction.
-
Read Absorbance: Measure the absorbance of each well at 405-410 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Subtract the absorbance of the negative control from the positive control and test wells to account for non-enzymatic hydrolysis of the substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Irinotecan metabolism and the role of β-glucuronidase inhibitors.
Caption: General experimental workflow for evaluating β-glucuronidase inhibitors.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota-Host-Irinotecan Axis: A New Insight Toward Irinotecan Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Development Of Specific Natural Bacterial Beta-Glucuronidase Inhibitors For Reducing . . ." by Fei Yang [digitalcommons.wayne.edu]
- 11. Targeted inhibition of gut bacterial β-glucuronidase activity enhances anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: critical role of gut Ugt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intestinal bacterial β-glucuronidase as a possible predictive biomarker of irinotecan-induced diarrhea severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors [benthamopenarchives.com]
- 18. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Opioid-induced microbial dysbiosis disrupts irinotecan (CPT-11) metabolism and increases gastrointestinal toxicity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tribioscience.com [tribioscience.com]
SN-38G lactone vs carboxylate form stability issues
Welcome to the technical support center for SN-38. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of SN-38's lactone and carboxylate forms.
Frequently Asked Questions (FAQs)
Q1: What are the two forms of SN-38 and why is the distinction important?
A1: SN-38, the active metabolite of irinotecan (B1672180), exists in a pH-dependent equilibrium between two forms: a closed lactone ring and an open-ring carboxylate (hydroxy acid) form.[1][2] The lactone form is the therapeutically active species, responsible for inhibiting topoisomerase I and inducing cancer cell death.[3][4] The carboxylate form is significantly less active.[1][5] Therefore, maintaining the compound in its lactone form is critical for the accuracy and relevance of experimental results.
Q2: What is the primary factor that influences the stability of the SN-38 lactone ring?
A2: The primary factor is pH. The lactone ring is stable in acidic conditions (pH ≤ 4.5) but readily and reversibly hydrolyzes to the inactive carboxylate form in neutral or alkaline conditions (pH > 6.0).[3][4][5][6] At a physiological pH of 7.4, the equilibrium favors the formation of the inactive carboxylate, posing a significant challenge for in vitro and in vivo studies.[3][4][7]
Q3: How quickly does the lactone form convert to the carboxylate form at physiological pH?
A3: The conversion can be rapid. Studies have shown that at pH 7.4, the lactone ring of free SN-38 is unstable and prone to hydrolysis.[3][7] One study noted that after 12 hours of incubation at 37°C in a pH 7.4 buffer, only 11.3% of SN-38 remained in the active lactone form.[7] In human plasma, the SN-38 lactone form accounts for approximately 50-64% of the total compound at equilibrium.[8][9]
SN-38 Lactone-Carboxylate Equilibrium
The diagram below illustrates the critical pH-dependent equilibrium between the active lactone form and the inactive carboxylate form of SN-38.
Caption: pH-dependent equilibrium of SN-38.
Troubleshooting Guide
This section addresses common issues encountered during experiments with SN-38.
Q4: My in vitro cytotoxicity assay (e.g., MTT, SRB) shows lower-than-expected potency for SN-38. What could be the cause?
A4: This is a common issue often linked to the hydrolysis of the active lactone ring.
-
Problem: Standard cell culture media is typically buffered to a pH of ~7.4, which promotes the rapid conversion of the SN-38 lactone to its inactive carboxylate form.
-
Troubleshooting Steps:
-
Stock Solution pH: Prepare your SN-38 stock solution in an acidic solvent like DMSO, and ensure it is stored correctly. For final dilutions into aqueous media, perform this step immediately before adding to cells to minimize the time the drug spends at neutral pH.
-
Sample Handling: When preparing samples for analysis or cell treatment, always keep them on ice to slow down the hydrolysis rate.[10]
-
Acidify Samples: If you need to stop the conversion process for analytical purposes, acidify the sample.[11] A solution of 0.01 M HCl in methanol (B129727) has been used effectively to extract and stabilize the lactone form.[11]
-
Confirm with Analytics: Use HPLC to quantify the ratio of lactone to carboxylate in your experimental setup to confirm if degradation is the root cause.
-
Q5: I am seeing inconsistent results between experimental replicates. Could this be related to SN-38 stability?
A5: Yes, variability in handling can lead to different lactone-to-carboxylate ratios between samples.
-
Problem: Minor differences in incubation times, temperature, or the pH of buffers can significantly alter the equilibrium and, therefore, the concentration of active drug.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the timing of SN-38 dilution and addition to cells is precisely the same for all replicates and experiments.
-
Temperature Control: Keep all stock solutions, intermediate dilutions, and samples on ice whenever possible. The hydrolysis reaction is temperature-dependent.[10]
-
pH of Final Medium: While altering the pH of the culture medium is not feasible for cell-based assays, be aware that the buffering capacity can vary. Use fresh, high-quality media for all experiments.
-
Stability of SN-38 Lactone Form at 37°C
The following table summarizes the stability of the SN-38 lactone form under different conditions, highlighting the protective effect of formulation strategies.
| Condition | Incubation Time | Remaining Lactone Form (%) | Reference |
| Free SN-38 in pH 7.4 Buffer | 12 hours | 11.3% | [7] |
| SN-38 in Nanocrystal Formulation A | 12 hours | 52.1% | [7] |
| SN-38 in Nanocrystal Formulation B | 12 hours | 73.6% | [7] |
| SN-38 Complexed with SBEβCD | 24 hours | ~70% | [12] |
Experimental Protocols
Protocol: Quantification of SN-38 Lactone and Carboxylate Forms by HPLC
This protocol provides a general framework for the simultaneous determination of SN-38 lactone and carboxylate forms using reverse-phase high-performance liquid chromatography (HPLC).[1][10][13]
1. Sample Preparation (Critical Step):
-
Immediately after collection (e.g., from cell lysate, plasma, or media), place the sample on ice.[10]
-
To prevent further interconversion, acidify the sample. A common method is to add a solution of 0.01 M HCl in methanol (2:3 v/v).[11]
-
For protein precipitation (if using plasma or cell lysates), add a sufficient volume of cold acetonitrile (B52724).
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial, preferably stored in a cooled autosampler (4°C).[10]
2. HPLC Conditions:
-
Column: C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: Isocratic or gradient elution can be used.
-
Isocratic Example: A mixture of KH2PO4 buffer, an ion-pair solution, and acetonitrile (e.g., 30:30:40 v/v).[13]
-
Gradient Example: A gradient of acetonitrile and 75 mM ammonium (B1175870) acetate (B1210297) with 7.5 mM tetrabutylammonium (B224687) bromide at pH 6.4.[1]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.[13]
-
Detection:
3. Data Analysis:
-
Identify peaks based on the retention times of pure lactone and carboxylate standards. Typically, the carboxylate form, being more polar, will elute earlier than the lactone form.[13]
-
Quantify the area under the curve (AUC) for each peak.
-
Calculate the concentration of each form using a standard calibration curve.
Experimental Workflow for SN-38 Stability Assessment
The following diagram outlines a typical workflow for preparing and analyzing SN-38 samples while preserving the lactone-carboxylate ratio.
Caption: Workflow for SN-38 lactone/carboxylate analysis.
SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting Topoisomerase I, a key enzyme in DNA replication. This leads to DNA damage and ultimately triggers apoptosis.
Caption: Simplified signaling pathway for SN-38.
References
- 1. Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
Technical Support Center: Quantification of Low Levels of SN-38G
Welcome to the technical support center for the bioanalysis of SN-38 Glucuronide (SN-38G). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when quantifying low concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low levels of this compound?
Quantifying low levels of this compound, the inactive metabolite of the potent anticancer agent SN-38, presents several analytical challenges. The primary difficulties include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate and irreproducible quantification.[1][2] Phospholipids are a common source of matrix effects in plasma samples.[1][3]
-
Lactone Ring Instability: SN-38 and its glucuronide metabolite, this compound, contain a lactone ring that is susceptible to pH-dependent hydrolysis, converting the active lactone form to the inactive carboxylate form. Maintaining the integrity of the lactone ring during sample collection, preparation, and analysis is crucial for accurate measurement.[1][4]
-
Low Endogenous Concentrations: As a metabolite, this compound concentrations can be very low, requiring highly sensitive analytical methods to achieve the necessary lower limit of quantification (LLOQ).[5][6]
-
In-source Fragmentation: The structure of SN-38 is a component of its parent drug, irinotecan (B1672180), and other metabolites. This can lead to in-source fragmentation during mass spectrometry analysis, where these other compounds break down and falsely contribute to the SN-38 signal, creating analytical interference.[7][8]
Q2: Which analytical technique is most suitable for quantifying low levels of this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.[9] This technique offers high sensitivity and selectivity, which are critical for accurately measuring the low concentrations typical for this analyte and distinguishing it from its parent compound and other metabolites.[5][10][11][12] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also used but is generally less sensitive than LC-MS/MS.[13][14]
Q3: How can I minimize the instability of the this compound lactone ring during my experiments?
To prevent the hydrolysis of the lactone ring to the inactive carboxylate form, it is essential to maintain an acidic pH (ideally below 6.0) throughout the sample handling and analysis process.[1] This can be achieved by:
-
Acidifying the sample immediately after collection.
-
Using an acidified mobile phase, such as one containing 0.1% formic acid, during LC-MS/MS analysis.[1][10]
-
Performing sample preparation steps at low temperatures to minimize enzymatic activity.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Sample Preparation | Transition from protein precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to reduce matrix effects and concentrate the analyte.[1] |
| Matrix Effects | Optimize chromatographic conditions to separate this compound from co-eluting matrix components.[2] Consider using a different ionization source or modifying the mobile phase composition. The use of a stable isotope-labeled internal standard is also recommended for accurate quantification.[9] |
| Inefficient Ionization | Optimize mass spectrometry parameters, including electrospray voltage, gas flows, and temperature.[10] A positive electrospray ionization (ESI) mode is often found to be more sensitive for this compound analysis.[10] |
| Lactone Ring Hydrolysis | Ensure all solutions, including the sample matrix and mobile phase, are maintained at an acidic pH (<6.0).[1] |
Issue 2: High Variability and Poor Reproducibility in Results
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize human error. Ensure thorough vortexing and centrifugation. |
| Matrix Effects from Different Lots | Evaluate the relative matrix effect by testing different lots of the biological matrix. If significant variability is observed, further optimization of the sample cleanup and chromatography is necessary. |
| Analyte Instability | Assess the stability of this compound under various conditions (freeze-thaw cycles, short-term benchtop stability, long-term storage).[6][10] Samples should be processed on ice and stored at -80°C.[9] |
| Carry-over | Optimize the wash steps in the autosampler and chromatography system to prevent carry-over from high-concentration samples to subsequent low-concentration samples. |
Quantitative Data Summary
The following tables summarize the performance of various validated LC-MS/MS methods for the quantification of this compound.
Table 1: Linearity and Lower Limits of Quantification (LLOQ) of this compound in Plasma
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | 6.25 - 2000 nM | 6.25 nM | [10] |
| UHPLC-MS/MS | 0.5 - 100 | 0.5 | [5][12] |
| HPLC-MS/MS | 8 - 1000 | 8 | [6][11] |
Table 2: Precision and Accuracy of this compound Quantification in Human Plasma
| Parameter | Acceptance Criteria | Reported Values | Reference |
| Intra-day Precision (%CV) | ≤15% | ≤9.90% | [6][11] |
| Inter-day Precision (%CV) | ≤15% | ≤9.64% | [6][11] |
| Accuracy (% Bias) | Within ±15% | 96.2% - 98.9% | [5][12] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup but may be prone to higher matrix effects.
-
To 100 µL of plasma sample, add an internal standard.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
Inject an aliquot into the LC-MS/MS system.[9]
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.
-
Chromatographic Column: Acquity UPLC BEH C18 Column (2.1 mm × 50 mm, 1.7 µm).[5][10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient Elution:
-
0-0.5 min: 10% to 25% B
-
0.5-1 min: 25% to 40% B
-
1-2.5 min: Hold at 40% B
-
2.5-4.5 min: 40% to 10% B[10]
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Positive electrospray ionization (ESI).[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).[10]
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A troubleshooting decision tree for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Quantification of SN-38G in Fecal Samples
Welcome to the technical support center for the analysis of SN-38 glucuronide (SN-38G) in fecal samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this complex bioanalytical assay.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in fecal samples?
A1: The primary challenges stem from the complexity of the fecal matrix, which can lead to significant matrix effects, including ion suppression or enhancement in LC-MS/MS analysis.[1][2] Another critical factor is the enzymatic conversion of this compound back to its active form, SN-38, by bacterial β-glucuronidases present in feces.[3][4] This can lead to an underestimation of this compound and an overestimation of SN-38 if not properly handled during sample collection and preparation. Furthermore, the inherent variability of fecal composition between individuals adds to the complexity of developing a robust and reproducible assay.[1]
Q2: Why is the stability of this compound a concern in fecal samples?
A2: this compound is susceptible to hydrolysis back to SN-38, a reaction catalyzed by β-glucuronidase enzymes produced by gut microbiota.[4][5] This enzymatic activity can continue ex vivo after sample collection if not properly inhibited, leading to inaccurate quantification of both the glucuronide and the parent drug.[6] Therefore, immediate freezing of samples and the use of appropriate inhibitors or rapid inactivation of enzymes during sample processing are crucial.
Q3: What are common sample preparation techniques for this compound extraction from feces?
A3: Common techniques aim to remove interfering matrix components and stabilize the analyte. These include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is used to precipitate proteins, which are then removed by centrifugation.[7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, which can effectively remove highly polar or non-polar interferences.[2]
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup that can provide cleaner extracts compared to PPT and LLE, thereby reducing matrix effects.[2][9]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration.[10] A value close to 100% (or a matrix factor of 1) indicates a negligible matrix effect. Values significantly lower or higher than 100% suggest ion suppression or enhancement, respectively.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Inefficient extraction from the complex fecal matrix. Instability of this compound leading to its conversion to SN-38. | Optimize the sample homogenization and extraction procedure. Consider using a more rigorous extraction technique like SPE.[2] Ensure samples are kept at -80°C and processed quickly on ice.[3] Consider adding a β-glucuronidase inhibitor during sample collection or preparation. |
| High variability in results between replicates | Inhomogeneous fecal samples. Inconsistent sample preparation. Significant and variable matrix effects between samples. | Thoroughly homogenize the entire fecal sample before taking an aliquot for analysis.[11] Standardize the sample preparation workflow and ensure consistent execution. Implement a more effective sample cleanup method such as SPE to minimize matrix variability.[2] The use of a stable isotope-labeled internal standard (SIL-IS) can help compensate for some of the variability.[1] |
| Poor peak shape or chromatographic resolution | Co-elution of matrix components with the analyte. Inappropriate chromatographic conditions. | Optimize the LC gradient to better separate this compound from interfering matrix components.[1] Experiment with different mobile phase compositions and pH. Consider a different stationary phase for the analytical column. |
| Ion suppression or enhancement observed | Co-eluting endogenous or exogenous substances from the fecal matrix interfering with the ionization of this compound.[2] | Improve sample cleanup using techniques like SPE or LLE.[2] Dilute the sample extract to reduce the concentration of interfering components.[12] Optimize chromatographic conditions to separate the analyte from the interfering peaks.[1] Consider switching to a different ionization source (e.g., APCI instead of ESI) if the problem persists.[10] |
| Inaccurate quantification of SN-38 vs. This compound | Conversion of this compound to SN-38 by bacterial enzymes after sample collection.[4] | Collect and immediately freeze fecal samples at -80°C.[3] Perform sample preparation at low temperatures and consider the use of β-glucuronidase inhibitors. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation Method
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of irinotecan (B1672180), SN-38, and this compound in various biological matrices, including feces.[7]
-
Homogenization: Homogenize 20 µL of the fecal sample.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., Camptothecin, 100 nM).
-
Protein Precipitation: Add 360 µL of a methanol-acetonitrile (1:1, v/v) solution.
-
Vortexing: Vortex-mix the sample for 1 minute.
-
Centrifugation: Centrifuge at 15,500 rpm for 15 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of air at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the validation data for the quantification of SN-38 and this compound in fecal samples using a UPLC-MS/MS method with protein precipitation for sample preparation.[7]
| Analyte | Concentration (nM) | Extraction Recovery (Mean ± SD, %) | Matrix Effect (Mean ± SD, %) | Intra-day Precision (CV, %) | Inter-day Precision (CV, %) |
| SN-38 | 40 | 114.31 ± 13.28 | 92.79 ± 3.15 | 5.44 | 1.80 |
| 200 | 108.5 ± 16.96 | 90.16 ± 2.01 | 4.21 | 4.84 | |
| 1000 | 102.34 ± 5.21 | 94.59 ± 1.03 | 3.38 | 4.15 | |
| This compound | 8 | 99.12 ± 2.50 | 91.03 ± 1.66 | 12.25 | 7.94 |
| 40 | 95.08 ± 0.44 | 90.42 ± 2.44 | 3.11 | 5.21 | |
| 200 | 99.52 ± 1.49 | 103.7 ± 0.81 | 2.48 | 3.15 |
Data extracted from a study by Das et al. (2016).[7]
Visualized Workflows and Pathways
Metabolic Pathway of Irinotecan and the Role of Gut Microbiota
References
- 1. medipharmsai.com [medipharmsai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of O-, N-, and N+-glucuronide metabolites in human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Multiomics Analyses of Fecal Matrix and Its Significance to Coeliac Disease Gut Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving recovery of SN-38G during sample preparation
Welcome to the technical support center for SN-38G sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during your experiments.
Troubleshooting Guide: Low this compound Recovery
Low or inconsistent recovery of this compound can be a significant challenge in bioanalytical assays. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low this compound signal across all samples | 1. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound from the specific biological matrix. | - Optimize Solvent Choice: For protein precipitation, test different organic solvents like acetonitrile (B52724), methanol (B129727), or a combination. A 1:1 (v/v) mixture of methanol and acetonitrile has been shown to be effective.[1] - Evaluate Solid-Phase Extraction (SPE): Consider using a C18 SPE column, which has been successfully employed for this compound extraction from plasma.[1][2] - Adjust pH: Ensure the pH of the sample and extraction solvents is optimized to maintain the stability of this compound. |
| 2. Degradation of this compound: this compound can be susceptible to degradation, particularly enzymatic degradation by β-glucuronidases present in certain biological samples like feces or intestinal contents.[1][3] | - Use Inhibitors: If β-glucuronidase activity is suspected, consider adding a β-glucuronidase inhibitor to your samples immediately after collection. - Maintain Low Temperatures: Process samples on ice and store them at -80°C to minimize enzymatic activity.[2][4] | |
| 3. Adsorption to Labware: SN-38 and its metabolites can be hydrophobic and may adsorb to plastic surfaces. | - Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. - Test Different Materials: If adsorption is suspected, compare recovery using different types of plasticware or silanized glassware. | |
| Inconsistent this compound recovery between samples | 1. Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. | - Perform Matrix Effect Studies: Analyze post-extraction spiked samples in different lots of blank matrix to assess the variability of the matrix effect.[2] - Improve Sample Cleanup: Employ a more rigorous sample cleanup method, such as SPE, to remove interfering substances. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, providing more accurate quantification. |
| 2. Inconsistent Sample Handling: Variations in sample collection, processing time, or storage conditions can lead to variable degradation of this compound. | - Standardize Protocols: Ensure all samples are handled with a consistent and standardized protocol from collection to analysis. - Minimize Benchtop Time: Process samples promptly after thawing and keep them at low temperatures. All three analytes (irinotecan, SN38, SN38-G) demonstrated stability through 4 hours at room temperature in human whole blood.[2] | |
| Presence of SN-38 peak when analyzing this compound | 1. Deconjugation during Sample Preparation: The glucuronide bond of this compound can be cleaved, converting it back to SN-38. This can happen due to enzymatic activity or harsh chemical conditions. | - Maintain pH Control: Avoid strongly acidic or basic conditions during extraction and processing. - Inactivate Enzymes: Ensure that protein precipitation is complete to inactivate any residual enzymes. |
| 2. In-source Fragmentation: Fragmentation of this compound to SN-38 can occur in the ion source of the mass spectrometer. | - Optimize Mass Spectrometry Parameters: Adjust the cone voltage and other source parameters to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most frequently used methods are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][2]
-
Protein Precipitation: This is a simple and rapid method often performed with cold organic solvents like acetonitrile or methanol.[1][4]
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by using a stationary phase (e.g., C18) to retain the analyte while interferences are washed away.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. Dichloromethane has been used as the organic solvent to remove SN-38 from a mixture containing this compound.[1]
Q2: How stable is this compound during sample storage and handling?
A2: this compound is generally stable when stored at -80°C for extended periods (at least 8 weeks) and can withstand multiple freeze-thaw cycles (up to four or five).[2][5] However, the stability of this compound at room temperature can be a concern, and it is recommended to process samples on ice and minimize the time they are kept at ambient temperature.[2][4] One study showed that in human whole blood, this compound demonstrated increased signal response after 6 hours at room temperature, suggesting that plasma should be obtained within 4 hours.[2]
Q3: What are the expected recovery rates for this compound?
A3: Recovery rates can vary depending on the matrix and the extraction method used.
-
Using solid-phase extraction from human plasma, a mean overall recovery of approximately 75% has been reported for this compound.[2]
-
With a protein precipitation method using a methanol-acetonitrile mixture, recoveries of not less than 85% have been achieved for this compound in rat plasma and feces.[1]
Q4: How can I prevent the conversion of this compound to SN-38 during sample preparation?
A4: To prevent the deconjugation of this compound back to SN-38, it is crucial to:
-
Work at low temperatures: This minimizes the activity of enzymes like β-glucuronidase that can cleave the glucuronide bond.[4]
-
Control pH: Maintain a neutral or slightly acidic pH during sample processing, as extreme pH values can lead to chemical hydrolysis.
-
Use inhibitors: In matrices with high β-glucuronidase activity (e.g., intestinal contents), the addition of a specific inhibitor may be necessary.[3]
Q5: What is the role of UGT1A1 in relation to this compound?
A5: Uridine diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) is the primary enzyme responsible for the glucuronidation of SN-38 to form the inactive metabolite, this compound. This process facilitates the elimination of SN-38 from the body.[6][7] Genetic variations in the UGT1A1 gene can lead to reduced glucuronidation activity, resulting in higher levels of active SN-38 and increased risk of toxicity.[8] Interestingly, recent research suggests that UGT1A9 may also be an important contributor to hepatic SN-38 glucuronidation.[9]
Quantitative Data Summary
Table 1: this compound Recovery and Stability Data
| Parameter | Matrix | Method | Result | Source |
| Extraction Recovery | Human Plasma | Solid-Phase Extraction | ~75% | [2] |
| Extraction Recovery | Rat Plasma & Feces | Protein Precipitation (Methanol:Acetonitrile) | ≥ 85% | [1] |
| Freeze-Thaw Stability | Human Plasma | - | Stable through 4 cycles | [2] |
| Bench-Top Stability | Human Whole Blood (Room Temp) | - | Stable up to 4 hours | [2] |
| Long-Term Storage | MCTS Extracts & Medium | - | Stable for at least 31 days at -80°C | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[2]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a glass centrifuge tube, add internal standard solution.
-
Vortex for 15 seconds.
-
-
Protein Precipitation:
-
Add a protein precipitating solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Protocol 2: Protein Precipitation of this compound from Rat Plasma
This protocol is based on a method for the quantification of irinotecan (B1672180), SN-38, and this compound.[1]
-
Sample Preparation:
-
To 20 µL of blank plasma, add 20 µL of working standard solutions of this compound and internal standard.
-
-
Protein Precipitation:
-
Add 360 µL of a cold 1:1 (v/v) methanol-acetonitrile solution.
-
Vortex-mix for 1 minute.
-
Centrifuge at 15,500 rpm for 15 minutes.
-
-
Supernatant Transfer and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a steady stream of air at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Metabolic Pathway of Irinotecan
Caption: Metabolic conversion of Irinotecan to its active and inactive metabolites.
Experimental Workflow for this compound Sample Preparation
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
pH-dependent stability of SN-38G in solution
Welcome to the technical support center for SN-38G (7-ethyl-10-hydroxycamptothecin glucuronide). This resource provides researchers, scientists, and drug development professionals with essential information regarding the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
A1: The primary factor affecting the stability of this compound in aqueous solutions is the pH. This compound, a member of the camptothecin (B557342) family of compounds, contains a critical lactone ring in its structure. This ring is susceptible to a reversible, pH-dependent hydrolysis.
Q2: How does pH influence the chemical structure of this compound?
A2: The pH of the solution governs the equilibrium between the active lactone form and the inactive carboxylate form of this compound.[1][2]
-
Acidic Conditions (pH < 5.0): In acidic environments, the equilibrium favors the closed, active lactone form, which is generally more stable.[1]
-
Physiological and Alkaline Conditions (pH > 7.0): At physiological pH (around 7.4) and in alkaline conditions, the lactone ring is prone to hydrolysis, opening to form the water-soluble, inactive carboxylate.[1][3] At a pH of 9, this conversion to the carboxylate form is rapid.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of this compound, stock solutions should be prepared in an acidic buffer (pH 3-5) and stored at -80°C under dark conditions.[4] For short-term storage (up to one month), 4°C may be acceptable, but -80°C is recommended for longer periods.[4] It is crucial to minimize freeze-thaw cycles.[4]
Q4: Can I dissolve this compound in DMSO?
A4: Yes, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions. However, the subsequent dilution of the DMSO stock into aqueous buffers for experiments will subject the this compound to the pH of the buffer. Therefore, the pH of the final aqueous solution is the critical factor for stability.
Q5: How does the stability of this compound compare to its parent compound, SN-38?
A5: this compound and SN-38 share the same camptothecin core structure and therefore exhibit similar pH-dependent lactone-carboxylate equilibrium.[2][5] The active lactone form of both compounds is favored in acidic conditions, while the inactive carboxylate form predominates at physiological and alkaline pH.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | The this compound may have converted to its inactive carboxylate form in the culture medium (typically at physiological pH). | Prepare fresh dilutions of your this compound stock solution in acidic buffer immediately before use. Minimize the incubation time of this compound in physiological pH buffers before adding to your experimental setup. Consider acidifying your samples to stabilize the lactone form if your experimental design allows.[4] |
| Precipitation observed in aqueous solutions. | The lactone form of this compound is less water-soluble than the carboxylate form. Precipitation can occur if the concentration exceeds its solubility at a given pH. | Ensure that the concentration of this compound in your aqueous solution does not exceed its solubility limit. You may need to adjust the pH or use a co-solvent, depending on your experimental requirements. |
| Variable results in analytical chromatography (e.g., HPLC). | The equilibrium between the lactone and carboxylate forms can lead to peak splitting or inconsistent peak areas. | To accurately quantify the total amount of this compound, acidify the samples with an acid like formic acid before injection.[1] This will convert the carboxylate form to the lactone form, allowing for the measurement of a single, stable peak.[6] |
| Degradation of this compound during sample processing. | Prolonged exposure to room temperature or physiological pH can lead to the hydrolysis of the lactone ring.[4] | Keep samples on ice and process them as quickly as possible. If storage is necessary, acidify the samples and store them at -80°C.[4] |
Experimental Protocols
General Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general method for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include phosphate (B84403) buffers and citrate (B86180) buffers.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the this compound solutions at a controlled temperature (e.g., 37°C) to simulate physiological conditions.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Sample Quenching and Stabilization: Immediately acidify the collected samples with a strong acid (e.g., formic acid or phosphoric acid) to a final pH of approximately 3. This step is crucial to stop further degradation and convert any existing carboxylate form back to the lactone form for accurate quantification.
-
HPLC Analysis: Analyze the samples using a validated reverse-phase HPLC method with UV or fluorescence detection. The mobile phase should also be acidic to maintain the lactone form during the analysis.[1]
-
Data Analysis: Quantify the peak area of the this compound lactone at each time point. Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Workflow for a pH stability study.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-dependent association of SN-38 with lipid bilayers of a novel liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthetic SN-38G Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding contamination and ensuring the integrity of synthetic SN-38 Glucuronide (SN-38G) standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
A1: this compound, or SN-38 Glucuronide, is the main inactive metabolite of SN-38, which itself is the highly potent active metabolite of the chemotherapy drug irinotecan (B1672180).[1] In preclinical and clinical research, synthetic this compound is used as a reference standard for the accurate quantification of the metabolite in biological samples. The purity of this standard is paramount, as contaminants can lead to inaccurate measurements, flawed pharmacokinetic and pharmacodynamic (PK/PD) modeling, and misinterpreted safety data.
Q2: What are the most common potential contaminants in a synthetic this compound standard?
A2: Potential contaminants in a synthetic this compound standard can be broadly categorized as:
-
Process-Related Impurities: These stem from the chemical synthesis process and may include unreacted starting materials like SN-38, residual solvents, and byproducts from protecting groups used during the glucuronidation reaction.[2][3]
-
Degradation Products: this compound is susceptible to degradation, primarily through two pathways:
-
Deconjugation: Cleavage of the glucuronide bond to revert to the active SN-38. This can be catalyzed by enzymes like β-glucuronidase or occur under certain chemical conditions.[4]
-
Hydrolysis of the Lactone Ring: Like its parent compound SN-38, the lactone ring of this compound can hydrolyze to form the inactive carboxylate form, particularly at neutral to basic pH.[5][6]
-
-
External Contaminants: These can be introduced during handling and storage, such as moisture, microbial contamination, or leachables from storage containers.
Q3: How should I properly store my synthetic this compound standard to prevent degradation?
A3: Proper storage is crucial for maintaining the integrity of your this compound standard. The following conditions are recommended:
-
Temperature: Store the solid standard at -20°C or -80°C for long-term stability.[7]
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
-
Stock Solutions: Prepare stock solutions in a suitable, dry solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: What is the pH stability of this compound?
A4: The stability of the lactone ring in this compound is highly pH-dependent. The active lactone form is most stable in acidic conditions (pH ≤ 4.5).[5] As the pH increases towards neutral (pH 7.4) and basic conditions (pH > 9.0), the rate of hydrolysis to the inactive carboxylate form significantly increases.[5][6] Therefore, it is critical to control the pH of any aqueous solutions used with this compound.
Troubleshooting Guide: Unexpected Peaks in Chromatographic Analysis
The appearance of unexpected peaks during the analysis of your this compound standard can indicate contamination or degradation. This guide will help you troubleshoot the source of these extraneous peaks.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Peak at the retention time of SN-38 | Deconjugation of this compound. | 1. Review sample preparation and handling procedures. Exposure to sources of β-glucuronidase (e.g., from microbial contamination) can cause deconjugation.[4] 2. Ensure the pH of your solutions is not promoting hydrolysis of the glucuronide bond. 3. Confirm the identity of the peak by comparing its retention time and mass spectrum (if using LC-MS) with a pure SN-38 standard. |
| Early eluting, broad peak | Formation of the more polar carboxylate form. | 1. Check the pH of your mobile phase and sample diluent. A pH above 6 can accelerate the hydrolysis of the lactone ring.[6] 2. Prepare fresh solutions and analyze immediately to minimize time at room temperature. 3. Consider acidifying your mobile phase (e.g., with 0.1% formic acid) to maintain the lactone form.[7] |
| Multiple small, unidentified peaks ("Ghost Peaks") | Contamination of the HPLC system, mobile phase, or sample solvent. | 1. Isolate the source: a. Run a blank gradient (mobile phase only, no injection) to check for mobile phase contamination.[8] b. Inject pure sample solvent to check for solvent contamination. c. Flush the injector and flow path with a strong solvent (e.g., isopropanol) to remove any adsorbed residues.[9] 2. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[8] |
| Peaks from previous injections ("Carryover") | Adsorption of this compound or related compounds onto the column or in the injector. | 1. Incorporate a robust needle wash step in your autosampler method, using a solvent that effectively dissolves this compound. 2. Increase the column wash time at the end of your gradient to ensure all compounds are eluted before the next injection. 3. If the problem persists, consider a dedicated column for this compound analysis. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of solid this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the required amount of this compound and dissolve it in a minimal amount of high-purity, anhydrous DMSO.
-
Vortex gently until fully dissolved.
-
Bring to the final volume with DMSO in a volumetric flask.
-
Aliquot into single-use amber vials and store at -80°C.[7]
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions with the appropriate solvent (e.g., mobile phase or a compatible solvent mixture) to achieve the desired concentrations for your calibration curve and quality control samples.
-
Use freshly prepared working solutions for each experiment.
-
Protocol 2: Purity Assessment of this compound Standard by HPLC-UV
This protocol provides a general method for assessing the purity of a synthetic this compound standard. Method optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC with UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 380 nm.[10]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a solution of the this compound standard in the initial mobile phase conditions (95% A, 5% B) at a concentration of approximately 10 µg/mL.
-
Inject the solution and acquire the chromatogram.
-
Assess the purity by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks.
-
For peak identification, compare retention times with pure standards of potential impurities like SN-38.
-
Protocol 3: Forced Degradation Study
To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the this compound standard to harsh conditions to accelerate its breakdown.
-
Acid Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 N NaOH at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Incubate a 100 µg/mL solution of this compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC-UV method described in Protocol 2. Compare the chromatograms to the unstressed sample to identify degradation peaks.
Visualizations
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of SN-38G Quantification in Hemolyzed Plasma
Welcome to the Technical Support Center for bioanalytical challenges. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the quantification of SN-38 glucuronide (SN-38G) in hemolyzed plasma samples. Hemolysis, the rupture of red blood cells, can introduce significant matrix effects, leading to inaccurate and unreliable quantification of drug metabolites. This resource offers detailed experimental protocols and data to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how does it affect this compound quantification?
A1: Hemolysis is the breakdown of red blood cells, which releases intracellular components like hemoglobin, enzymes, and lipids into the plasma.[1] These components can interfere with the analysis of this compound, a critical metabolite of the chemotherapy drug irinotecan (B1672180). This interference, known as a matrix effect, can suppress or enhance the analyte's signal during analysis, leading to inaccurate quantification.[1][2] For instance, the additional components can affect the ionization efficiency of this compound in mass spectrometry-based assays.[2]
Q2: My this compound recovery is low in hemolyzed plasma samples. What are the potential causes?
A2: Low recovery of this compound from hemolyzed plasma can be due to several factors:
-
Matrix Effects: Components released from red blood cells can interfere with the analytical method, particularly LC-MS/MS, causing ion suppression and a lower-than-expected signal.[1][2]
-
Analyte Stability: The altered biochemical environment of hemolyzed plasma, including the presence of released enzymes, could potentially degrade this compound.[1]
-
Extraction Inefficiency: The chosen sample preparation method may not be robust enough to remove the interfering substances introduced by hemolysis, leading to inefficient extraction of this compound.
Q3: Can I simply dilute my hemolyzed plasma sample to reduce matrix effects?
A3: In cases of marginal hemolysis, simple dilution with control plasma may be a viable strategy to mitigate the matrix effect.[3][4] However, this approach will also dilute the concentration of this compound, which could make it undetectable if the initial concentration is low. For more severe hemolysis, dilution alone is often insufficient, and more rigorous sample cleanup methods are necessary.[3][4]
Q4: Is this compound stable in hemolyzed plasma samples?
A4: While specific stability data for this compound in hemolyzed plasma is limited, general principles suggest that the release of intracellular enzymes during hemolysis could pose a risk to analyte stability.[1] However, one study demonstrated that SN-38 and this compound are stable in whole blood for up to six hours at room temperature and through four freeze/thaw cycles in plasma, suggesting a degree of stability.[5][6] It is crucial to keep samples on ice and process them as quickly as possible to minimize potential degradation. To ensure the integrity of the active lactone form of SN-38 and its glucuronide, maintaining an acidic pH (ideally below 6) during sample preparation and analysis is recommended.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the quantification of this compound in hemolyzed plasma.
dot
Caption: Troubleshooting decision tree for inaccurate this compound quantification.
Issue: Inaccurate or inconsistent this compound quantification in samples with visible hemolysis.
Step 1: Assess the Degree of Hemolysis
-
How to assess: Visually inspect the plasma supernatant for a pink or red color. For a more quantitative measure, spectrophotometric analysis can determine the free hemoglobin concentration.
-
Action: Categorize samples as having mild or severe hemolysis. This will guide the selection of the appropriate mitigation strategy.
Step 2: Mitigation Strategies for Mild Hemolysis
-
Strategy 1: Sample Dilution: Dilute the hemolyzed sample with a validated blank matrix (control plasma). A 1:2 or 1:4 dilution can be a good starting point.
-
Considerations: Ensure the final concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay. This method is most effective when the matrix effect is marginal.[3][4]
Step 3: Mitigation Strategies for Severe Hemolysis
-
Strategy 2: Enhanced Sample Preparation: Simple protein precipitation (PPT) may not be sufficient to remove interfering components from severely hemolyzed samples.[2] Consider more rigorous cleanup techniques:
-
Solid-Phase Extraction (SPE): SPE can effectively remove phospholipids (B1166683) and other interfering substances that are abundant in hemolyzed samples.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to PPT.
-
-
Strategy 3: Adjust Chromatographic Conditions: If interfering peaks are observed, modifying the HPLC/UPLC gradient, changing the column chemistry, or adjusting the mobile phase composition can help to chromatographically separate the interferences from this compound.
Step 4: Method Re-validation
-
Action: If you modify the sample preparation or chromatographic method, it is essential to re-validate the assay to ensure it meets the required standards for accuracy, precision, selectivity, and sensitivity. The validation should include an assessment of the matrix effect using hemolyzed plasma.
Data on Analytical Methods for this compound
The following tables summarize the performance of validated LC-MS/MS methods for the quantification of this compound in plasma. While these studies were not conducted specifically on hemolyzed plasma, they provide a baseline for expected assay performance.
Table 1: Performance of a Validated UPLC-MS/MS Method for this compound in Human Plasma [5][6]
| Parameter | Value |
| Linearity Range | 0.5–100 ng/mL |
| Accuracy | 96.2–98.9% |
| Precision (CV%) | 2.4–2.8% |
| Sample Preparation | Solid-Phase Extraction (SPE) |
Table 2: Performance of a Validated UPLC-MS/MS Method for this compound in Rat Plasma [7]
| Parameter | Value (in nM) |
| Linearity Range | 6.25–2000 nM |
| Lower Limit of Detection | 6.25 nM |
| Recovery | >85% |
| Sample Preparation | Protein Precipitation |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous quantification of irinotecan, SN-38, and this compound in human and porcine plasma.[5][6]
dot
Caption: Workflow for this compound sample preparation using SPE.
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound and other analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is based on a validated method for the quantification of irinotecan and its metabolites in various biological matrices.[7]
-
Sample Aliquoting: Take a 20 µL aliquot of the plasma sample.
-
Addition of Internal Standard: Add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 360 µL of a cold methanol-acetonitrile (1:1, v/v) solution to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex-mix the sample for 1 minute, followed by centrifugation at high speed (e.g., 15,500 rpm) for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
By following these guidelines and protocols, researchers can better navigate the complexities of this compound quantification in hemolyzed plasma, leading to more accurate and reliable data in their drug development and research endeavors.
References
- 1. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SN-38G Deconjugation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their SN-38G deconjugation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound deconjugation?
A1: The deconjugation of SN-38 glucuronide (this compound) to its active form, SN-38, is primarily catalyzed by the enzyme β-glucuronidase.[1][2][3][4] This enzyme is notably produced by bacteria in the intestinal lumen.[2]
Q2: What is a typical incubation time for this compound deconjugation assays?
A2: The optimal incubation time can vary depending on the specific experimental conditions, including the source and concentration of β-glucuronidase. In some studies with mixed cecal cultures, complete deconjugation of this compound to SN-38 was observed within 1 hour of incubation.[1] Other in vitro assays have shown a time-dependent increase in SN-38 formation from 5 to 30 minutes.[3] For stability and kinetic studies, incubations can extend up to 72 hours.[1]
Q3: What are the critical pH conditions for SN-38 stability during the assay?
A3: Maintaining an acidic pH is crucial for the stability of the active lactone form of SN-38. At physiological or alkaline pH, the equilibrium shifts towards the inactive carboxylate form. It is recommended to maintain a pH below 6.0 during the assay and sample processing to preserve the active lactone.
Q4: How can I quantify the conversion of this compound to SN-38?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the simultaneous determination and quantification of SN-38 and this compound.[1][5][6] This technique allows for the separation and measurement of both the parent compound and its deconjugated metabolite.
Troubleshooting Guide
Issue 1: Low or no conversion of this compound to SN-38.
| Possible Cause | Troubleshooting & Optimization |
| Inactive β-glucuronidase | - Ensure the enzyme is properly stored and handled to maintain its activity. - Verify the activity of the enzyme lot using a positive control substrate. - Consider using a fresh batch of enzyme. |
| Suboptimal pH of the reaction buffer | - The pH of the incubation buffer should be optimized for β-glucuronidase activity, typically around neutral pH. However, a compromise may be needed to ensure the stability of the resulting SN-38 lactone form, which is favored in acidic conditions. |
| Presence of inhibitors | - Certain antibiotics, such as ciprofloxacin, enoxacin, and gatifloxacin, have been shown to inhibit β-glucuronidase activity and can significantly decrease the deconjugation of this compound.[2][3] - Ensure that no known inhibitors are present in your assay components. |
| Incorrect incubation temperature | - Most enzymatic reactions with β-glucuronidase are performed at 37°C.[7] Verify that your incubator is calibrated and maintaining the correct temperature. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting & Optimization |
| Inconsistent pipetting | - Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate solutions. Calibrate your pipettes regularly. |
| Sample degradation | - SN-38 is susceptible to degradation. Process samples promptly after the incubation period. If storage is necessary, keep samples at -80°C.[5] Both SN-38 and this compound have demonstrated stability in plasma for up to 4 hours at room temperature.[5] |
| Protein binding of SN-38 | - SN-38 can bind to proteins in the reaction mixture, which may affect its quantification.[1] Consider methods to precipitate proteins before HPLC analysis. |
Experimental Protocols
Protocol 1: In Vitro this compound Deconjugation Assay
This protocol provides a general framework for an in vitro assay to measure the deconjugation of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or DMSO.[1][5]
-
Prepare a reaction buffer (e.g., 0.1 M Tris buffer, pH 7.4).[8]
-
Prepare a solution of β-glucuronidase in the reaction buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, this compound solution, and any test compounds (e.g., potential inhibitors).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the β-glucuronidase solution.
-
Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as ice-cold methanol or acetonitrile (B52724), to precipitate proteins and inactivate the enzyme.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
Quantitative Data Summary
Table 1: Incubation Parameters for this compound Deconjugation
| Parameter | Value | Reference |
| Incubation Temperature | 37°C | [7] |
| Incubation Time (Kinetic) | 5 - 30 minutes | [3] |
| Incubation Time (Endpoint) | 1 hour | [1][8] |
| Incubation Time (Long-term) | Up to 72 hours | [1] |
| pH (Enzyme Activity) | 7.4 (Tris Buffer) | [8] |
| pH (SN-38 Lactone Stability) | < 6.0 |
Table 2: HPLC Parameters for SN-38 and this compound Quantification
| Parameter | Description | Reference |
| Column | C18 reverse-phase column | [5][6] |
| Mobile Phase | A gradient of methanol or acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or acetic acid) | [5][6] |
| Detection | Fluorometric or mass spectrometry (MS/MS) detection | [6][8] |
| Linear Range (SN-38) | 0.5 - 100 ng/mL | [5] |
| Linear Range (this compound) | 0.5 - 100 ng/mL | [5] |
Visualizations
Caption: Biochemical pathway of this compound deconjugation.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibitory Effect of Ciprofloxacin on the β-Glucuronidase-mediated Deconjugation of the Irinotecan Metabolite SN-38-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Irinotecan, SN-38, and SN-38G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of irinotecan (B1672180) (CPT-11), its active metabolite SN-38, and the inactive glucuronide metabolite SN-38G. This guide is intended for researchers, scientists, and drug development professionals utilizing analytical techniques such as HPLC, UPLC, and LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the simultaneous analysis of irinotecan, SN-38, and this compound?
A1: The most prevalent and robust method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] This technique offers high sensitivity, selectivity, and faster run times compared to conventional HPLC methods.[1] LC-MS/MS methods are also widely used and have been extensively validated for this purpose.[4][5][6]
Q2: What are the typical biological matrices in which these analytes are quantified?
A2: These compounds are frequently measured in various biological matrices, including human and animal plasma[1][4][5][7], urine, feces, and tissue homogenates such as liver and kidney.[8] The choice of matrix depends on the specific objectives of the pharmacokinetic or metabolism study.
Q3: What are the general steps involved in sample preparation?
A3: Common sample preparation techniques include:
-
Protein Precipitation: This is a straightforward method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[5][9]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by selectively adsorbing the analytes onto a solid support and then eluting them, which can help in reducing matrix effects.[1][3][7]
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent.
Q4: How can the stability of irinotecan and its metabolites be maintained during sample handling and storage?
A4: Irinotecan and SN-38 are known to have stability issues, particularly the lactone form of SN-38 which is pH-dependent and can convert to the inactive carboxylate form.[10] To ensure stability:
-
Store samples at low temperatures, typically -80°C, for long-term storage.[1][5][10]
-
Perform sample processing on ice or at refrigerated temperatures.
-
Acidification of the sample can help stabilize the lactone forms of irinotecan and SN-38.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload. | 1. Wash the column with a strong solvent, or replace if necessary.2. Adjust the mobile phase pH to ensure analytes are in a single ionic state.3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.4. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization in the mass spectrometer source.2. Suboptimal sample preparation leading to low recovery.3. Analyte degradation.4. Ion suppression due to matrix effects. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).2. Evaluate and optimize the extraction method (e.g., try a different SPE sorbent or LLE solvent).3. Ensure proper sample handling and storage conditions to prevent degradation.4. Improve sample cleanup, adjust chromatography to separate analytes from interfering matrix components, or use a stable isotope-labeled internal standard.[11] |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample preparation.2. Unstable autosampler temperature.3. Fluctuations in LC pump performance.4. Inconsistent pipetting or dilution. | 1. Standardize and automate the sample preparation workflow where possible.2. Maintain a constant and cool autosampler temperature (e.g., 4°C).[1]3. Purge and prime the LC pumps regularly.4. Use calibrated pipettes and follow a consistent dilution scheme. |
| Ghost Peaks or Carryover | 1. Contamination in the LC system or column.2. High concentration samples injected previously.3. Inadequate needle wash in the autosampler. | 1. Flush the entire LC system with a strong solvent.2. Inject blank samples after high-concentration samples to check for carryover.3. Optimize the autosampler wash procedure, using a strong and a weak wash solvent. |
| Unexpected Peaks or Interferences | 1. Co-eluting endogenous matrix components.2. Contaminants from collection tubes, solvents, or reagents.3. In-source fragmentation of one analyte into another (e.g., CPT-11 or this compound fragmenting to SN-38).[12][13] | 1. Modify the chromatographic gradient to improve separation.2. Use high-purity solvents and reagents and test for contaminants.3. Optimize MS source conditions to minimize fragmentation. Ensure chromatographic separation of the parent compound from the potential fragment product.[12][13] |
| Internal Standard Signal Variability | 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard.3. Ion suppression affecting the internal standard differently than the analytes.4. Impurities in the internal standard. | 1. Ensure precise and consistent spiking of the internal standard into all samples and standards.2. Check the stability of the internal standard under the same conditions as the analytes.3. Use a stable isotope-labeled internal standard for each analyte if possible, as it co-elutes and experiences similar matrix effects.4. Verify the purity of the internal standard.[13] |
Experimental Protocols
UPLC-MS/MS Method for Plasma Samples
This protocol is a representative example based on common methodologies.[1][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1][8]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and then returns to initial conditions for re-equilibration.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for irinotecan, SN-38, this compound, and the internal standard(s) should be optimized.
Quantitative Data Summary
The following tables summarize typical performance characteristics from various validated methods.
Table 1: Linearity Ranges of Analytical Methods
| Analyte | Matrix | Method | Linearity Range | Reference |
| Irinotecan | Human Plasma | UPLC-MS/MS | 5 - 1000 ng/mL | [1] |
| SN-38 | Human Plasma | UPLC-MS/MS | 0.5 - 100 ng/mL | [1] |
| This compound | Human Plasma | UPLC-MS/MS | 0.5 - 100 ng/mL | [1] |
| Irinotecan | Human Plasma | HPLC-MS/MS | 5 - 10,000 ng/mL | [4][5] |
| SN-38 | Human Plasma | HPLC-MS/MS | 5 - 1000 ng/mL | [4][5] |
| This compound | Human Plasma | HPLC-MS/MS | 8 - 1000 ng/mL | [4][5] |
| Irinotecan | Rat Plasma | UPLC-MS/MS | 4.88 - 10,000 nM | [8] |
| SN-38 | Rat Plasma | UPLC-MS/MS | 4.88 - 10,000 nM | [8] |
| This compound | Rat Plasma | UPLC-MS/MS | 6.25 - 2000 nM | [8] |
Table 2: Accuracy and Precision of Analytical Methods
| Analyte | Matrix | Method | Accuracy (%) | Precision (%RSD) | Reference |
| Irinotecan | Human Plasma | UPLC-MS/MS | 98.5 - 110.3 | 0.8 - 2.8 | [1] |
| SN-38 | Human Plasma | UPLC-MS/MS | 99.5 - 101.7 | 2.4 - 5.7 | [1] |
| This compound | Human Plasma | UPLC-MS/MS | 96.2 - 98.9 | 2.4 - 2.8 | [1] |
| Irinotecan | Human Plasma | HPLC-MS/MS | Within ±15 | ≤11.29 | [5] |
| SN-38 | Human Plasma | HPLC-MS/MS | Within ±15 | ≤8.31 | [5] |
| This compound | Human Plasma | HPLC-MS/MS | Within ±15 | ≤9.64 | [5] |
Visualizations
Caption: Metabolic pathway of irinotecan and the general analytical workflow.
Caption: A logical approach to troubleshooting low signal intensity in the analysis.
References
- 1. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Pathways of SN-38 and Etoposide Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways leading to the formation of SN-38 glucuronide (SN-38G) and etoposide (B1684455) glucuronide. The content herein is supported by experimental data to offer an objective analysis of these two critical phase II drug metabolism processes.
Introduction
Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of numerous drugs and endogenous compounds. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. Understanding the specifics of glucuronidation for anticancer agents like SN-38, the active metabolite of irinotecan (B1672180), and etoposide is crucial for optimizing drug efficacy and minimizing toxicity. This guide focuses on the distinct enzymatic kinetics, substrate specificities, and experimental methodologies related to the glucuronidation of these two compounds.
Metabolic Pathways: this compound vs. Etoposide Glucuronide
The glucuronidation of SN-38 and etoposide serves as a primary route for their metabolic inactivation and clearance. However, the specifics of these pathways, including the key enzymes involved and their catalytic efficiencies, exhibit notable differences.
SN-38 Glucuronidation:
SN-38 is the highly potent, active metabolite of the prodrug irinotecan.[1] Its glucuronidation to the inactive this compound is a critical detoxification step.[1][2] This reaction is primarily mediated by the UGT1A subfamily of enzymes, with UGT1A1 playing the most significant role.[2][3] However, other isoforms, including UGT1A9 and UGT1A7, also contribute to SN-38 glucuronidation.[4][5] The involvement of multiple UGT isoforms suggests a broader enzymatic basis for SN-38 detoxification. Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 allele, can lead to reduced enzyme activity, resulting in decreased SN-38 glucuronidation, higher systemic exposure to the active metabolite, and an increased risk of severe toxicity, such as diarrhea and neutropenia.[6]
Etoposide Glucuronidation:
Etoposide, a topoisomerase II inhibitor, also undergoes glucuronidation as a route of elimination.[6][7] Unlike SN-38, the glucuronidation of etoposide is highly specific to the UGT1A1 isoform.[8][9] This specificity implies that the metabolic clearance of etoposide via this pathway is solely dependent on the activity of UGT1A1.[8][9] Consequently, genetic variations in the UGT1A1 gene can also significantly impact etoposide metabolism and are associated with an increased risk of toxicities, such as nephrotoxicity.[10] The glucuronic acid is attached to an alcoholic hydroxyl group of etoposide, not a phenolic group.[8][9]
Quantitative Data Comparison
The kinetic parameters for the glucuronidation of SN-38 and etoposide highlight the differences in enzyme affinity and reaction rates. The following tables summarize key quantitative data from studies using human liver microsomes (HLM) and recombinant UGT enzymes.
Table 1: Kinetic Parameters for SN-38 Glucuronidation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 17-20 | 60-75 | [11] |
| Human Liver Microsomes | 35.9 | 134 | [3][5] |
| Recombinant UGT1A1 | 11.5 | - |
Table 2: Kinetic Parameters for Etoposide Glucuronidation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 439.6 ± 70.7 | 255.6 ± 19.2 | [8][9] |
| Recombinant UGT1A1 | 503.2 ± 110.2 | 266.5 ± 28.6 | [8][9] |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity.
From the data, it is evident that UGT enzymes, particularly UGT1A1, have a significantly higher affinity for SN-38 (lower Km) compared to etoposide. Conversely, the maximum reaction velocity (Vmax) for etoposide glucuronidation in human liver microsomes appears to be higher than that reported for SN-38, suggesting a more rapid turnover of etoposide once bound to the enzyme.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of SN-38 and etoposide glucuronidation.
Protocol 1: Determination of SN-38 Glucuronidation Kinetics in Human Liver Microsomes
Objective: To determine the Km and Vmax for the formation of this compound from SN-38 using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
SN-38
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
Brij 35 (detergent activator)
-
Internal standard (e.g., camptothecin)
-
HPLC system with a C18 column and fluorometric detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 4 mM saccharolactone, and 0.5 mg/mg protein Brij 35.[11]
-
Microsome Activation: Add HLM to the reaction mixture to a final protein concentration of 1 mg/mL and pre-incubate for 5 minutes at 37°C.[11]
-
Substrate Addition: Prepare a range of SN-38 concentrations (e.g., 1-100 µM).
-
Initiation of Reaction: Start the reaction by adding 4 mM UDPGA to the pre-warmed microsome and substrate mixture.[11]
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.[11] The reaction should be linear over this time period.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixtures at 10,000 x g for 10 minutes to pellet the protein.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and inject a suitable volume onto the C18 column.
-
Quantification: Separate SN-38 and this compound using a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% acetic acid).[8][9] Detect the compounds using a fluorometric detector (e.g., excitation at 370 nm and emission at 470 nm).[12]
-
Data Analysis: Construct a standard curve for this compound. Calculate the rate of this compound formation at each SN-38 concentration. Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 2: Determination of Etoposide Glucuronidation Kinetics using Recombinant UGT1A1
Objective: To determine the Km and Vmax for the formation of etoposide glucuronide catalyzed by UGT1A1.
Materials:
-
Recombinant human UGT1A1 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Etoposide
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Phosphatidylcholine
-
Internal standard (e.g., teniposide)
-
LC-MS/MS system with a C18 column
Procedure:
-
Reaction Mixture Preparation: Prepare a typical incubation mixture (final volume of 200 µL) containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and 50 µg/mL phosphatidylcholine.
-
Enzyme Preparation: Add recombinant UGT1A1 to the reaction mixture to a final concentration of 0.1-0.5 mg/mL.
-
Substrate Addition: Prepare a range of etoposide concentrations (e.g., 50-1000 µM).
-
Pre-incubation: Pre-incubate the enzyme and substrate mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing the internal standard.
-
Sample Preparation: Centrifuge the samples at 14,000 rpm for 15 minutes to precipitate the protein.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis. Separate etoposide and its glucuronide on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Quantification: Detect and quantify the parent drug and metabolite using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the rate of etoposide glucuronide formation and determine the kinetic parameters (Km and Vmax) as described in Protocol 1.
Visualizations
Metabolic Pathway Diagrams
References
- 1. scilit.com [scilit.com]
- 2. UGT1A1 gene variations and irinotecan treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation of etoposide in human liver microsomes is specifically catalyzed by UDP-glucuronosyltransferase 1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of etoposide glucuronide as a major metabolite of etoposide in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of UGT1A1*28 genotype and SN-38 pharmacokinetics for irinotecan-based chemotherapy in patients with advanced colorectal cancer: results from a multicenter, retrospective study in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Influence of UGT1A1 Polymorphisms on SN-38 Glucuronidation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between genetic variations and drug metabolism is paramount. This guide provides a comprehensive comparison of SN-38 glucuronide (SN-38G) levels in individuals with different UGT1A1 polymorphisms, offering valuable insights into the pharmacokinetics of irinotecan (B1672180), a key chemotherapeutic agent.
Irinotecan, a prodrug, is converted to its active metabolite, SN-38, which is responsible for its anti-tumor activity. The subsequent detoxification of SN-38 is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) through a process called glucuronidation, resulting in the formation of the inactive this compound.[1][2][3] Genetic polymorphisms in the UGT1A1 gene can significantly impact the enzyme's activity, leading to altered SN-38 metabolism and, consequently, variations in drug efficacy and toxicity.[4][5] This guide synthesizes data from multiple studies to facilitate a clear comparison of this compound levels across different UGT1A1 genotypes, details the experimental protocols for these assessments, and provides visual representations of the metabolic pathway and experimental workflow.
Comparative Analysis of this compound Levels
The impact of UGT1A1 polymorphisms on the glucuronidation of SN-38 is most evident in the pharmacokinetic parameters of patients undergoing irinotecan therapy. The following table summarizes key quantitative data from various studies, highlighting the differences in SN-38 and this compound levels based on UGT1A1 genotype. The most studied polymorphism is UGT1A128, which involves a variation in the number of TA repeats in the promoter region of the gene. The wild-type allele has 6 TA repeats (designated as *1 or 6/6), while the variant allele most commonly has 7 repeats (designated as *28 or 7/7).[4][6][7] Individuals can be homozygous for the wild-type allele (1/1), heterozygous (1/28), or homozygous for the variant allele (28/*28).
| UGT1A1 Genotype | Pharmacokinetic Parameter | Value | Key Findings | Reference |
| 1/1 (Wild-Type) | This compound/SN-38 AUC Ratio | Higher | Efficient glucuronidation of SN-38. | [8][9] |
| 1/28 (Heterozygous) | This compound/SN-38 AUC Ratio | Intermediate | Moderately reduced SN-38 glucuronidation compared to wild-type. | [4][8] |
| 28/28 (Homozygous Variant) | This compound/SN-38 AUC Ratio | Lower | Significantly impaired SN-38 glucuronidation, leading to higher SN-38 exposure. | [4][6][8] |
| 1/1 vs. 1/28 vs. 28/28 | Dose-Adjusted SN-38 AUC | Increased with 28 allele | Patients with the *1/28 or 28/28 genotype have a higher systemic exposure to the active metabolite SN-38. | [8] |
| 28/28 | Biliary Index of SN-38 Glucuronidation | 6980 | Markedly higher than in wild-type, indicating impaired biliary excretion of the glucuronide. | [6][7] |
| 1/1 | Biliary Index of SN-38 Glucuronidation | 2180 ± 1110 | Lower biliary index reflects more efficient glucuronidation and excretion. | [6][7] |
Note: AUC refers to the Area Under the plasma concentration-time Curve, a measure of total drug exposure over time. The values presented are comparative and may vary based on irinotecan dosage, patient population, and analytical methods used in the respective studies.
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the accurate interpretation and comparison of the presented data. The following sections detail the typical experimental protocols for UGT1A1 genotyping and the quantification of SN-38 and this compound.
UGT1A1 Genotyping
The determination of a patient's UGT1A1 genotype is a critical first step in these pharmacogenomic studies. The most common method involves the analysis of genomic DNA extracted from peripheral blood.
-
DNA Extraction: Genomic DNA is isolated from whole blood samples using commercially available kits.
-
Polymerase Chain Reaction (PCR): The region of the UGT1A1 gene containing the polymorphic TA repeat in the promoter (for UGT1A128*) is amplified using PCR. This process involves using specific primers that flank the target sequence.[10][11]
-
Genotype Analysis: Several techniques can be used to determine the number of TA repeats and thus the genotype:
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis. The length of the product corresponds to the number of TA repeats, allowing for the differentiation between the *1 (6 repeats) and *28 (7 repeats) alleles.[10]
-
Real-Time PCR with Allele-Specific Probes: This method uses probes that specifically bind to either the wild-type or the variant sequence, allowing for rapid and high-throughput genotyping.[11]
-
DNA Sequencing: Direct sequencing of the PCR product provides the most definitive genotype information.[10]
-
Quantification of SN-38 and this compound in Plasma
Accurate measurement of SN-38 and its glucuronidated form, this compound, in plasma samples is essential for pharmacokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.[12][13][14]
-
Sample Collection: Blood samples are collected from patients at various time points after irinotecan administration. Plasma is separated by centrifugation.
-
Sample Preparation: To remove proteins and other interfering substances, plasma samples undergo a protein precipitation step, often using a cold organic solvent like acetonitrile (B52724) or methanol.[14] An internal standard is added to the samples to ensure accuracy and precision during analysis.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system. A C18 reverse-phase column is typically used to separate irinotecan, SN-38, and this compound based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous solution (often with a modifier like formic acid) and an organic solvent (such as acetonitrile or methanol) is employed.[12][14]
-
Mass Spectrometric Detection: The separated compounds from the HPLC column are introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the highly selective and sensitive detection and quantification of each analyte by monitoring specific precursor-to-product ion transitions.[14]
-
Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the compounds.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the irinotecan metabolic pathway and a typical experimental workflow for a pharmacogenomic study.
Caption: Metabolic pathway of irinotecan activation and detoxification.
Caption: Experimental workflow for a UGT1A1 pharmacogenomic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UGT1A1 gene variations and irinotecan treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Finding and Pharmacokinetic Study to Optimize the Dosing of Irinotecan According to the UGT1A1 Genotype of Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid detection of the irinotecan‐related UGT1A1*28 polymorphism by asymmetric PCR melting curve analysis using one fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UGT1A1 Genotyping Kit | EntroGen, Inc. [entrogen.com]
- 12. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of SN-38G: HPLC vs. UPLC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the bioanalysis of SN-38 glucuronide (SN-38G), the inactive metabolite of the potent anticancer agent SN-38.
SN-38 is the active metabolite of Irinotecan (B1672180), a widely used chemotherapeutic agent.[1][2] The metabolic pathway involves the conversion of Irinotecan to SN-38, which is then glucuronidated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, to form this compound for elimination.[3] Monitoring the levels of SN-38 and this compound is crucial for pharmacokinetic studies and for understanding the drug's efficacy and toxicity.[4]
Metabolic Pathway of Irinotecan
Caption: Metabolic conversion of Irinotecan to its active metabolite SN-38 and subsequent inactivation to this compound.
Comparative Analysis of Bioanalytical Methods
While both HPLC with fluorescence detection and UPLC-MS/MS are utilized for the quantification of this compound, they offer distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific requirements of the study, the biological matrix being analyzed, and the available resources.[3]
| Parameter | HPLC with Fluorescence Detection | UPLC-MS/MS |
| Linearity Range | 0.5 - 300 ng/mL for SN-38[5] | 0.5 - 100 ng/mL for this compound[4][6] |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL for SN-38[5] | 0.5 ng/mL for this compound[4] |
| Accuracy | 94.24 - 99.33% for SN-38[5] | 96.2 - 98.9% for this compound[4][6] |
| Precision (Intra-day & Inter-day) | CV% of 2.15 - 10.07 for SN-38[5] | 2.4 - 2.8% for this compound[4][6] |
| Specificity | Good, but susceptible to interference from endogenous fluorescent compounds. | Excellent, based on mass-to-charge ratio, minimizing interferences.[7] |
| Run Time | Typically longer (e.g., 17 min)[5] | Shorter due to UPLC, improving throughput. |
| Sample Volume | Can be higher. | Often requires smaller sample volumes (e.g., 0.1 mL plasma).[4][6] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise. |
Experimental Protocols
HPLC with Fluorescence Detection Method
This method is a robust and cost-effective option for the quantification of SN-38 and its glucuronide.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load 0.1 mL of plasma sample.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol).
-
Elute the analytes with an appropriate volume of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.1 M, pH 4.0) and acetonitrile (e.g., 80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for SN-38/SN-38G.
UPLC-MS/MS Method
This method offers superior sensitivity and specificity, making it the preferred choice for many bioanalytical laboratories.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., camptothecin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC Conditions:
-
Column: A sub-2 µm particle size column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4][6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions are monitored for this compound and the internal standard.
Workflow for HPLC Method Validation
The validation of any bioanalytical method is crucial to ensure the reliability of the data. The general workflow for HPLC method validation is outlined below.
Caption: A generalized workflow for the validation of an HPLC bioanalytical method.
Conclusion
The selection of a bioanalytical method for this compound quantification requires careful consideration of the study's objectives and available resources. HPLC with fluorescence detection provides a reliable and cost-effective solution, particularly when high sample throughput is not a primary concern.[7] In contrast, UPLC-MS/MS offers unparalleled sensitivity, specificity, and speed, making it the gold standard for regulated bioanalysis and studies requiring the lowest possible detection limits.[7] Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reproducible data critical for advancing drug development.
References
- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Cross-Species Metabolism of SN-38G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of SN-38 glucuronide (SN-38G), the primary inactive metabolite of SN-38, across various preclinical species and humans. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful clinical development of irinotecan (B1672180) and other camptothecin (B557342) analogs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Executive Summary
The glucuronidation of SN-38 to this compound is the principal detoxification pathway for the potent anti-cancer agent SN-38, the active metabolite of irinotecan. This metabolic process is primarily mediated by the UDP-glucuronosyltransferase (UGT) 1A1 enzyme. Significant inter-species variations in the expression and activity of UGT1A1, as well as other metabolizing enzymes and transporters, lead to marked differences in this compound formation and overall SN-38 disposition. These differences can impact the pharmacokinetic profile and toxicity of irinotecan in preclinical models compared to humans. This guide highlights these key distinctions to aid in the translation of preclinical findings to clinical outcomes.
Data Presentation
In Vitro SN-38 Glucuronidation Kinetics in Liver Microsomes
The following table summarizes the available Michaelis-Menten kinetic parameters for the formation of this compound in liver microsomes from various species. It is important to note that direct comparative studies across all species under identical experimental conditions are limited.
| Species | Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human | Pooled Liver Microsomes | 17-20[1][2][3][4] | 60-75[1][2][3][4] | ~3.5 - 3.8 |
| Rat | Liver Microsomes | - | - | Catalytic rates for SN-38 lactone glucuronidation are up to 6-fold greater than for the carboxylate form[5][6] |
| Mouse | Liver Microsomes | Data not available | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Generally glucuronidate UGT1A1 substrates more rapidly than human liver microsomes[7] | Data not available |
| Monkey (Cynomolgus) | Liver Microsomes | Sigmoidal kinetics observed for some UGT1A1 substrates[8] | Data not available | Data not available |
Data for Rat, Mouse, Dog, and Monkey are limited in direct quantitative comparisons for SN-38. The information provided is based on related findings for UGT1A1 substrates.
In Vivo Pharmacokinetic Parameters of SN-38 and this compound Following Irinotecan Administration
This table presents a comparative overview of key pharmacokinetic parameters for SN-38 and this compound in different species following intravenous administration of irinotecan. Dosing and analytical methodologies may vary between studies.
| Species | Dose of Irinotecan | SN-38 Cmax (ng/mL) | SN-38 AUC (ng·h/mL) | This compound AUC (ng·h/mL) | This compound/SN-38 AUC Ratio |
| Human | 100-350 mg/m² | Variable | 629 ± 370[6] | - | 7.00 (for UGT1A11/1 genotype)[6] |
| Rat | - | - | - | - | - |
| Mouse | - | Plasmatic AUC values were equivalent for i.v. and i.p. administration[5] | Peritoneal AUC values were higher after i.p. administration[5] | - | - |
| Dog | 20 mg/kg | 13.5 | - | - | - |
| Dog | 25 mg/kg | 26.3 | - | - | - |
Experimental Protocols
In Vitro SN-38 Glucuronidation Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the kinetics of this compound formation in liver microsomes.
1. Materials:
-
Liver microsomes (from human, rat, mouse, dog, or monkey)
-
SN-38 (lactone form)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Brij 35 or other suitable detergent (for activating UGTs)
-
Saccharolactone (a β-glucuronidase inhibitor)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for HPLC analysis (e.g., camptothecin)
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, saccharolactone, and the detergent.
-
Pre-incubation: Add the liver microsomes to the incubation mixture and pre-incubate at 37°C for 5 minutes to activate the UGT enzymes.
-
Initiation of Reaction: Start the reaction by adding a range of concentrations of SN-38 (dissolved in a suitable solvent like DMSO, final concentration of solvent should be low, e.g., <1%) and UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[1][3][4]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.
3. Analysis:
-
The concentration of the formed this compound in the supernatant is quantified using a validated HPLC method with fluorescence or mass spectrometric detection.[1][3][4]
HPLC Method for Quantification of SN-38 and this compound
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like octane-1-sulfonic acid sodium salt) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~380 nm and emission at ~540 nm, or a mass spectrometer for higher sensitivity and specificity.[10]
2. Sample Preparation:
-
The supernatant from the microsomal incubation is directly injected or may require further purification by solid-phase extraction.
3. Quantification:
-
A standard curve is generated using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing its peak area to the standard curve, normalized to the internal standard.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. clinician.com [clinician.com]
- 3. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation of SN‐38, the Active Metabolite of Irinotecan, by Human Hepatic Microsomes | Scilit [scilit.com]
- 5. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential rates of glucuronidation for 7-ethyl-10-hydroxy-camptothecin (SN-38) lactone and carboxylate in human and rat microsomes and recombinant UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial SN-38G Standards: A Purity Comparison
For researchers and drug development professionals working with irinotecan (B1672180) and its metabolites, the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes. SN-38G, the glucuronide metabolite of the active irinotecan metabolite SN-38, is a critical analyte in pharmacokinetic and metabolic studies. This guide provides a comparative overview of commercially available this compound standards, focusing on their stated purity, and offers a standardized protocol for independent purity verification.
Commercial this compound Standards: A Comparative Overview
Sourcing high-purity this compound analytical standards is the first step in achieving reliable experimental results. While a direct, independent comparative study on the purity of all available commercial standards is not publicly available, this guide summarizes the purity information as stated by various suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information and data on any identified impurities.
| Supplier | Catalog Number | Stated Purity | Analytical Method |
| MedChemExpress | HY-126373 | 99.88% (batch specific) | LCMS |
| MedKoo Biosciences | 556186 | >98.0% | HPLC |
| Cayman Chemical | 35642 | ≥95% | Not specified |
| Santa Cruz Biotechnology | sc-218049 | ≥95% | Not specified |
| LGC Standards (TRC) | S589980 | >95% | HPLC |
Note: Purity values are as stated by the supplier and may vary between lots. It is best practice to obtain a lot-specific Certificate of Analysis before purchase.
Experimental Protocol for Purity Verification of this compound
To ensure the quality and accuracy of experimental results, independent verification of the purity of commercial this compound standards is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the most common and reliable method for this purpose.
Objective:
To determine the purity of a commercial this compound standard by assessing the presence of impurities.
Materials:
-
This compound commercial standard
-
HPLC or UPLC system with a DAD or MS detector
-
C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Methanol (B129727) (for sample preparation)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of the this compound standard (e.g., 1 mg).
-
Dissolve the standard in a known volume of methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). A typical gradient could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-7 min: 90-10% B
-
7-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 265 nm and 380 nm, or MS in full scan mode.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks in the chromatogram.
-
Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizing the Experimental Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
By carefully selecting commercial standards and implementing a robust quality control protocol, researchers can ensure the accuracy and reliability of their findings in the complex field of cancer pharmacology.
A Comparative Analysis of SN-38 Glucuronidation Ratios: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is of paramount importance. The efficiency of its detoxification via glucuronidation to SN-38 glucuronide (SN-38G) directly impacts both therapeutic efficacy and patient safety. This guide provides a comparative analysis of this compound glucuronidation ratios, supported by experimental data and detailed methodologies, to aid in the research and development of irinotecan-based therapies.
The conversion of SN-38 to the inactive this compound is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 1A1 enzyme, with UGT1A9 also contributing to this metabolic pathway.[1] Genetic variations in the UGT1A1 gene can lead to significant inter-individual differences in glucuronidation capacity, affecting drug exposure and the risk of severe toxicities such as neutropenia and diarrhea.
Comparative Glucuronidation Kinetics: In Vitro Systems
The following tables summarize key kinetic parameters for SN-38 glucuronidation in various in vitro systems, providing a basis for comparing the metabolic efficiency under different experimental conditions.
Table 1: Kinetic Parameters of SN-38 Glucuronidation in Human Liver Microsomes (HLM)
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Source |
| SN-38 | 17-20 | 60-75 | [2][3] |
Table 2: Comparative Kinetics of SN-38 Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Substrate | Apparent Km (µM) | Relative Activity/Efficiency | Source |
| UGT1A1 (Wild-Type) | SN-38 | 11.5 | 1.4 (Vmax/Km in µl/min/mg protein) | |
| UGT1A1 (G71R variant) | SN-38 | 14.0 | 0.66 (47% of Wild-Type) | |
| UGT1A1 (P229Q variant) | SN-38 | 18.0 | 0.73 (52% of Wild-Type) | |
| UGT1A1 (Y486D variant) | SN-38 | 63.5 | 0.07 (5% of Wild-Type) | |
| UGT1A9 | SN-38 | - | Contributes significantly, especially in the presence of BSA | [1] |
In Vivo Glucuronidation Ratios: Impact of UGT1A1 Genotype
Clinical studies have consistently demonstrated a strong correlation between UGT1A1 genotype and the in vivo this compound/SN-38 ratio, which serves as a key indicator of an individual's glucuronidation capacity.
Table 3: Comparison of this compound/SN-38 Ratios in Cancer Patients Based on UGT1A1 Genotype
| UGT1A1 Genotype | Description | Median Plasma this compound/SN-38 Ratio | Key Findings | Source |
| 1/1 (6/6) | Wild-Type | 7.00 | Higher glucuronidation capacity. | [4] |
| 1/28 (6/7) | Heterozygous Variant | 6.26 | Intermediate glucuronidation capacity. | [4] |
| 28/28 (7/7) | Homozygous Variant | 2.51 | Significantly reduced glucuronidation capacity, associated with higher SN-38 exposure and increased risk of toxicity.[5][6] | [4] |
| Wild-Type (multiple cycles) | - | 4.25 (decreases with more cycles) | Repeated irinotecan treatment may suppress UGT activity.[7][8] | [7][8] |
Experimental Protocols
In Vitro SN-38 Glucuronidation Assay
This protocol is a generalized procedure based on common methodologies for assessing SN-38 glucuronidation in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
SN-38
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA, optional)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for HPLC analysis (e.g., camptothecin)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and HLM in a microcentrifuge tube.
-
Add SN-38 to the reaction mixture to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the glucuronidation reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be within the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis of SN-38 and this compound formation by HPLC.
HPLC-Based Analysis of SN-38 and this compound
This protocol outlines a general method for the simultaneous quantification of SN-38 and this compound in plasma or in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence or tandem mass spectrometry (MS/MS) detector
-
C18 reverse-phase column
Mobile Phase (example gradient):
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
A gradient elution is typically used to separate the compounds.
Procedure:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.[9][10]
-
For in vitro samples, the supernatant from the glucuronidation assay can often be directly injected after centrifugation.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Run the gradient program to separate SN-38, this compound, and the internal standard.
-
-
Detection:
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for SN-38 and this compound (e.g., excitation ~370 nm, emission ~534 nm).[10]
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard for highly sensitive and selective quantification.[9]
-
-
Quantification:
-
Generate a standard curve using known concentrations of SN-38 and this compound.
-
Calculate the concentrations in the unknown samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.
-
Visualizing the Metabolic Pathway of Irinotecan
The following diagram illustrates the metabolic conversion of irinotecan to its active metabolite SN-38 and its subsequent detoxification to this compound.
References
- 1. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between plasma concentration ratios of SN-38 glucuronide and SN-38 and neutropenia induction in patients with colorectal cancer and wild-type UGT1A1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Battling the Side Effects of Cancer Therapy: A Comparative Guide to Beta-Glucuronidase Inhibitors for Preventing SN-38G Reactivation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different beta-glucuronidase inhibitors and their efficacy in preventing the reactivation of SN-38G, the toxic metabolite of the chemotherapy drug irinotecan (B1672180). This guide synthesizes experimental data to offer a clear understanding of the performance of various inhibitors, supported by detailed experimental protocols.
The chemotherapeutic agent irinotecan is a cornerstone in the treatment of various solid tumors, including colorectal and pancreatic cancers.[1][2] However, its clinical utility is often hampered by severe, dose-limiting diarrhea.[1][3] This toxicity is primarily caused by the reactivation of irinotecan's active metabolite, SN-38, in the gastrointestinal tract.[4][5] After its therapeutic action, SN-38 is detoxified in the liver through glucuronidation, forming the inactive and water-soluble SN-38 glucuronide (this compound), which is then excreted into the gut.[1][6] Within the gut lumen, commensal bacteria produce the enzyme β-glucuronidase, which cleaves the glucuronide moiety from this compound, leading to the regeneration of toxic SN-38.[6][7] This localized reactivation of SN-38 is a major contributor to the intestinal damage and subsequent severe diarrhea experienced by patients.[1][8]
A promising strategy to mitigate this debilitating side effect is the targeted inhibition of bacterial β-glucuronidase.[3][9] By preventing the reactivation of SN-38 in the gut, these inhibitors aim to reduce irinotecan-induced gastrointestinal toxicity without compromising its antitumor efficacy.[2][4] This guide compares several β-glucuronidase inhibitors, presenting their efficacy data and the experimental methods used to evaluate them.
Comparative Efficacy of Beta-Glucuronidase Inhibitors
The following table summarizes the in vitro and in vivo efficacy of various β-glucuronidase inhibitors in preventing this compound reactivation.
| Inhibitor | Target Enzyme/Organism | Efficacy Metric | Value | Reference |
| UNC10201652 | Bacterial β-glucuronidase (Loop 1 type) | In vitro inhibition of this compound processing | Superior to Inhibitor 1 | [1] |
| Inhibitor 1 | Bacterial β-glucuronidase | In vitro inhibition of E. coli β-glucuronidase | IC50: 0.16 µM | [4] |
| TCH-3562 | E. coli β-glucuronidase | In vitro inhibition | Potent | [3] |
| Eubacterium sp. and Peptostreptococcus anaerobius | Endogenous βG activity inhibition | Efficacious | [3] | |
| C6-nonyl UIFG | E. coli β-glucuronidase | Ki | 0.0045 µM | [10] |
| Human β-glucuronidase | Ki | 105 µM | [10] | |
| Nialamide (B1662786) | Purified bacterial β-glucuronidase | IC50 | 71 nM | [11] |
| Endogenous E. coli β-glucuronidase | IC50 | 17 nM | [11] | |
| Isocarboxazid | Purified bacterial β-glucuronidase | IC50 | 128 nM | [11] |
| Endogenous E. coli β-glucuronidase | IC50 | 336 nM | [11] | |
| Amoxapine (B1665473) | Purified bacterial β-glucuronidase | IC50 | 388 nM | [11] |
| Endogenous E. coli β-glucuronidase | IC50 | 119 nM | [11] | |
| Ciprofloxacin | β-glucuronidase | IC50 | 83.8 µM | [12] |
Signaling Pathways and Experimental Workflows
The metabolic pathway of irinotecan and the mechanism of action of β-glucuronidase inhibitors are depicted in the following diagram.
Caption: Metabolic activation of irinotecan and reactivation of SN-38 by gut bacterial β-glucuronidase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro β-Glucuronidase Inhibition Assay
This protocol is a generalized representation based on methodologies described in the cited literature.[11]
-
Enzyme and Substrate Preparation:
-
Purified bacterial β-glucuronidase is diluted in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
A chromogenic or fluorogenic substrate, such as phenolphthalein (B1677637) glucuronide or 4-methylumbelliferyl-β-D-glucuronide, is prepared in the same buffer. The substrate for this compound reactivation studies is SN-38 glucuronide.[12][13]
-
-
Inhibitor Preparation:
-
The test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A mixture of the enzyme and varying concentrations of the inhibitor is pre-incubated for a specified time at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by adding a stop solution (e.g., 0.2 M glycine, pH 10.4).
-
-
Data Analysis:
-
The amount of product formed is quantified by measuring the absorbance or fluorescence at the appropriate wavelength.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Murine Model of Irinotecan-Induced Diarrhea
This protocol is a composite based on descriptions of in vivo studies.[1][3]
-
Animal Model:
-
Female FVB mice or other suitable strains are used.[1]
-
Mice are allowed to acclimatize for at least one week before the experiment.
-
-
Treatment Groups:
-
Mice are randomly assigned to different treatment groups:
-
Vehicle control
-
Irinotecan alone
-
Inhibitor alone
-
Irinotecan + Inhibitor
-
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Diarrhea Assessment: The incidence and severity of diarrhea are monitored daily for a set period (e.g., 5-10 days). Diarrhea can be scored based on stool consistency.
-
Body Weight: Body weight is measured daily as an indicator of toxicity.
-
Tissue Collection: At the end of the study, mice are euthanized, and intestinal tissues (e.g., cecum, colon) are collected for histological analysis to assess intestinal damage (e.g., epithelial damage, inflammation).[1]
-
Fecal β-glucuronidase Activity: Fecal samples can be collected to measure the in vivo activity of bacterial β-glucuronidase.
-
-
Statistical Analysis:
-
Statistical tests (e.g., ANOVA, t-test) are used to compare the outcomes between the different treatment groups.
-
Conclusion
The selective inhibition of gut bacterial β-glucuronidase presents a compelling therapeutic strategy to ameliorate the severe diarrhea associated with irinotecan treatment. The inhibitors discussed in this guide, particularly those with high potency and selectivity for bacterial enzymes over their human counterparts, hold significant promise. The data indicates that inhibitors like UNC10201652 and C6-nonyl UIFG are highly effective in preclinical models. Furthermore, the repurposing of existing drugs such as nialamide and amoxapine could offer an accelerated path to clinical application. Continued research and clinical trials are crucial to translate these promising findings into improved cancer therapy with a better quality of life for patients.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intestinal bacterial β-glucuronidase as a possible predictive biomarker of irinotecan-induced diarrhea severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vapourtec.com [vapourtec.com]
- 11. Potential Repurposing of Known Drugs as Potent Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inhibitory Effect of Ciprofloxacin on the β-Glucuronidase-mediated Deconjugation of the Irinotecan Metabolite SN-38-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of SN-38 and its Glucuronide Metabolite, SN-38G
An Objective Evaluation for Researchers and Drug Development Professionals
SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor widely recognized for its cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] In contrast, its glucuronidated form, SN-38G, is generally considered to be the inactive, detoxified metabolite.[3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of SN-38 and this compound, supported by experimental data, to inform preclinical research and drug development strategies.
Executive Summary: A Tale of Two Metabolites
Irinotecan, a prodrug, undergoes enzymatic conversion in the body to form the pharmacologically active SN-38.[3][4][5] This conversion is critical for the drug's anticancer efficacy, as SN-38 exhibits a cytotoxic potency that is 100 to 1000 times greater than that of irinotecan itself.[1] The primary mechanism of SN-38's cytotoxicity lies in its ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[6][7] By stabilizing the topoisomerase I-DNA complex, SN-38 induces lethal double-strand breaks in DNA, ultimately leading to cell death.[6][7]
Conversely, SN-38 is metabolized, primarily in the liver, by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) into SN-38 glucuronide (this compound).[4][5] This process of glucuronidation is a major detoxification pathway, rendering SN-38 significantly less active.[3] It is estimated that this compound possesses only about 1/100th of the antitumor activity of SN-38 and is considered virtually inactive.[4]
Quantitative Cytotoxicity Data: SN-38
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SN-38 in various human cancer cell lines, as determined by in vitro cytotoxicity assays. These values underscore the potent anticancer activity of SN-38 across different tumor types.
| Cell Line | Cancer Type | SN-38 IC50 (µM) |
| HCT-116 | Colon Cancer | 0.04[8] |
| HT-29 | Colon Cancer | 0.08[8] |
| SW620 | Colon Cancer | 0.02[8] |
| C-26 | Colon Cancer | 0.886[8][9] |
| KM12C | Colon Cancer | >5.0 (µg/ml) |
| KM12SM | Colon Cancer | <5.0 (µg/ml) |
| KM12L4a | Colon Cancer | <5.0 (µg/ml) |
| MCF-7 | Breast Cancer | 0.031 (µg/ml)[10][11], 0.27 (µg/ml)[8] |
| BCap37 | Breast Cancer | 0.30 (µg/ml)[8] |
| HT1080 | Fibrosarcoma | 0.046 (µg/ml)[10][11] |
| HepG2 | Hepatoma | 0.076 (µg/ml)[10][11] |
| SKOV-3 | Ovarian Cancer | 0.032 (µg/ml)[8] |
| KB | Cervical Cancer | 1.61 (µg/ml)[8] |
| OCUM-2M | Gastric Cancer | 0.0064 |
| OCUM-8 | Gastric Cancer | 0.0026 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of compounds like SN-38.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HT1080, HepG2) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]
- Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[10][11]
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[12]
2. Compound Treatment:
- A stock solution of SN-38 is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[12]
- Serial dilutions of SN-38 are prepared in the cell culture medium to achieve a range of final concentrations.[12]
- The culture medium is removed from the wells and replaced with the medium containing the different concentrations of SN-38. Control wells receive medium with the same concentration of DMSO as the treated wells.[12]
- The plates are incubated for a specified period, typically 24 to 72 hours.[12][13]
3. MTT Assay and Data Analysis:
- Following the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
Visualizing the Pathways
To better understand the metabolic fate and experimental evaluation of SN-38, the following diagrams illustrate the key pathways.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Inter-Laboratory Validation of SN-38G Analytical Methods: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of SN-38 glucuronide (SN-38G), a critical metabolite of the anticancer drug irinotecan (B1672180). The objective is to offer researchers, scientists, and drug development professionals a detailed overview of validated methodologies, enabling informed decisions for their analytical needs. The information presented is collated from various inter-laboratory validation studies, emphasizing reproducibility and reliability of the methods.
Metabolic Pathway of Irinotecan
Irinotecan (CPT-11) is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases. SN-38 is a potent topoisomerase I inhibitor, exhibiting 100 to 1000 times more cytotoxic activity than irinotecan itself.[1] Subsequently, SN-38 is detoxified through glucuronidation by the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) to form the inactive metabolite, this compound.[1][2] The ratio of this compound to SN-38 can be an important indicator for predicting irinotecan-induced toxicity.[1]
Metabolic conversion of Irinotecan to SN-38 and this compound.
Comparative Analysis of Analytical Methods
The simultaneous quantification of irinotecan, SN-38, and this compound is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity and specificity for accurate measurement in various biological matrices.[1][3][4] Below is a summary of validation parameters from different studies.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Method Validation Parameters for this compound Quantification in Human Plasma
| Parameter | Method 1 (UPLC-MS/MS)[4] | Method 2 (LC-MS/MS)[1] | Method 3 (HPLC-MS/MS)[2] | Method 4 (LC-MS/MS)[5] |
| Linearity Range (ng/mL) | 0.5 - 100 | 8 - 1000 | 1 - 500 | 1.0 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 8 | 1 | ~2.0-3.0 |
| Intra-day Precision (%CV) | 2.4 - 2.8 | ≤ 9.90 | < 12.3 | < 10 |
| Inter-day Precision (%CV) | 2.4 - 2.8 | ≤ 9.64 | < 12.3 | < 10 |
| Intra-day Accuracy (%) | 96.2 - 98.9 | Not Reported | 89.4 - 113.0 | 85 - 115 |
| Inter-day Accuracy (%) | 96.2 - 98.9 | Not Reported | 89.4 - 113.0 | 85 - 115 |
| Extraction Recovery (%) | Not Reported | 85.41 - 96.51 | Not Reported | 85 - 115 |
| Internal Standard | Camptothecin | Camptothecin | Camptothecin | This compound D3 |
Experimental Protocols
The successful validation of an analytical method relies on a well-defined experimental protocol. The following sections outline a generalized workflow and specific methodologies reported in the literature.
The process of analyzing biological samples for this compound concentration typically follows a standardized workflow to ensure consistency and accuracy across different laboratories.
Generalized workflow for this compound bioanalysis.
Method A: UPLC-MS/MS with Solid-Phase Extraction[4]
-
Sample Preparation: 0.1 mL of plasma is subjected to solid-phase extraction (SPE) using Bond Elute Plexa cartridges. The cartridges are conditioned with methanol (B129727) and water, the sample is loaded, washed with 5% methanol, and the analytes are eluted with methanol.
-
Chromatography: Separation is achieved on a Waters ACQUITY UPLC™ BEH RP18 column (2.1×50 mm, 1.7 µm) with a gradient elution using a mobile phase of methanol and 0.1% formic acid at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: An AB SCIEX 5500 QTRAP mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).
Method B: LC-MS/MS with Protein Precipitation[1]
-
Sample Preparation: 100 µL of plasma is mixed with an internal standard, followed by protein precipitation with an acetonitrile-methanol (2:1, v/v) solution. After centrifugation, the supernatant is evaporated and the residue reconstituted.
-
Chromatography: An Agilent 1260 HPLC system with a Kinetex C18 column (1.7 μm, 50×2.1 mm) is used. The mobile phase consists of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (B52724) with a gradient elution at 0.3 mL/min.
-
Mass Spectrometry: An API 3200 mass spectrometer is operated in positive ion mode with MRM. The MRM transition for this compound is m/z 569.0 → 393.3.[1]
Inter-Laboratory Validation Framework
To ensure that analytical data is comparable across different laboratories, a cross-validation study is essential. This process involves analyzing the same set of quality control (QC) samples at each participating laboratory and comparing the results.[6] The acceptance criteria for accuracy are typically within ±15% of the nominal concentration.[6]
References
- 1. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SN-38G: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like SN-38G, the active metabolite of irinotecan (B1672180), are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, grounded in established protocols for related cytotoxic agents.
This compound, or 7-ethyl-10-hydroxycamptothecin (B187591) glucuronide, is a critical molecule in cancer research. As with all chemotherapeutic agents, all materials that come into contact with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste. Improper disposal can pose significant health risks and environmental hazards.
Core Principles of this compound Waste Management
The fundamental principle of managing this compound waste is to prevent exposure and environmental contamination. This is achieved through a combination of appropriate PPE, designated handling areas, and validated inactivation and disposal procedures. All waste contaminated with this compound must be segregated from regular laboratory trash and clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" in designated yellow or other appropriately colored containers.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use the following personal protective equipment:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powdered forms of the compound or when there is a risk of aerosolization.
All handling of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation exposure.
Chemical Inactivation and Disposal Procedures
While specific degradation protocols for this compound are not extensively documented, its structural similarity to its parent compound, irinotecan, and other camptothecin (B557342) analogues allows for the adaptation of established chemical inactivation methods. The primary mechanisms for the degradation of camptothecins are hydrolysis of the lactone ring, particularly under basic conditions, and oxidation.
The following table summarizes effective chemical degradation methods for irinotecan, which are recommended for the inactivation of this compound waste.
| Degradation Method | Reagent | Concentration | Efficacy | Reference |
| Oxidative Degradation | Sodium Hypochlorite (B82951) (Bleach) | 0.1% | 100% elimination of irinotecan contamination from surfaces. | A study on the decontamination of various antineoplastics demonstrated the high efficacy of sodium hypochlorite. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.005 M | Significant degradation of irinotecan observed. | Research on the stability of irinotecan hydrochloride showed its susceptibility to degradation under basic conditions. |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% | Significant degradation of irinotecan noted. | A study on the stress degradation of irinotecan hydrochloride indicated its instability in the presence of hydrogen peroxide. |
| Photodegradation | Exposure to UV and visible light | Not Applicable | Irinotecan is highly susceptible to photodegradation in solution. | Studies have shown that irinotecan degrades significantly when exposed to light, leading to the formation of various degradation products. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
This protocol provides a step-by-step procedure for the chemical inactivation of liquid waste containing this compound.
Materials:
-
Appropriate PPE (as listed above)
-
Chemical fume hood
-
Designated hazardous waste container
-
Sodium hypochlorite solution (commercial bleach, typically 5.25%) or Sodium Hydroxide (NaOH)
-
pH indicator strips
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing the appropriate PPE.
-
Segregation: Collect all liquid waste containing this compound in a designated, labeled, and chemically resistant container.
-
Inactivation (Choose one of the following methods):
-
Method A: Sodium Hypochlorite (Bleach) Inactivation:
-
Carefully add a sufficient volume of commercial bleach to the waste container to achieve a final concentration of at least 0.1% sodium hypochlorite.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to react for at least one hour.
-
-
Method B: Base Hydrolysis Inactivation:
-
Slowly add a concentrated solution of NaOH to the waste container to reach a final concentration of 0.005 M.
-
Use pH indicator strips to confirm that the pH of the solution is strongly basic (pH > 12).
-
Allow the solution to stand for at least 24 hours to ensure complete hydrolysis of the lactone ring.
-
-
-
Neutralization (for Base Hydrolysis only): After the inactivation period, neutralize the basic solution by carefully adding an acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Disposal: Dispose of the treated and neutralized liquid waste in accordance with your institution's hazardous waste disposal procedures. The container must be securely sealed and labeled.
Disposal of Solid Waste
All solid waste contaminated with this compound, including PPE, vials, and labware, should be placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Waste" container. This container should then be disposed of through your institution's hazardous waste management program, typically via incineration.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols.
Personal protective equipment for handling SN-38G
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SN-38 glucuronide (SN-38G). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is the glucuronidated, inactive metabolite of SN-38, a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug Irinotecan.[1][2][3] While this compound itself is considered inactive, it can be deconjugated back to the active SN-38 by bacterial β-glucuronidases, which can be present in the gut.[2] Therefore, it is prudent to handle this compound with the same precautions as its active parent compound, SN-38. The safety data for SN-38 indicates that it is toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure.[4][5]
Personal Protective Equipment (PPE) Requirements
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Consider double-gloving for enhanced protection. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, knee-length lab coat made of a low-permeability material. Consider a disposable gown for procedures with a high splash risk. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator should be used when handling the powder form to prevent inhalation.[6] |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashes or aerosol generation. |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.[5]
Safe Handling Procedures:
-
Avoid creating dust when handling the solid form of this compound.
-
Prepare solutions in a fume hood.
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: critical role of gut Ugt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ournthssa.ca [ournthssa.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
